Marbofloxacin hydrochloride
描述
属性
IUPAC Name |
7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1,2-diazatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O4.ClH/c1-19-3-5-21(6-4-19)14-12(18)7-10-13-16(14)26-9-20(2)22(13)8-11(15(10)23)17(24)25;/h7-8H,3-6,9H2,1-2H3,(H,24,25);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRYFLKYXNBUEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C4=C2OCN(N4C=C(C3=O)C(=O)O)C)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClFN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Marbofloxacin Hydrochloride on DNA Gyrase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Marbofloxacin, a third-generation synthetic fluoroquinolone antibiotic exclusively for veterinary use, exerts its bactericidal effect by targeting essential bacterial enzymes, primarily DNA gyrase (a type II topoisomerase) and, secondarily, topoisomerase IV.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanism by which marbofloxacin hydrochloride inhibits DNA gyrase, leading to bacterial cell death. It details the biochemical interactions, presents available quantitative data on its inhibitory activity, outlines relevant experimental protocols, and provides visual representations of the key pathways and experimental workflows.
Introduction to DNA Gyrase and Fluoroquinolones
Bacterial DNA gyrase is a vital enzyme responsible for introducing negative supercoils into the bacterial chromosome, a process crucial for DNA replication, transcription, and recombination.[4][5][6] This heterotetrameric enzyme consists of two GyrA and two GyrB subunits (A₂B₂). The GyrA subunits are responsible for the DNA breakage and reunion activity, while the GyrB subunits harbor the ATP-binding and hydrolysis sites, providing the energy for the supercoiling reaction.[7]
Fluoroquinolones are a broad-spectrum class of antibiotics that specifically target bacterial type II topoisomerases.[4][8] Marbofloxacin, as a member of this class, is effective against a wide range of Gram-negative and Gram-positive bacteria.[1][2][9] Its primary mechanism of action involves the formation of a stable ternary complex with DNA gyrase and bacterial DNA, which ultimately leads to the inhibition of DNA replication and the generation of lethal double-strand breaks.[5]
The Molecular Mechanism of Marbofloxacin Action
The bactericidal activity of marbofloxacin against susceptible bacteria is a multi-step process that culminates in the disruption of DNA integrity.
2.1. Formation of the Ternary Cleavage Complex
The catalytic cycle of DNA gyrase involves the transient cleavage of both strands of a DNA segment (the G-segment), the passage of another DNA segment (the T-segment) through this break, and the subsequent resealing of the DNA. Fluoroquinolones, including marbofloxacin, intervene in this cycle.
Marbofloxacin binds to the complex formed between DNA gyrase and the DNA G-segment. This binding event stabilizes a transient intermediate state where the DNA is cleaved, and the GyrA subunits are covalently attached to the 5' ends of the broken DNA.[5] This stabilized drug-enzyme-DNA structure is known as the "cleavage complex."[5] The formation of this ternary complex prevents the re-ligation of the DNA strands, effectively trapping the DNA gyrase on the DNA.[7][10]
2.2. Inhibition of DNA Replication and Induction of the SOS Response
The trapped cleavage complexes act as physical roadblocks along the bacterial chromosome, obstructing the progression of the replication fork during DNA synthesis.[4] This stalling of replication triggers the bacterial SOS response, a complex regulatory network that attempts to repair DNA damage. However, the persistent nature of the fluoroquinolone-stabilized cleavage complexes often overwhelms these repair mechanisms.
2.3. Generation of Lethal Double-Strand Breaks and Cell Death
The collision of replication forks with the stalled cleavage complexes can lead to the dissociation of the DNA gyrase, resulting in the release of permanent, double-strand DNA breaks.[10] The accumulation of these lethal lesions triggers a cascade of events, including chromosomal fragmentation, that ultimately leads to bacterial cell death.[10]
The overall mechanism of action is depicted in the following signaling pathway:
References
- 1. selleckchem.com [selleckchem.com]
- 2. sat.gstsvs.ch [sat.gstsvs.ch]
- 3. Marbofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of DNA gyrase by levofloxacin and related fluorine-containing heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. brainkart.com [brainkart.com]
- 9. Antibacterial activity of marbofloxacin. A new fluoroquinolone for veterinary use against canine and feline isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Crystal structure and stability of gyrase–fluoroquinolone cleaved complexes from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of Marbofloxacin Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of marbofloxacin, with a specific focus on its hydrochloride salt where information is available. Marbofloxacin is a synthetic, third-generation fluoroquinolone antibiotic with a broad spectrum of bactericidal activity against both Gram-positive and Gram-negative bacteria.[1] It is widely used in veterinary medicine to treat a variety of infections. Understanding its physicochemical properties is crucial for formulation development, quality control, and ensuring its therapeutic efficacy and safety.
Chemical and Physical Properties
Marbofloxacin hydrochloride is the salt form of marbofloxacin, which is expected to exhibit different solubility and potentially other physicochemical characteristics compared to the free base. While much of the available literature focuses on the marbofloxacin base, this guide will present the available data for both forms and clarify the distinctions.
Table 1: General Chemical Properties of Marbofloxacin and this compound
| Property | Marbofloxacin | This compound |
| Chemical Name | 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[3,2,1-ij][2][3][4]benzoxadiazine-6-carboxylic acid | 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[3,2,1-ij][2][3][4]benzoxadiazine-6-carboxylic acid hydrochloride |
| Molecular Formula | C₁₇H₁₉FN₄O₄ | C₁₇H₁₉FN₄O₄·HCl |
| Molecular Weight | 362.36 g/mol | 398.82 g/mol |
| Appearance | Pale yellow crystalline powder | Data not available (expected to be a crystalline solid) |
| CAS Number | 115550-35-1 | 115551-26-3 |
Table 2: Physicochemical Data of Marbofloxacin
| Property | Value |
| Melting Point | 268-269 °C (with decomposition)[2][5] |
| pKa | pKa₁: 5.38 (carboxylic acid) pKa₂: 6.16 (piperazinyl group)[6][7] |
| UV λmax | 217, 304 nm[3] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability. As a salt, this compound is expected to have higher aqueous solubility compared to its free base.
Table 3: Solubility of Marbofloxacin
| Solvent | Solubility |
| Water | Soluble[7][8] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~5 mg/mL[3] |
| Ethanol | Slightly soluble (~1 mg/mL)[3] |
| Methanol | Very soluble[8] |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL[3], ≥6.2 mg/mL[9] |
| Dimethylformamide (DMF) | ~30 mg/mL[3] |
Note: A patent application suggests that the formation of the hydrochloride salt significantly enhances water solubility, with formulations achieving concentrations from 10 mg/mL to 500 mg/mL, though this is for a formulated product and not the pure API under standard conditions.[10]
Stability
Stability studies are essential to ensure the quality, safety, and efficacy of a drug substance. Marbofloxacin is susceptible to degradation under certain stress conditions.
Forced degradation studies on marbofloxacin have shown that it degrades under acidic, alkaline, oxidative, and photolytic conditions.[10][11] Stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), are crucial for separating and quantifying marbofloxacin from its degradation products.[12]
Spectroscopic Characteristics
Spectroscopic analysis is vital for the identification and quantification of marbofloxacin.
-
UV-Vis Spectroscopy: Marbofloxacin exhibits maximum absorbance (λmax) at approximately 217 nm and 304 nm.[3] Derivative UV spectrophotometry can also be employed for its determination.[4]
-
Infrared (IR) Spectroscopy: The FTIR spectrum of fluoroquinolones shows characteristic peaks corresponding to their functional groups. For marbofloxacin, these would include vibrations for the carboxylic acid (O-H and C=O stretching), the quinolone ring system, and the piperazine moiety.
Mechanism of Action
Marbofloxacin, like other fluoroquinolones, exerts its bactericidal effect by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[5] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. Inhibition of these enzymes leads to a cascade of events culminating in bacterial cell death.
Caption: Simplified mechanism of action of marbofloxacin.
Experimental Protocols
Detailed and standardized experimental protocols are necessary for the accurate determination of physicochemical properties.
Determination of Aqueous Solubility (Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound.
Caption: Workflow for the shake-flask solubility determination.
Methodology:
-
Preparation: Prepare a series of aqueous buffers with different pH values (e.g., in the range of 1.2 to 7.5) to determine the pH-solubility profile.
-
Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in a sealed flask. The presence of undissolved solid should be visible.
-
Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, separate the solid and liquid phases by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
-
Quantification: Analyze the clear supernatant to determine the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.
-
Reporting: The determined concentration represents the equilibrium solubility of the compound at that specific pH and temperature.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a precise method for determining the dissociation constants (pKa) of ionizable compounds.
Caption: Workflow for pKa determination by potentiometric titration.
Methodology:
-
Instrument Calibration: Calibrate the pH meter using standard buffers.
-
Sample Preparation: Prepare a solution of this compound of a known concentration in purified water.
-
Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa values.
-
Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. For polyprotic substances like marbofloxacin, multiple inflection points may be observed.
Conclusion
This technical guide has summarized the key physicochemical properties of this compound, providing a valuable resource for researchers and professionals in drug development. While there is a notable gap in the literature regarding specific experimental data for the hydrochloride salt, the provided information on the marbofloxacin base, along with standardized experimental protocols, offers a strong foundation for further investigation and formulation activities. The enhanced aqueous solubility of the hydrochloride salt is a key characteristic that can be leveraged in the development of various dosage forms. Further studies to definitively determine the melting point, pKa, and solubility profile of this compound are recommended to complete its physicochemical characterization.
References
- 1. Marbofloxacin [sitem.herts.ac.uk]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. CN107445977B - A kind of water solubility Marbofloxacin and the preparation method and application thereof - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. Human Metabolome Database: Showing metabocard for Marbofloxacin (HMDB0254332) [hmdb.ca]
- 9. Eco-Friendly UV Spectrophotometric Method for Evaluation of Marbofloxacin in Tablets: Stability Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Evaluation of Marbofloxacin in Beagle Dogs After Oral Dosing: Preclinical Safety Evaluation and Comparative Pharmacokinetics of Two Different Tablets [frontiersin.org]
An In-depth Technical Guide to the Synthesis and Purification of Marbofloxacin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Marbofloxacin, a synthetic fluoroquinolone antibiotic, is a crucial therapeutic agent in veterinary medicine. Its broad-spectrum bactericidal activity against both Gram-positive and Gram-negative bacteria makes it effective for treating a range of infections.[1] This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of Marbofloxacin hydrochloride, with a focus on chemical pathways, experimental protocols, and data-driven insights to support research and development efforts.
I. Synthesis of Marbofloxacin
The synthesis of Marbofloxacin can be achieved through various routes, often starting from fluorinated benzoic acid derivatives. Two prominent pathways are detailed below, commencing from either 2,3,4,5-tetrafluorobenzoic acid or 2,4,5-trifluoro-3-methoxy-benzoyl chloride.
A. Synthesis Route Starting from 2,3,4,5-tetrafluorobenzoic Acid
One established method for Marbofloxacin synthesis begins with 2,3,4,5-tetrafluorobenzoic acid. This multi-step process involves the introduction of a hydroxyl group and subsequent cyclization to form the core quinolone structure.[2][3]
Key Synthetic Steps:
-
Reaction with an alkali metal hydroxide: The starting material, 2,3,4,5-tetrafluorobenzoic acid, is reacted with an alkali metal hydroxide in an aqueous medium to introduce a hydroxyl group onto the aromatic ring.[2][3]
-
Formation of the quinolone ring: Subsequent reactions lead to the formation of the fundamental quinolone structure.
-
Introduction of the N-methylpiperazine moiety: The N-methylpiperazine group, crucial for the drug's activity, is introduced through a nucleophilic substitution reaction.[4]
-
Final cyclization: The synthesis is completed by a final cyclization step, often utilizing formic acid and formaldehyde, to yield Marbofloxacin.[2][3]
B. Synthesis Route Starting from 2,4,5-trifluoro-3-methoxy-benzoyl chloride
An alternative synthetic approach utilizes 2,4,5-trifluoro-3-methoxy-benzoyl chloride as the starting material. This pathway is reported to have advantages such as high yield and milder reaction conditions.[5][6]
Key Synthetic Steps:
-
Side-chain attachment: The initial step involves attaching a side chain to the benzoyl chloride derivative.[5][6]
-
Amination and Cyclization: These steps lead to the formation of the core heterocyclic ring system.[5][6]
-
Piperazine condensation: The N-methylpiperazine moiety is introduced via a condensation reaction.[5][6]
-
Hydrolysis and final cyclization: The synthesis is concluded with hydrolysis and a subsequent cyclization to form the final Marbofloxacin molecule.[5][6]
Diagram of a Generalized Marbofloxacin Synthesis Pathway
Caption: A high-level overview of a common Marbofloxacin synthesis route.
II. Purification of this compound
The purification of Marbofloxacin is critical to ensure the removal of impurities, such as related substances, degradation products, and residual solvents, which can originate from the manufacturing process.[1] Crystallization is a key technique employed for the purification of the final product.
A. Crystallization and Recrystallization
Crystallization is a widely used method to obtain high-purity Marbofloxacin. This process often involves dissolving the crude product in a suitable solvent system and then inducing precipitation under controlled conditions.
General Purification Protocol:
-
Dissolution: The crude Marbofloxacin is dispersed in a solvent, which can be an aqueous solution or an organic solvent mixture.[2][4]
-
pH Adjustment: The pH of the solution is a critical parameter. For instance, dissolving the crude product in an acidic solution followed by neutralization with a weak base can be used to precipitate the purified product.[4]
-
Precipitation/Crystallization: The solution is allowed to stand, often for an extended period, to allow for the formation of crystals or a precipitate.[4] Cooling the solution can also aid in this process.[3]
-
Filtration and Drying: The purified solid is collected by filtration and then dried to remove any remaining solvent.[3][4]
B. Impurity Profile and Analytical Methods
Rigorous quality control measures are essential to identify and quantify any impurities in the final Marbofloxacin product.[1] High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for this purpose.[2][7]
Common impurities that may be present include Marbofloxacin EP Impurity A, B, C, D, and F.[8][][10] The development and validation of stability-indicating HPLC methods are crucial for assessing the degradation profile of Marbofloxacin under various stress conditions, such as hydrolysis, oxidation, and photolysis.[7]
Diagram of the Marbofloxacin Purification Workflow
Caption: A generalized workflow for the purification of Marbofloxacin.
III. Quantitative Data and Experimental Protocols
The following tables summarize quantitative data from various synthesis and purification experiments, providing a basis for comparison and optimization. Detailed experimental protocols are also provided for key procedures.
Table 1: Summary of Marbofloxacin Synthesis Yields and Purity
| Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) (Method) | Reference |
| 2,4,5-trifluoro-3-methoxy-benzoyl chloride | Triethylamine, N,N-dimethylaminoethyl acrylate | 95.6 | 98.3 (Chromatography) | [6] |
| 2,4,5-trifluoro-3-methoxy-benzoyl chloride | Tri-n-butylamine, N,N-dimethylaminoethyl acrylate | 93.8 | 99.0 (Chromatography) | [6] |
| Compound of Formula (IIIa) | Ethylene glycol, Potassium hydroxide | 70 | Not Specified | [3] |
| 6,8-difluoro-1-(methylamino)-7-(4-methyl-piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Me₄NOH·5H₂O | 71 | 99.50 (HPLC) | [2] |
| 6,8-difluoro-1-(methylamino)-7-(4-methyl-piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Me₄NOH·5H₂O | 61 | 98.75 (HPLC) | [2] |
Table 2: Summary of Marbofloxacin Purification Data
| Purification Method | Solvent System | Initial Purity (%) | Final Purity (%) | Yield (%) | Reference |
| Crystallization | Methanol, Ammonia | Not Specified | 99.80 | 88.0 | [3] |
| pH-controlled precipitation | Water, Acetic acid, Weak base | Not Specified | Ultrapure | Not Specified | [4] |
| Crystallization | Ethanol, Water | 97.11 | 98.75 | 61 | [2][3] |
| Crystallization | Ethanol, Chloroform | 97.11 | 99.50 | 71 | [2] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 6,8-difluoro-1-(methylamino)-7-(4-methyl-piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid [3]
-
4.137g of Ethyl 6,8-difluoro-1-(N-methylformamido)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate (10.14mmol) was placed into 40mL of 10% H₂SO₄.
-
The mixture was stirred at 100°C for 7 hours.
-
The reaction mixture was then cooled, leading to the formation of crystals.
-
The mixture was further cooled to 4°C and filtered under suction.
-
The filter cake was washed with a mixture of H₂O/EtOH/THF (1/1/5) and dried.
-
This process yielded 3.260g (91%) of the product as yellow crystals.
Protocol 2: Purification of Marbofloxacin by Crystallization [3]
-
To 25 g of crude marbofloxacin, add 125 ml of methanol and 18.75 ml of ammonia.
-
Half of the volume of the methanol and ammonia solution is removed by azeotropic distillation.
-
The mass is slowly cooled and maintained for 1 hour.
-
The product is filtered and washed with 25 ml of chilled methanol.
-
The product is suction dried for 30 minutes and then dried under vacuum for 12 hours.
-
This procedure yields 22 g (88.0%) of pure marbofloxacin with a purity of 99.80%.
Protocol 3: Purification of Ultrapure Marbofloxacin [4]
-
Crude marbofloxacin is dispersed in water.
-
An appropriate amount of an organic acid (e.g., formic acid, acetic acid) is added to accurately regulate the pH to 3.0-3.5, dissolving the solid.
-
The resulting solution is allowed to stand for 24 hours until a small number of floccules separate out.
-
The floccules are removed by filtration.
-
A weak base (e.g., ammoniacal liquor, sodium bicarbonate) is added to the filtrate to regulate the pH of the system to 6.0-6.5, causing a large amount of product to separate out.
-
The product is collected by filtration and dried to obtain ultrapure marbofloxacin.
Protocol 4: HPLC Method for Purity Analysis [2]
-
Column: X-Bridge C18, 150 x 4.6mm, 3.5µm
-
Mobile Phase: Gradient of A) 5mM NH₄COOCH₃ pH=7.0 and B) acetonitrile.
-
Gradient Program: 0'=10%B, 10'=20%B, 25'-30'=90%B, 32'=10%B.
-
Flow Rate: 1.0 ml per minute
-
Column Temperature: 30°C
-
UV Detector Wavelength: 250 nm and 315nm
This in-depth guide provides a foundational understanding of the synthesis and purification of this compound. The presented pathways, protocols, and data serve as a valuable resource for researchers and professionals in the field of drug development, enabling further optimization and innovation in the production of this vital veterinary antibiotic.
References
- 1. Marbofloxacin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. EP2332916A2 - A process for a preparation of marbofloxacin and intermediate thereof - Google Patents [patents.google.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. CN105198905A - Method for preparing ultrapure marbofloxacin through purification - Google Patents [patents.google.com]
- 5. CN107522718B - A kind of synthetic method of Marbofloxacin - Google Patents [patents.google.com]
- 6. Marbofloxacin synthesizing method - Eureka | Patsnap [eureka.patsnap.com]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 10. veeprho.com [veeprho.com]
In Vitro Antibacterial Spectrum of Marbofloxacin Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of marbofloxacin hydrochloride, a third-generation fluoroquinolone antibiotic developed exclusively for veterinary use. This document summarizes key quantitative data on its efficacy against a range of clinically relevant veterinary pathogens, details the experimental protocols for determining antibacterial susceptibility, and illustrates the drug's mechanism of action.
Mechanism of Action
Marbofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By binding to the enzyme-DNA complex, marbofloxacin stabilizes a state in which the DNA strands are cleaved, preventing their religation and leading to irreversible DNA damage and subsequent bacterial cell death. This concentration-dependent killing mechanism is effective against both dividing and non-dividing bacteria.
Caption: Mechanism of action of marbofloxacin.
In Vitro Antibacterial Spectrum
Marbofloxacin demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for marbofloxacin against a variety of veterinary pathogens isolated from different animal species. The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.
Canine and Feline Pathogens
The following table presents the MIC50 and MIC90 values of marbofloxacin against common bacterial isolates from dogs and cats.
| Bacterial Species | Animal | Infection Type | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | Canine | Urinary Tract | - | >90% Susceptible | - |
| Proteus mirabilis | Canine | Urinary Tract | 48 | ~90% Susceptible | - |
| Staphylococcus intermedius Group | Canine | Urinary Tract | 67 | >90% Susceptible | - |
| Streptococcus canis | Canine | Urinary Tract | 35 | >90% Susceptible | - |
| Escherichia coli | Feline | Urinary Tract | - | >90% Susceptible | - |
| Pasteurella multocida | Feline | Respiratory | - | - | Lowest MIC |
| Staphylococcus intermedius | Feline | Dermatological/Otitis | - | Unimodal Distribution | - |
| Pseudomonas aeruginosa | Feline | Dermatological/Otitis | - | Unimodal Distribution | - |
Data compiled from multiple sources, including a pan-European surveillance program.
Porcine Pathogens
This table summarizes the marbofloxacin MIC data for key bacterial pathogens isolated from diseased pigs in Europe.
| Bacterial Species | Infection Type | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | | :--- | :--- | :--- | :--- | :--- | :--- | | Actinobacillus pleuropneumoniae | Respiratory | 647 | - | 0.03 - 0.12 | | Pasteurella multocida | Respiratory | 1373 | - | - | | Streptococcus suis | Respiratory | 729 | - | 1 | | Escherichia coli | Digestive | 1717 | - | 0.5 or 1 | | Salmonella spp. | Digestive | 300 | - | 0.06 - 0.25 | | Haemophilus parasuis | Respiratory | 145 | - | - | | Bordetella bronchiseptica | Respiratory | 504 | - | - | | Streptococcus suis | Meningitis | 585 | - | - | | Escherichia coli | Urinary Tract | 633 | - | 0.25 - 8 | | Escherichia coli | Metritis | 369 | - | - |
Data from a long-term European monitoring program.
Bovine Pathogens
The following table presents the marbofloxacin MIC90 values for significant bacterial pathogens associated with bovine respiratory disease (BRD) and mastitis.
| Bacterial Species | Disease | MIC90 (µg/mL) |
| Mannheimia haemolytica | BRD | 0.25 |
| Pasteurella multocida | BRD | 0.12 |
| Histophilus somni | BRD | 0.06 |
| Mycoplasma bovis | BRD | 2 |
| Escherichia coli | Mastitis | - |
| Staphylococcus aureus | Mastitis | - |
| Streptococcus uberis | Mastitis | - |
| Streptococcus dysgalactiae | Mastitis | - |
MIC90 values for BRD pathogens are from a European surveillance study.
Experimental Protocols for MIC Determination
The determination of the in vitro antibacterial spectrum of marbofloxacin relies on standardized susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for these procedures to ensure accuracy and reproducibility. The two primary methods are broth microdilution and agar dilution.
The Pharmacokinetics and Bioavailability of Marbofloxacin Hydrochloride in Canines: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Marbofloxacin, a synthetic, third-generation fluoroquinolone antibiotic, is exclusively developed for veterinary use and exhibits a broad spectrum of bactericidal activity against both Gram-positive and Gram-negative bacteria.[1][2] Its clinical efficacy is rooted in its pharmacokinetic profile, which is characterized by high bioavailability and significant tissue penetration.[1][3] This technical guide provides an in-depth analysis of the pharmacokinetics and bioavailability of marbofloxacin hydrochloride in canines, summarizing key quantitative data, detailing experimental protocols, and visualizing experimental workflows.
Introduction
Marbofloxacin operates by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair, leading to bacterial cell death.[2] Understanding its pharmacokinetic (PK) and pharmacodynamic (PD) properties is essential for optimizing dosage regimens to ensure therapeutic success while minimizing the potential for adverse effects and the development of antimicrobial resistance. In canines, marbofloxacin is indicated for the treatment of a variety of infections, including those of the skin, soft tissues, urinary tract, and respiratory system.[3][4]
Pharmacokinetic Parameters
The pharmacokinetic profile of marbofloxacin in dogs has been well-documented following intravenous (IV), oral (PO), and subcutaneous (SC) administration. The drug is rapidly and almost completely absorbed after oral administration in fasted animals, with a bioavailability approaching 100%.[5][6]
Table 1: Pharmacokinetic Parameters of Marbofloxacin in Canines Following Intravenous Administration
| Dosage | t½β (h) | Vd (L/kg) | Cl (L/h/kg) | AUC (µg·h/mL) | Reference |
| 2 mg/kg | 12.4 | 1.9 | 0.10 | - | [5] |
| 2 mg/kg | 8.08 ± 6.25 | 2.32 ± 1.00 | 0.23 ± 0.06 | 8.47 ± 3.51 | [7][8] |
| 2 mg/kg | - | 2.45 ± 0.9 | 0.1573 ± 0.0479 | 13.5 ± 3.4 | [1] |
t½β: Elimination half-life; Vd: Volume of distribution; Cl: Clearance; AUC: Area under the curve.
Table 2: Pharmacokinetic Parameters of Marbofloxacin in Canines Following Oral Administration
| Dosage | Cmax (µg/mL) | Tmax (h) | Bioavailability (%) | t½β (h) | AUC (µg·h/mL) | Reference |
| 1 mg/kg | - | - | ~100 | - | - | [5] |
| 2 mg/kg | 1.4 | 2.5 | ~100 | - | - | [5] |
| 4 mg/kg | - | - | ~100 | - | - | [5] |
| 2 mg/kg | 1.1 ± 0.5 | 0.5 ± 0.3 | 107.5 ± 11.7 | - | - | [1] |
| 2.75 mg/kg | > enrofloxacin, difloxacin | Similar to difloxacin | - | > enrofloxacin, difloxacin | > enrofloxacin, difloxacin | [9][10] |
| 2 mg/kg | 0.95 | - | 97.11 | 22.14 | 13.27 | [3][11][12] |
Cmax: Maximum plasma concentration; Tmax: Time to maximum plasma concentration.
Table 3: Pharmacokinetic Parameters of Marbofloxacin in Canines Following Subcutaneous Administration
| Dosage | Cmax (µg/mL) | Tmax (h) | Reference |
| 2 mg/kg | Similar to oral | ~1 | [5] |
Experimental Protocols
The data presented in this guide are derived from studies employing rigorous experimental designs and analytical methodologies.
Study Design and Dosing
A common experimental design involves a crossover study where a cohort of healthy adult dogs, often Beagles, receives marbofloxacin through different routes of administration with a washout period between treatments.[5][7][10] For instance, in one study, six dogs were administered a single intravenous dose of 2 mg/kg, followed by single oral doses of 1, 2, and 4 mg/kg in a three-way crossover design.[5] Another study utilized six adult dogs of undefined breeds to establish plasma pharmacokinetic parameters at a 2 mg/kg single dose, administered intravenously, orally alone, and orally with sucralfate pre-treatment.[1]
Sample Collection and Analysis
Blood samples are typically collected from the jugular vein at predetermined time points into heparinized tubes.[1] Plasma is then separated by centrifugation and stored at -20°C until analysis.[1] Marbofloxacin concentrations in plasma, urine, and skin are quantified using high-performance liquid chromatography (HPLC) with fluorescence or UV detection.[1][5]
The analytical method generally involves a protein precipitation step, often with trichloroacetic acid, followed by liquid-liquid extraction of the analyte.[1] An internal standard, such as enrofloxacin, is typically used to ensure accuracy.[1] A calibration curve is prepared using known concentrations of marbofloxacin to establish a linear relationship for quantification.[1]
Caption: General experimental workflow for determining marbofloxacin pharmacokinetics in canines.
Bioavailability and Metabolism
Marbofloxacin exhibits excellent oral bioavailability in dogs, which is consistently reported to be close to 100%.[5] This high degree of absorption contributes to its clinical effectiveness when administered orally. The absorption of orally administered marbofloxacin increases proportionally over the dose range of 1.25 to 2.5 mg/lb.[6]
The drug is widely distributed throughout the body, with a volume of distribution reported to be between 1.9 and 2.45 L/kg.[1][5] This indicates good penetration into tissues. Notably, the concentration of marbofloxacin in the skin can be 1.6 times that in the plasma, which is advantageous for treating skin infections.[3][5] Marbofloxacin also penetrates the aqueous humor of the eye.[13][14]
Elimination of marbofloxacin occurs through both renal and fecal excretion. In dogs, approximately 40% of an orally administered dose is excreted unchanged in the urine.[6] A smaller portion, between 10% and 15%, is metabolized by the liver before excretion.[6] The major route of elimination, besides renal, is excretion of the unchanged drug in the feces.[6] The plasma protein binding of marbofloxacin in dogs is low, at 9.1%.[6]
Caption: Simplified overview of marbofloxacin absorption, distribution, metabolism, and excretion in canines.
Drug Interactions
It is important to consider potential drug interactions that may alter the pharmacokinetics of marbofloxacin. For instance, co-administration with sucralfate has been shown to delay the absorption of marbofloxacin and significantly decrease its Cmax (by over 53%) and AUC (by over 42%).[1] This is a critical consideration in clinical practice, as sucralfate is often used to treat gastrointestinal issues.
Conclusion
This compound demonstrates a favorable pharmacokinetic profile in canines, characterized by high oral bioavailability, extensive tissue distribution, and a relatively long elimination half-life. These properties support its use as an effective therapeutic agent for a range of bacterial infections in dogs. The data summarized herein provide a comprehensive foundation for researchers and drug development professionals in the continued study and application of this important veterinary antibiotic. A thorough understanding of its pharmacokinetics is paramount for ensuring its judicious and effective use in veterinary medicine.
References
- 1. ecronicon.net [ecronicon.net]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Evaluation of Marbofloxacin in Beagle Dogs After Oral Dosing: Preclinical Safety Evaluation and Comparative Pharmacokinetics of Two Different Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of marbofloxacin in dogs after oral and parenteral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zoetisus.com [zoetisus.com]
- 7. Pharmacokinetics and pharmacokinetic/pharmacodynamic integration of marbofloxacin after intravenous and intramuscular administration in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. scilit.com [scilit.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Evaluation of Marbofloxacin in Beagle Dogs After Oral Dosing: Preclinical Safety Evaluation and Comparative Pharmacokinetics of Two Different Tablets [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. avmajournals.avma.org [avmajournals.avma.org]
- 14. Population pharmacokinetics of marbofloxacin in aqueous humor after intravenous administration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Marbofloxacin Hydrochloride: A Deep Dive into its Molecular Structure and Activity Relationship
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Marbofloxacin, a third-generation synthetic fluoroquinolone antibiotic, is a critical therapeutic agent in veterinary medicine.[1] Its broad-spectrum bactericidal activity against a wide range of Gram-negative and some Gram-positive bacteria has made it an effective treatment for infections of the skin, respiratory system, urinary tract, and mammary glands in companion and production animals.[1][2] This technical guide provides a comprehensive analysis of the molecular structure of marbofloxacin hydrochloride, its mechanism of action, and the intricate relationship between its chemical features and antimicrobial efficacy. The document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.
Molecular Structure
Marbofloxacin is chemically designated as 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[3,2,1-ij][1][3][4]benzoxadiazine-6-carboxylic acid. The hydrochloride salt form enhances its solubility. The core of the molecule is a tricyclic aromatic system, which is characteristic of the newer generation of fluoroquinolones.
The key structural features of marbofloxacin include:
-
A fluoroquinolone core essential for its antibacterial activity.
-
A fluorine atom at position C-6 , which significantly enhances its potency.
-
A piperazinyl ring at position C-7 , which influences the spectrum of activity and pharmacokinetic properties.
-
A cyclopropyl group at position N-1 , contributing to overall potency.
-
A unique tricyclic ring system formed by a bridge between N-1 and C-8, a distinguishing feature of marbofloxacin.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Marbofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[5] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.
The process of inhibition can be summarized as follows:
-
Enzyme-DNA Complex Formation: DNA gyrase and topoisomerase IV create transient double-stranded breaks in the bacterial DNA to manage DNA supercoiling and decatenate daughter chromosomes, respectively.
-
Marbofloxacin Binding: Marbofloxacin intercalates into the DNA-enzyme complex. The 3-carboxyl and 4-keto functional groups of the fluoroquinolone core are essential for this binding, likely through interactions with a magnesium ion.
-
Stabilization of the Cleavage Complex: The binding of marbofloxacin stabilizes the enzyme-DNA complex in its cleaved state, preventing the re-ligation of the broken DNA strands.
-
Induction of Cell Death: This accumulation of double-stranded DNA breaks triggers a cascade of events, including the SOS response and ultimately leading to rapid, concentration-dependent bacterial cell death.[1]
The following diagram illustrates the signaling pathway of marbofloxacin's mechanism of action:
Caption: Mechanism of action of marbofloxacin.
Structure-Activity Relationship (SAR)
The antibacterial activity of marbofloxacin is intrinsically linked to its molecular structure. While specific SAR studies on a wide range of marbofloxacin analogs are not extensively published, the well-established SAR of the broader fluoroquinolone class provides significant insights.
-
The Quinolone Core (Positions 1-4): The carboxylic acid at C-3 and the ketone at C-4 are indispensable for antibacterial activity, as they are directly involved in binding to the DNA gyrase-DNA complex.[4]
-
N-1 Substituent: The cyclopropyl group at N-1, as seen in marbofloxacin, generally confers high potency.[2]
-
C-6 Fluoro Group: The fluorine atom at the C-6 position is a hallmark of modern fluoroquinolones and dramatically increases their activity against a broad range of bacteria.[2]
-
C-7 Substituent: The piperazine ring at the C-7 position is crucial for the spectrum of activity, potency, and pharmacokinetic properties. Modifications to this ring can alter the drug's activity against different bacterial species and its absorption, distribution, metabolism, and excretion (ADME) profile. Alkylation of the piperazine, as with the methyl group in marbofloxacin, can influence these properties. Increasing the steric bulk at this position has been shown to reduce central nervous system side effects in some fluoroquinolones.[6]
-
C-8 Position: The substituent at the C-8 position influences oral absorption and activity against anaerobic bacteria.[2] In marbofloxacin, the C-8 position is part of the unique tricyclic ring structure, which distinguishes it from many other fluoroquinolones. This fusion of the N-1 and C-8 positions can impact the molecule's conformation and its interaction with the target enzymes.[4] For instance, some studies suggest that N-1/C-8 ring fusion can, in some cases, reduce lethal activity in the absence of protein synthesis.[4] However, other C-8 modifications, like a methoxy group, have been shown to enhance activity against certain resistant mutants.[3]
The following diagram illustrates the general structure-activity relationships for fluoroquinolones, which are applicable to marbofloxacin:
Caption: Key structural determinants of fluoroquinolone activity.
Quantitative Data on Marbofloxacin Activity
The in vitro activity of marbofloxacin is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the MIC values of marbofloxacin against common veterinary pathogens and its key pharmacokinetic parameters in various animal species.
Table 1: Minimum Inhibitory Concentration (MIC) of Marbofloxacin against Veterinary Pathogens
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Escherichia coli | 0.03 - 0.5 | 0.5 - 4.0 | [7][8] |
| Pasteurella multocida | ≤0.03 - 0.06 | 0.03 - 0.25 | [7][8][9] |
| Staphylococcus aureus | 0.25 - 0.5 | 2.0 | [7] |
| Staphylococcus intermedius | 0.25 | 0.5 | [10] |
| Pseudomonas aeruginosa | 0.5 | 16 | [11] |
| Actinobacillus pleuropneumoniae | 0.03 | 0.03 - 0.12 | [8] |
| Streptococcus suis | 1 | 2 | [8] |
| Salmonella spp. | 0.03 | 0.06 - 0.25 | [8] |
Table 2: Pharmacokinetic Parameters of Marbofloxacin in Different Animal Species (approximate values)
| Animal Species | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference(s) |
| Dogs | 2 | PO | 1.5 - 2.0 | 1.0 - 2.0 | 8.0 - 14.0 | ~100 | [7] |
| Cats | 2 | PO | 1.97 | 1.94 | 7.98 | 99 | [12] |
| Cattle | 2 | IM | 1.1 | 1.0 | 8.0 | >90 | [13] |
| Pigs | 2.5 | PO | 2.34 | 2.0 | 8.6 | ~94 | [13] |
| Chickens | 2 | PO | 1.05 | 1.48 | 8.69 | 56.82 | [14] |
| Buffalo Calves | 2 | SC | 0.9 - 1.2 | 1.0 - 2.0 | ~10.0 | - | [15] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment of the antimicrobial activity and pharmacokinetic properties of marbofloxacin.
Antimicrobial Susceptibility Testing: Broth Microdilution Method (CLSI Guidelines)
The broth microdilution method is a widely accepted standard for determining the MIC of an antimicrobial agent. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for this procedure.
Workflow for Broth Microdilution MIC Assay:
Caption: Standard workflow for a broth microdilution MIC assay.
Detailed Steps:
-
Preparation of Antimicrobial Solutions: A stock solution of marbofloxacin is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: A suspension of the test bacterium is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension. A growth control well (no drug) and a sterility control well (no bacteria) are included.
-
Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading and Interpretation: The MIC is determined as the lowest concentration of marbofloxacin that completely inhibits visible growth of the bacterium as detected by the unaided eye.
Pharmacokinetic Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is a common and reliable method for quantifying marbofloxacin concentrations in biological matrices such as plasma or serum, which is essential for pharmacokinetic studies.
Workflow for HPLC Analysis of Marbofloxacin in Plasma:
Caption: General workflow for HPLC-based pharmacokinetic analysis.
Detailed Steps:
-
Sample Preparation: Plasma or serum samples are treated to remove proteins that can interfere with the analysis. This is often achieved by protein precipitation using an acid like perchloric acid.
-
Chromatographic Separation: The prepared sample is injected into an HPLC system equipped with a reverse-phase column (e.g., C18). A mobile phase, typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), is used to elute marbofloxacin from the column.
-
Detection: Marbofloxacin is detected as it elutes from the column using a UV detector (typically around 295 nm) or a fluorescence detector for higher sensitivity.
-
Quantification: The concentration of marbofloxacin in the sample is determined by comparing the peak area of the marbofloxacin in the sample chromatogram to a standard curve generated from samples with known concentrations of the drug.
Conclusion
This compound remains a cornerstone of antibacterial therapy in veterinary medicine due to its potent, broad-spectrum activity and favorable pharmacokinetic profile. Its efficacy is a direct result of its unique molecular structure, which facilitates the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV. The structure-activity relationships established for the fluoroquinolone class provide a strong framework for understanding the contributions of different chemical moieties to marbofloxacin's activity. The continued study of marbofloxacin and the development of new analogs, guided by a deep understanding of its SAR, are crucial for combating the growing challenge of antimicrobial resistance. This technical guide serves as a foundational resource for professionals dedicated to advancing the field of antimicrobial drug discovery and development.
References
- 1. Fluoroquinolone Action against Mycobacteria: Effects of C-8 Substituents on Growth, Survival, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity and structure-side-effect relationships for the quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluoroquinolone action against mycobacteria: effects of C-8 substituents on growth, survival, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of N-1/C-8 Ring Fusion and C-7 Ring Structure on Fluoroquinolone Lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchwithrutgers.com [researchwithrutgers.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Evaluation of Marbofloxacin in Beagle Dogs After Oral Dosing: Preclinical Safety Evaluation and Comparative Pharmacokinetics of Two Different Tablets [frontiersin.org]
- 8. ihma.com [ihma.com]
- 9. Frontiers | In vivo antimicrobial activity of marbofloxacin against Pasteurella multocida in a tissue cage model in calves [frontiersin.org]
- 10. Antibacterial activity of marbofloxacin. A new fluoroquinolone for veterinary use against canine and feline isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro Activity of Enrofloxacin, Marbofloxacin and Ciprofloxacin Against Clinical Strains of Pseudomonas spp Isolated from Small Animals on Portugal - WSAVA2002 - VIN [vin.com]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetic and Pharmacodynamic Evaluation of Marbofloxacin in Pig against Korean Local Isolates of Actinobacillus pleuropneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. avmajournals.avma.org [avmajournals.avma.org]
- 15. avmajournals.avma.org [avmajournals.avma.org]
Broad-spectrum activity of marbofloxacin against gram-positive and gram-negative bacteria
An In-depth Examination of Marbofloxacin's Activity Against Gram-Positive and Gram-Negative Bacteria
Marbofloxacin, a third-generation synthetic fluoroquinolone antibiotic, is a critical tool in veterinary medicine, valued for its broad-spectrum bactericidal activity.[1][2] This technical guide provides a comprehensive overview of marbofloxacin's efficacy against a wide range of gram-positive and gram-negative bacteria, details the experimental protocols for its evaluation, and visualizes its mechanism of action. This document is intended for researchers, scientists, and drug development professionals in the field of veterinary antimicrobial therapy.
Mechanism of Action: Inhibition of Bacterial DNA Replication
Marbofloxacin exerts its bactericidal effect by targeting essential bacterial enzymes involved in DNA replication and repair.[3] The primary targets are DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2] Inhibition of these enzymes leads to the cessation of DNA replication and transcription, ultimately resulting in bacterial cell death.[3]
-
Inhibition of DNA Gyrase: This enzyme is crucial for the negative supercoiling of bacterial DNA, a process necessary for the initiation of replication. Marbofloxacin's binding to DNA gyrase is particularly effective against gram-negative bacteria.[4]
-
Inhibition of Topoisomerase IV: This enzyme is essential for the separation of daughter DNA strands following replication. Its inhibition by marbofloxacin is the primary mechanism of action against gram-positive bacteria.[4]
The bactericidal activity of marbofloxacin is concentration-dependent, with bacterial cell death typically occurring within 20–30 minutes of exposure.[5]
Figure 1: Mechanism of action of marbofloxacin.
In Vitro Broad-Spectrum Activity
Marbofloxacin demonstrates potent in vitro activity against a wide array of clinically significant bacterial pathogens isolated from companion and production animals.[6][7] Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.
Activity Against Gram-Positive Bacteria
Marbofloxacin is effective against various gram-positive aerobes, particularly Staphylococcus species, which are common pathogens in skin infections.[8]
| Bacterial Species | Isolate Source | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus intermedius | Skin/Soft Tissue/UTI | 135 | 0.25 | 0.25 | 0.125-2 |
| Beta-hemolytic Streptococcus | Skin/Soft Tissue/UTI | 28 | 0.5 | 1 | 0.25-2 |
| Staphylococcus aureus | Bovine Mastitis | 707 | 0.25 | 0.5 | 0.03- >128 |
| Coagulase-negative staphylococci | Bovine Mastitis | 282 | 0.25 | 1 | 0.03- >128 |
| Streptococcus uberis | Bovine Mastitis | 338 | 1 | 2 | 0.06- >128 |
| Streptococcus dysgalactiae | Bovine Mastitis | 125 | 1 | 2 | 0.12- >128 |
| Streptococcus agalactiae | Bovine Mastitis | 42 | 1 | 2 | 0.5-2 |
| Streptococcus suis | Porcine Infections | 1218 | 2 | 4 | 0.015- >64 |
Table 1: Marbofloxacin MIC values for Gram-Positive Bacteria.
Activity Against Gram-Negative Bacteria
Fluoroquinolones were initially developed for their activity against gram-negative aerobic bacteria, and marbofloxacin maintains excellent potency against this group.[9] It is particularly effective against Enterobacteriaceae and Pasteurella multocida.[8][9]
| Bacterial Species | Isolate Source | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | Skin/Soft Tissue/UTI | 61 | 0.03 | 0.06 | 0.015-2 |
| Proteus mirabilis | Skin/Soft Tissue/UTI | 35 | 0.06 | 0.125 | 0.03-0.25 |
| Pasteurella multocida | Bovine Respiratory Disease | 1083 | 0.03 | 0.12 | 0.008- >128 |
| Mannheimia haemolytica | Bovine Respiratory Disease | 506 | 0.12 | 0.25 | 0.015- >128 |
| Histophilus somni | Bovine Respiratory Disease | 100 | 0.03 | 0.06 | 0.008-0.25 |
| Escherichia coli | Bovine Mastitis | 288 | 0.03 | 0.06 | 0.008- >128 |
| Klebsiella oxytoca | Bovine Mastitis | 45 | 0.06 | 0.12 | 0.015- >128 |
| Klebsiella pneumoniae | Bovine Mastitis | 41 | 0.06 | 0.12 | 0.015- >128 |
| Enterobacter cloacae | Bovine Mastitis | 33 | 0.12 | 0.25 | 0.03- >128 |
| Pseudomonas aeruginosa | Canine Otitis | 90 | 0.25 | 1 | 0.125-128 |
| Salmonella species | Porcine Digestive Disease | 300 | 0.03 | 0.06-0.25 | Not specified |
| Actinobacillus pleuropneumoniae | Porcine Respiratory Disease | 344 | 0.03 | 0.03-0.12 | 0.008- >64 |
| Bordetella bronchiseptica | Porcine Respiratory Disease | 165 | 0.12 | 0.25 | 0.015- >64 |
| Haemophilus parasuis | Porcine Respiratory Disease | 143 | 0.015 | 0.06 | 0.008- >64 |
Table 2: Marbofloxacin MIC values for Gram-Negative Bacteria.[10]
Experimental Protocols for Antimicrobial Susceptibility Testing
The determination of marbofloxacin's in vitro activity is standardized to ensure reproducibility and comparability of data. The broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI), is the most commonly used technique.[10]
Broth Microdilution Method (CLSI Guidelines)
This method involves preparing a series of twofold dilutions of marbofloxacin in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.
Workflow:
-
Preparation of Marbofloxacin Dilutions: A stock solution of marbofloxacin is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations. For fastidious organisms, the medium may be supplemented with blood or other growth factors.[10]
-
Inoculum Preparation: A suspension of the test bacterium is prepared and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[11]
-
Inoculation: The microtiter plate wells are inoculated with the bacterial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The plates are incubated at a specific temperature (typically 35-37°C) for 18-24 hours.[10][11]
-
MIC Determination: The MIC is read as the lowest concentration of marbofloxacin that completely inhibits visible bacterial growth.
Figure 2: Broth microdilution experimental workflow.
Quality Control
Reference strains with known MIC values, such as Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922, are included in each assay to ensure the accuracy and reproducibility of the results.[10]
Clinical Breakpoints and Interpretation
The CLSI provides interpretive criteria (breakpoints) to categorize bacterial isolates as susceptible (S), intermediate (I), or resistant (R) to marbofloxacin based on their MIC values. These breakpoints are periodically reviewed and updated based on pharmacokinetic/pharmacodynamic (PK/PD) data.[12]
Recently, the CLSI has introduced a "susceptible-dose dependent" (SDD) category for marbofloxacin in dogs.[13][14] This category indicates that the susceptibility of an isolate is dependent on the dosage regimen administered.
Revised CLSI Breakpoints for Marbofloxacin in Dogs: [12][14]
-
Susceptible (S): ≤ 0.12 µg/mL (for a dose of 2.8 mg/kg)
-
Susceptible-Dose Dependent (SDD): 0.25 µg/mL (for a dose of 5.5 mg/kg)
-
Resistant (R): ≥ 0.5 µg/mL
It is crucial for laboratories and clinicians to utilize the most current CLSI breakpoints for accurate interpretation of susceptibility testing results.
Conclusion
Marbofloxacin remains a highly effective broad-spectrum antimicrobial agent with potent bactericidal activity against a wide range of gram-positive and gram-negative pathogens of veterinary importance. Its mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV, provides a rapid and efficient means of bacterial eradication. Standardized antimicrobial susceptibility testing, guided by CLSI protocols and interpreted with current breakpoints, is essential for the prudent and effective use of this important therapeutic agent in clinical practice. Continuous surveillance of antimicrobial susceptibility is necessary to monitor for the emergence of resistance and to ensure the long-term efficacy of marbofloxacin.[10]
References
- 1. grokipedia.com [grokipedia.com]
- 2. Marbofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. egnlab.com [egnlab.com]
- 4. VetFolio [vetfolio.com]
- 5. Marbofloxacin - Wikipedia [en.wikipedia.org]
- 6. Antibacterial activity of marbofloxacin. A new fluoroquinolone for veterinary use against canine and feline isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro antimicrobial activity of marbofloxacin and enrofloxacin against bacterial strains isolated from companion animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ldh.la.gov [ldh.la.gov]
- 9. sat.gstsvs.ch [sat.gstsvs.ch]
- 10. ihma.com [ihma.com]
- 11. biotrading.com [biotrading.com]
- 12. Revision of fluoroquinolone breakpoints used for interpretation of antimicrobial susceptibility testing of canine bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New CLSI guidelines – enrofloxacin/ marbofloxcin | Animal Health Laboratory [uoguelph.ca]
- 14. avmajournals.avma.org [avmajournals.avma.org]
Marbofloxacin Hydrochloride and its Efficacy Against Mycoplasma Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycoplasma species are a significant cause of respiratory and other diseases in various animal species, leading to considerable economic losses in the livestock industry and impacting animal welfare.[1][2][3] Lacking a cell wall, these bacteria are intrinsically resistant to many common antibiotics, such as beta-lactams.[4] Fluoroquinolones, including marbofloxacin, are therefore a critical component of the therapeutic arsenal against mycoplasmal infections.[4][5][6] Marbofloxacin, a third-generation synthetic fluoroquinolone developed for veterinary use, exhibits broad-spectrum bactericidal activity against a range of Gram-positive and Gram-negative bacteria, as well as Mycoplasma species.[7][8][9][10] This technical guide provides an in-depth overview of the effects of marbofloxacin hydrochloride on various Mycoplasma species, with a focus on quantitative data, experimental protocols, and the underlying mechanisms of action.
Mechanism of Action
Marbofloxacin exerts its bactericidal effect by targeting essential enzymes involved in bacterial DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV.[7][11][12] By binding to the enzyme-DNA complex, marbofloxacin stabilizes it in a cleaved state, preventing the re-ligation of the DNA strands. This leads to the inhibition of DNA replication and transcription, ultimately resulting in bacterial cell death.[7] This concentration-dependent killing mechanism allows for rapid bactericidal activity, with bacterial cell death often occurring within 20-30 minutes of exposure.[8]
Caption: Marbofloxacin's mechanism of action targeting DNA gyrase and topoisomerase IV.
In Vitro Susceptibility of Mycoplasma Species to Marbofloxacin
The in vitro activity of marbofloxacin against various Mycoplasma species has been evaluated in numerous studies. The minimum inhibitory concentration (MIC) is a key pharmacodynamic parameter used to quantify the susceptibility of a bacterium to an antimicrobial agent. A summary of reported MIC values for marbofloxacin against several economically important Mycoplasma species is presented below.
Data Presentation
Table 1: Marbofloxacin MICs for Mycoplasma hyopneumoniae
| Strain(s) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| 50 European isolates (2010-2012) | 0.002 - 1 | 0.031 | 0.5 | [13] |
| 147 European isolates (2015-2016) | Not specified | 0.06 | 2 | [14] |
| Strain 116 (wild-type) | Not applicable | 0.03 | Not applicable | [1][15] |
| Reisolated clones post-treatment | Not applicable | Not applicable | 0.5 | [1][15] |
Table 2: Marbofloxacin MICs for Mycoplasma bovis
| Strain(s) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| European isolates | 0.25 - >64 | 1 | 4 | [13] |
| 171 European isolates (2002-2008) | 0.5 - 4 | Not specified | Not specified | [16] |
| European isolates | 0.5 - 4 | Not specified | Not specified | [4] |
| Cattle isolates with respiratory disease | Not applicable | Not applicable | 2 | [17] |
Table 3: Marbofloxacin MICs for Other Mycoplasma Species
| Species | Strain(s) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Mycoplasma agalactiae | 30 isolates from goats | 0.0625 - 4 | 0.25 | 1 | [18] |
| Mycoplasma gallisepticum | Not specified | Not specified | Not specified | Not specified | [19] |
| Mycoplasma ovipneumoniae | Not specified | Not specified | Not specified | Not specified | [3] |
| Mycoplasma haemofelis | Not specified | Not specified | Not specified | Not specified | [20][21] |
Experimental Protocols
The determination of antimicrobial susceptibility of fastidious organisms like Mycoplasma requires specialized techniques. The broth microdilution method is commonly employed to determine the MIC of marbofloxacin.
General Protocol for Broth Microdilution MIC Assay
This protocol is a synthesized representation of methodologies described in the cited literature.[14][18][22]
-
Media Preparation: A suitable growth medium, such as Friis medium for M. hyopneumoniae, is prepared.[14] The medium is often supplemented with serum and other growth factors.
-
Antimicrobial Agent Preparation: A stock solution of this compound is prepared and serially diluted in the growth medium to achieve a range of final concentrations in the microtiter plate (e.g., 0.0625 to 32 µg/mL).[18]
-
Inoculum Preparation: Mycoplasma isolates are cultured to a logarithmic growth phase. The culture is then diluted to a standardized concentration, typically 10³ to 10⁵ color-changing units (CCU)/mL.[18]
-
Assay Setup: In a 96-well microtiter plate, the diluted Mycoplasma inoculum is added to each well containing the different concentrations of marbofloxacin.
-
Controls: Positive (inoculum without antibiotic) and negative (medium without inoculum) controls are included on each plate.[18]
-
Incubation: The plates are sealed and incubated at 37°C for a period ranging from 48 hours to 12 days, depending on the growth rate of the Mycoplasma species.[14][18]
-
MIC Determination: The MIC is defined as the lowest concentration of marbofloxacin that inhibits the growth of the Mycoplasma, often observed as the absence of a color change in the medium, which indicates a lack of metabolic activity.[18]
Caption: A generalized workflow for determining the MIC of marbofloxacin against Mycoplasma.
Development of Resistance
While marbofloxacin is generally effective, the development of resistance in Mycoplasma species is a concern.[1][23] The primary mechanism of acquired resistance to fluoroquinolones in Mycoplasma involves mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[5][24][25]
Studies on M. hyopneumoniae have identified point mutations in the parC gene after in vivo treatment with marbofloxacin.[1][23][26] Specifically, mutations leading to amino acid substitutions such as Ser80→Phe and Asp84→Asn in the ParC protein have been associated with a significant decrease in susceptibility to marbofloxacin.[1][23][26] It is noteworthy that even with the development of resistance, marbofloxacin concentrations in tissues may still exceed the MIC of the wild-type strain.[1][15][23] However, the persistence of Mycoplasma in treated animals is a complex phenomenon that may not be solely explained by antibiotic resistance.[1][23][27]
Caption: The development of marbofloxacin resistance through target site mutation.
Conclusion
This compound remains a potent antimicrobial agent for the treatment of infections caused by various Mycoplasma species. Its mechanism of action, targeting bacterial DNA replication, provides a rapid bactericidal effect. However, the emergence of resistance through mutations in topoisomerase IV highlights the importance of prudent antibiotic use and ongoing surveillance of susceptibility patterns. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and combat Mycoplasma infections in veterinary medicine.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Comparing clinical effects of marbofloxacin and gamithromycin in goat kids with pneumonia [scielo.org.za]
- 3. jvas.in [jvas.in]
- 4. Antimicrobial Resistance in Mycoplasma spp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbiologyjournal.org [microbiologyjournal.org]
- 6. sat.gstsvs.ch [sat.gstsvs.ch]
- 7. grokipedia.com [grokipedia.com]
- 8. Marbofloxacin - Wikipedia [en.wikipedia.org]
- 9. In vivo antimicrobial activity of marbofloxacin against Pasteurella multocida in a tissue cage model in calves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Marbofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. egnlab.com [egnlab.com]
- 13. rgs-ntgs.ch [rgs-ntgs.ch]
- 14. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 15. Persistence of Mycoplasma hyopneumoniae in Experimentally Infected Pigs after Marbofloxacin Treatment and Detection of Mutations in the parC Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Survey of marbofloxacin susceptibility of bacteria isolated from cattle with respiratory disease and mastitis in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. PK/PD Analysis of Marbofloxacin by Monte Carlo Simulation against Mycoplasma agalactiae in Plasma and Milk of Lactating Goats after IV, SC and SC-Long Acting Formulations Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Plasma and tissue pharmacokinetics of marbofloxacin in experimentally infected chickens with Mycoplasma gallisepticum and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Marbofloxacin for the treatment of experimentally induced Mycoplasma haemofelis infection in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. journals.asm.org [journals.asm.org]
- 23. Persistence of Mycoplasma hyopneumoniae in experimentally infected pigs after marbofloxacin treatment and detection of mutations in the parC gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Characterization of Mutations in DNA Gyrase and Topoisomerase IV Involved in Quinolone Resistance of Mycoplasma gallisepticum Mutants Obtained In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. journals.asm.org [journals.asm.org]
- 27. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Quantification of Marbofloxacin Hydrochloride using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Marbofloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic used in veterinary medicine to treat infections in animals.[1][2][3] Accurate quantification of marbofloxacin in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for this purpose, offering high sensitivity, specificity, and accuracy.[4][5][6] This document provides detailed application notes and protocols for the quantification of marbofloxacin hydrochloride using HPLC.
Principle of the Method
The described methods utilize reverse-phase HPLC (RP-HPLC) with UV detection. In RP-HPLC, the stationary phase is nonpolar (e.g., C8 or C18), and the mobile phase is polar. Marbofloxacin, being a moderately polar compound, is separated from other components in the sample based on its differential partitioning between the stationary and mobile phases. The concentration of marbofloxacin is determined by measuring the peak area at a specific UV wavelength and comparing it to a standard calibration curve.
Experimental Protocols
This section details the necessary reagents, equipment, and procedures for the HPLC analysis of marbofloxacin. The following protocols are based on validated methods reported in the scientific literature.[4][5][6][7]
Reagents and Materials
-
Marbofloxacin reference standard (Purity > 99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ethanol (HPLC grade)[7]
-
Water (Ultrapure or HPLC grade)
-
Ammonium formate (Extra pure grade)[4]
-
Syringe filters (0.22 µm or 0.45 µm)
Instrumentation
A standard HPLC system equipped with the following components is required:
-
Degasser
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
UV-Vis or Photodiode Array (PDA) Detector
-
Chromatography Data System (e.g., Agilent ChemStation, Chromeleon)[4][6]
Chromatographic Conditions
Several validated methods have been reported. The choice of method may depend on the specific sample matrix and available resources.
Table 1: Summary of HPLC Chromatographic Conditions
| Parameter | Method 1 (Gradient)[4] | Method 2 (Isocratic)[5][6] | Method 3 (Green, Isocratic)[7] |
| Column | Inertsil ODS-3, C18 (150 x 4.6 mm, 5 µm) | Vertisep™ C18 (150 x 4.6 mm, 5 µm) | ACE® C8 (150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in 10mM Ammonium Formate in Water | Water (pH 3.0 with ortho-phosphoric acid) | Purified water with 0.2% formic acid |
| Mobile Phase B | 0.1% Formic acid in Methanol | Acetonitrile | Ethanol |
| Composition | Gradient: 0-3 min (90% A), 3-12 min (60% A), 12.5-15 min (90% A) | 55:45 (v/v) Water:Acetonitrile | 70:30 (v/v) Water:Ethanol |
| Flow Rate | 1.5 mL/min | 0.4 mL/min | 0.7 mL/min |
| Detection Wavelength | 327 nm | 298 nm | 296 nm |
| Injection Volume | 10 µL | 20 µL | 20 µL |
| Column Temperature | Room Temperature (25°C) | Room Temperature (24 ± 2°C) | Room Temperature |
Standard and Sample Preparation
a. Standard Stock Solution (e.g., 100 µg/mL)
-
Accurately weigh approximately 10 mg of marbofloxacin reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve in the mobile phase (or a suitable diluent like Mobile Phase A for gradient methods).[4][5]
-
Sonicate for 15 minutes to ensure complete dissolution.[4][5]
-
Make up to the volume with the same solvent and mix well.
b. Calibration Curve Standards
Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1.986 to 14.892 µg/mL or 2.5 to 17.5 µg/mL).[4][5][6]
c. Sample Preparation (from Veterinary Tablets)
-
Weigh and crush 20 tablets to obtain a homogenous powder.[5][7]
-
Accurately weigh a portion of the powder equivalent to 10 mg of marbofloxacin and transfer it to a 100 mL volumetric flask.[5]
-
Add a portion of the mobile phase, sonicate for 15 minutes to dissolve the active ingredient.[5]
-
Make up to the volume with the mobile phase and mix well.
-
Perform further dilutions as necessary to bring the concentration within the calibration range.
-
Filter the final solution through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system.[4][7]
Method Validation
The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines.[4][5] Key validation parameters are summarized below.
Table 2: Summary of Method Validation Parameters
| Parameter | Method 1[4] | Method 2[5][6][8] | Method 3[7] |
| Linearity Range (µg/mL) | 1.986 - 14.892 | 2.5 - 17.5 | 1 - 10 |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.99991 | > 0.999 |
| Accuracy (% Recovery) | 101.4% | 98.74% | 99.99% |
| Precision (%RSD) | < 2% (Intra & Inter-day) | < 2% | < 5% |
| Limit of Detection (LOD) (µg/mL) | Not specified, but sensitivity is adequate for 1.0 µg/mL quantitation | 0.25 | Not specified |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 | 0.81 | Not specified |
| Robustness | Insensitive to small changes in flow rate, wavelength, and mobile phase composition. | Insensitive to changes in mobile phase, pH, flow rate, column temperature, and column type. | Robust to changes in mobile phase, flow rate, wavelength, equipment, and column brand. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC quantification of marbofloxacin.
Caption: General workflow for sample preparation, HPLC analysis, and data processing.
Mechanism of Action
Marbofloxacin, like other fluoroquinolones, exerts its bactericidal effect by inhibiting bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1][9]
Caption: Marbofloxacin inhibits bacterial DNA gyrase and topoisomerase IV.
Conclusion
The HPLC methods described provide reliable and accurate means for the quantification of this compound in pharmaceutical dosage forms. The protocols are robust and can be adapted for routine quality control analysis. Proper method validation is essential to ensure the reliability of the results. The choice of a specific method will depend on the laboratory's specific requirements, including desired analysis time, solvent consumption, and sample matrix. The "green" method offers a more environmentally friendly alternative by using ethanol instead of acetonitrile or methanol.[7]
References
- 1. Marbofloxacin - Wikipedia [en.wikipedia.org]
- 2. Veterinary drug Marbofloxacin: Uses, Mechanism of action, Adverse reactions and Toxicity_Chemicalbook [chemicalbook.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Development and validation of HPLC assay method for marbofloxacin determination in veterinary chewable tablets - Acta Chromatographica - Tom Vol. 31, no. 4 (2019) - BazTech - Yadda [yadda.icm.edu.pl]
- 9. Marbofloxacin (Zeniquin) - Veterinary Partner - VIN [veterinarypartner.vin.com]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Marbofloxacin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of marbofloxacin hydrochloride, a fluoroquinolone antibiotic used in veterinary medicine. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Accurate MIC determination is crucial for antimicrobial susceptibility testing, monitoring the emergence of resistance, and establishing effective dosing regimens.
Mechanism of Action
Marbofloxacin, like other fluoroquinolones, exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2][3][4][5] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is primarily topoisomerase IV.[] Inhibition of these enzymes leads to strand breaks in the bacterial chromosome, ultimately resulting in bacterial cell death.[2][3]
Caption: Mechanism of action of Marbofloxacin.
Experimental Protocols
The internationally recognized standard methods for MIC determination are broth microdilution and agar dilution, as described by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8]
Broth Microdilution Method
This method involves preparing two-fold serial dilutions of marbofloxacin in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.[9][10]
Materials:
-
This compound reference powder
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[11]
-
Test microorganism
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
McFarland 0.5 turbidity standard
-
Pipettes and sterile tips
-
Incubator (35 ± 2°C)[11]
Procedure:
-
Preparation of Marbofloxacin Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration of 1280 µg/mL. Filter-sterilize the stock solution.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the marbofloxacin stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.
-
Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as a growth control (no antibiotic), and the twelfth well will be a sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a pure overnight culture of the test microorganism on a suitable agar plate, select 3-4 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.
-
-
Inoculation: Add 10 µL of the diluted bacterial suspension to each well (except the sterility control), resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL.[11]
-
Incubation: Incubate the microtiter plates at 35 ± 2°C for 18-24 hours in ambient air.[11] For fastidious organisms, specific atmospheric conditions (e.g., 5% CO₂) may be required.[11]
-
Reading the MIC: The MIC is the lowest concentration of marbofloxacin that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or using a microplate reader.
Agar Dilution Method
In this method, varying concentrations of marbofloxacin are incorporated into molten agar, which is then poured into petri dishes. A standardized inoculum of the test microorganism is then spotted onto the surface of the agar plates.
Materials:
-
This compound reference powder
-
Mueller-Hinton Agar (MHA)
-
Test microorganism
-
Sterile petri dishes
-
Sterile saline (0.85%) or PBS
-
McFarland 0.5 turbidity standard
-
Inoculator (e.g., multipoint replicator)
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Marbofloxacin-Agar Plates:
-
Prepare a series of two-fold dilutions of the marbofloxacin stock solution in sterile water.
-
For each concentration, add 1 part of the marbofloxacin dilution to 9 parts of molten MHA (cooled to 45-50°C).
-
Mix well and pour the agar into sterile petri dishes. Allow the agar to solidify completely. Prepare a control plate with no antibiotic.
-
-
Inoculum Preparation: Prepare the inoculum as described for the broth microdilution method.
-
Inoculation: Spot a standardized volume (e.g., 1-2 µL) of the inoculum onto the surface of each agar plate, including the control plate. Allow the spots to dry before inverting the plates.
-
Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of marbofloxacin that inhibits the visible growth of the microorganism.
Caption: Experimental workflow for MIC determination.
Data Presentation
The results of MIC testing are often presented as the MIC range, MIC₅₀ (the concentration that inhibits 50% of the isolates), and MIC₉₀ (the concentration that inhibits 90% of the isolates).
Table 1: MIC Values (µg/mL) of Marbofloxacin Against Veterinary Pathogens
| Bacterial Species | MIC Range | MIC₅₀ | MIC₉₀ |
| Escherichia coli | 0.008 - >32 | 0.03 | 0.12 |
| Staphylococcus aureus | 0.06 - 4 | 0.25 | 1 |
| Pasteurella multocida | ≤0.008 - 0.5 | 0.015 | 0.03 |
| Streptococcus suis | 0.25 - 2 | 0.5 | 1 |
| Actinobacillus pleuropneumoniae | 0.015 - 0.25 | 0.03 | 0.06 |
| Bordetella bronchiseptica | 0.03 - 0.5 | 0.06 | 0.12 |
Note: These values are examples and may vary depending on the geographic region and the specific isolates tested.
Table 2: CLSI Interpretive Criteria for Marbofloxacin (µg/mL)
| Category | Previous Breakpoints | Revised Breakpoints (for dogs) |
| Susceptible (S) | ≤ 1 | ≤ 0.12 (for a dose of 2.8 mg/kg) |
| Susceptible-Dose Dependent (SDD) | - | 0.25 (for a dose of 5.5 mg/kg) |
| Intermediate (I) | 2 | - |
| Resistant (R) | ≥ 4 | ≥ 0.5 |
Source: CLSI VET01S, 7th ed. The revised breakpoints for dogs reflect a more nuanced understanding of the pharmacokinetic and pharmacodynamic properties of marbofloxacin.[]
Quality Control
For quality control, reference strains with known MIC values for marbofloxacin should be included in each run. Recommended quality control strains include:
-
Escherichia coli ATCC 25922 (MIC range: 0.008–0.03 µg/ml)[11]
-
Staphylococcus aureus ATCC 29213 (MIC range: 0.12–0.5 µg/ml)[11]
-
Actinobacillus pleuropneumoniae ATCC 27090 (MIC range: 0.015–0.06 µg/ml)[11]
The obtained MIC values for the quality control strains should fall within the expected ranges to ensure the validity of the test results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. egnlab.com [egnlab.com]
- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Marbofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Antibacterial activity of marbofloxacin. A new fluoroquinolone for veterinary use against canine and feline isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for LC-MS based Identification of Marbofloxacin Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Marbofloxacin is a synthetic, third-generation fluoroquinolone antibiotic used exclusively in veterinary medicine.[1][2] Its broad-spectrum bactericidal activity makes it effective against a range of Gram-positive and Gram-negative bacteria.[2] Understanding the metabolism of marbofloxacin is crucial for evaluating its efficacy and safety, as metabolites can be pharmacologically active or toxic.[3] Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific technique for identifying and quantifying drug metabolites in complex biological matrices.[3] These application notes provide detailed protocols for the identification of marbofloxacin metabolites using LC-MS.
Metabolic Pathways of Marbofloxacin
In mammals, marbofloxacin is metabolized in the liver into two primary metabolites: N-desmethyl-marbofloxacin and N-oxide-marbofloxacin.[4] Studies in dogs have identified these two metabolites, with approximately 40% of the administered dose being excreted unchanged in the urine.[4][5] In broiler chickens, marbofloxacin is extensively metabolized to N-desmethyl-marbofloxacin.[4] Research in avian and reptilian species, such as blue and gold macaws and ball pythons, has suggested the presence of other potential metabolites, with twelve possible structures identified from four chromatographic peaks.[6] The N-oxide metabolite was also identified in macaws.[6]
Caption: Metabolic pathway of Marbofloxacin.
Experimental Protocols
This section details the methodologies for sample preparation, LC-MS analysis, and data analysis for the identification of marbofloxacin metabolites.
Sample Preparation
The choice of sample preparation technique depends on the biological matrix and the analytical goals. Common methods include protein precipitation, liquid-liquid extraction, and solid-phase extraction.[7]
a) Protein Precipitation (for plasma/serum)
-
To 200 µL of plasma or serum in a microcentrifuge tube, add 600 µL of cold acetonitrile containing 1% acetic acid.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase for LC-MS analysis.[8]
b) Liquid-Liquid Extraction (for plasma/serum)
-
To 500 µL of plasma, add 2 mL of dichloromethane.[9]
-
Vortex for 2 minutes and then centrifuge at 5,000 rpm for 10 minutes.[9]
-
Transfer the organic layer (bottom layer) to a clean tube.
-
Repeat the extraction step with another 2 mL of dichloromethane.
-
Combine the organic extracts and evaporate to dryness under nitrogen.[9]
-
Reconstitute the residue in 500 µL of the mobile phase.[9]
c) Ultrafiltration (for plasma and synovial fluid)
This method is rapid and requires a small sample volume.[10]
-
Place 175 µL of plasma or synovial fluid into a centrifugal filter device (e.g., with a 10 kDa molecular weight cut-off).[10]
-
Centrifuge according to the manufacturer's instructions (e.g., 14,000 x g for 20 minutes).
-
The ultrafiltrate is ready for direct injection into the LC-MS system.[10]
Liquid Chromatography (LC) Conditions
Chromatographic separation is typically achieved using a reverse-phase C18 column.
| Parameter | Condition 1 | Condition 2 |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[11] | Ultrafast C18 column (e.g., 20 mm length)[10] |
| Mobile Phase A | 0.1% Formic acid in water[11] | 0.01% Formic acid in water[12] |
| Mobile Phase B | Acetonitrile[11] | Methanol[12] |
| Gradient | A linear gradient can be optimized. For example, starting with 95% A, ramping to 100% B over 7 minutes, and holding for 3 minutes.[12] | A rapid gradient suitable for a short column. |
| Flow Rate | 1.0 mL/min[11] | 0.2 mL/min |
| Injection Volume | 5-20 µL[8] | 5 µL |
| Column Temperature | 30°C[11] | 50°C[13] |
| UV Detection (optional) | 295 nm[4][11] | - |
Mass Spectrometry (MS) Conditions
Tandem mass spectrometry (MS/MS) is essential for structural elucidation of metabolites.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| Precursor Ion (m/z) | Marbofloxacin: 363.0 |
| Product Ions (m/z) | Marbofloxacin: 320.0, 245.0[14] |
| Collision Energy | Optimized for each metabolite. A range of collision energies should be tested to obtain informative fragment spectra. |
| Data Acquisition | Full scan for initial screening, followed by product ion scans (PIS) or multiple reaction monitoring (MRM) for targeted analysis and quantification. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements for elemental composition determination.[3] |
Data Presentation: Quantitative Summary
The following table summarizes the performance of various LC-MS methods for the quantification of marbofloxacin.
| Parameter | Plasma (Sheep) | Plasma & Synovial Fluid (Bovine)[10] | Plasma (Mice)[8] |
| Linearity Range (µg/mL) | 0.001 - 10 | 0.005 - 2.5 | 0.01 - 5 |
| LOD (µg/mL) | 0.0003 | 0.001 | Not Reported |
| LOQ (µg/mL) | 0.001 | 0.005 | 0.01 |
| Recovery (%) | 74.91 - 78.90 | Not Reported | Not Reported |
| Intra-day Precision (%) | 5.20 - 10.69 | < 5.7 | 4.13 - 7.18 |
| Inter-day Precision (%) | 2.34 - 13.77 | < 5.7 | 6.70 - 8.24 |
| Internal Standard | Not specified | Ofloxacin[10] | Ofloxacin[8] |
Experimental Workflow
The overall workflow for the identification of marbofloxacin metabolites is depicted below.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Marbofloxacin - Wikipedia [en.wikipedia.org]
- 3. ijpras.com [ijpras.com]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. Pharmacokinetics of marbofloxacin in dogs after oral and parenteral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and comparison of marbofloxacin metabolites from the plasma of ball pythons (Python regius) and blue and gold macaws (Ara ararauna) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and structural characterization of in vivo metabolites of balofloxacin in rat plasma, urine and feces samples using Q-TOF/LC/ESI/MS/MS : In silico toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics/pharmacodynamics of marbofloxacin in a Pasteurella multocida serious murine lung infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Pharmacokinetic and Pharmacodynamic Evaluation of Marbofloxacin and PK/PD Modeling against Escherichia coli in Pigs [frontiersin.org]
- 10. Determination of marbofloxacin in plasma and synovial fluid by ultrafiltration followed by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic and Pharmacodynamic Evaluation of Marbofloxacin and PK/PD Modeling against Escherichia coli in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Critical Evaluation of Two Qualitative Analytical Approaches for Multiclass Determination of Veterinary Drugs in Bovine Muscle Using UHPLC-Q-Orbitrap: The Wind of Change in Brazilian Monitoring | MDPI [mdpi.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Marbofloxacin Hydrochloride as a Selective Agent in Bacterial Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using marbofloxacin hydrochloride as a selective agent in bacterial culture. Marbofloxacin is a third-generation synthetic fluoroquinolone antibiotic with broad-spectrum bactericidal activity against many Gram-negative and Gram-positive bacteria.[1][2][3] Its mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1][2][4] This property makes it a valuable tool for various applications in microbiology and molecular biology, including the selection of resistant bacterial strains, plasmid maintenance, and as a counter-selection agent in genetic manipulation techniques.
Data Presentation: Minimum Inhibitory Concentrations (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC₅₀ (the concentration that inhibits 50% of isolates) and MIC₉₀ (the concentration that inhibits 90% of isolates) values for marbofloxacin against a range of bacterial species. These values are crucial for determining appropriate selective concentrations.
Table 1: Marbofloxacin MIC₅₀ and MIC₉₀ for Various Bacterial Species
| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Escherichia coli | 1717 | 0.06 | 1.0 | [2] |
| Escherichia coli | 218 | - | 2.0 | [5] |
| Staphylococcus aureus | - | - | 2.0 | [1] |
| Staphylococcus pseudintermedius | 4001 | 0.5 | - | [6] |
| Pasteurella multocida | 1373 | 0.03 | 0.12 | [2] |
| Pseudomonas aeruginosa | 100 | - | - | [3] |
| Salmonella spp. | 300 | 0.03 | 0.25 | [2] |
| Streptococcus suis | 729 | 0.5 | 1.0 | [2] |
| Actinobacillus pleuropneumoniae | 647 | 0.03 | 0.06 | [2] |
| Bordetella bronchiseptica | 504 | 0.12 | 0.25 | [2] |
| Haemophilus parasuis | 145 | 0.03 | 0.12 | [2] |
Table 2: Marbofloxacin Breakpoint Concentrations for Susceptibility Testing
| Interpretive Category | MIC Breakpoint (µg/mL) | Reference(s) |
| Susceptible (S) | ≤ 1.0 | [2] |
| Intermediate (I) | 2.0 | [2] |
| Resistant (R) | ≥ 4.0 | [2] |
Signaling Pathway
Fluoroquinolones like marbofloxacin induce DNA damage, which in turn activates the SOS response, a complex regulatory network involved in DNA repair and mutagenesis in bacteria. Understanding this pathway is crucial when selecting for resistant mutants, as it can be a mechanism of survival and adaptation for bacteria under antibiotic stress.
Experimental Protocols
The following protocols provide detailed methodologies for determining the MIC of marbofloxacin and for selecting marbofloxacin-resistant mutants in a bacterial culture.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standardized broth microdilution method to determine the MIC of marbofloxacin against a specific bacterial isolate.
Materials:
-
This compound powder
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolate
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35-37°C)
-
Multichannel pipette
Methodology:
-
Preparation of Marbofloxacin Stock Solution:
-
Prepare a stock solution of this compound in a suitable sterile solvent (e.g., water or DMSO, depending on solubility) at a concentration of 1 mg/mL.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
-
Preparation of Serial Dilutions:
-
In a 96-well plate, add 100 µL of sterile CAMHB to all wells.
-
Add 100 µL of the marbofloxacin stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last well.
-
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), pick several colonies of the bacterial isolate and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.10).
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate (containing 100 µL of serially diluted marbofloxacin) with 100 µL of the final bacterial inoculum. This will result in a final volume of 200 µL per well and a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL.
-
Include a positive control well (bacteria in CAMHB without marbofloxacin) and a negative control well (CAMHB only).
-
Incubate the plate at 35-37°C for 16-24 hours.
-
-
Reading the MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of marbofloxacin at which there is no visible growth.
-
References
- 1. researchgate.net [researchgate.net]
- 2. ihma.com [ihma.com]
- 3. A seven-year survey of susceptibility to marbofloxacin of pathogenic strains isolated from pets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adaptive Laboratory Evolution of Antibiotic Resistance Using Different Selection Regimes Lead to Similar Phenotypes and Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and Pharmacodynamic Evaluation of Marbofloxacin and PK/PD Modeling against Escherichia coli in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avmajournals.avma.org [avmajournals.avma.org]
Application Notes and Protocols for In Vivo Efficacy Studies of Marbofloxacin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting in vivo experiments to evaluate the efficacy of marbofloxacin hydrochloride, a third-generation synthetic fluoroquinolone antibiotic. The protocols outlined below are intended to serve as a foundational framework that can be adapted to specific research questions and models.
Introduction
Marbofloxacin is a broad-spectrum bactericidal agent used exclusively in veterinary medicine.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1][3] This action leads to rapid, concentration-dependent bacterial cell death.[2][3] Marbofloxacin is effective against a wide range of Gram-negative and Gram-positive bacteria, including pathogens commonly associated with respiratory, urinary tract, and skin infections in animals.[1][2][3]
The efficacy of marbofloxacin is best predicted by the ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC).[4][5][6] This pharmacokinetic/pharmacodynamic (PK/PD) parameter is a critical determinant of clinical success and is a primary endpoint in many in vivo efficacy studies.
Mechanism of Action: Inhibition of Bacterial DNA Replication
The following diagram illustrates the molecular mechanism of action of marbofloxacin.
Caption: Mechanism of action of marbofloxacin in a bacterial cell.
Quantitative Data Summary
The following tables summarize key quantitative data for marbofloxacin, including its spectrum of activity (Minimum Inhibitory Concentration - MIC) and key pharmacokinetic/pharmacodynamic (PK/PD) parameters from various in vivo studies.
Table 1: In Vitro Activity of Marbofloxacin Against Common Veterinary Pathogens
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Pasteurella multocida | 0.03 | 0.12[4] |
| Mannheimia haemolytica | 0.12 | 0.25 |
| Escherichia coli | 0.06 | 4.00[7][8] |
| Staphylococcus aureus | 0.25 | 2.00[7][8] |
| Streptococcus spp. | 0.50 | 0.50[7][8] |
| Pseudomonas aeruginosa | 0.5 | >4 |
| Bordetella bronchiseptica | 0.25 | 0.5[9] |
MIC₅₀ and MIC₉₀ values represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Table 2: Key Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters for Marbofloxacin
| Animal Model | Pathogen | PK/PD Parameter | Target Value for Efficacy | Reference |
| Calves (Tissue Cage) | Pasteurella multocida | AUC₂₄/MIC | 50.65 h (for 3-log₁₀ reduction) | [4] |
| Mice (Lung Infection) | Pasteurella multocida | fAUC/MIC | 278.08 h (for 3-log₁₀ reduction) | [5] |
| Calves | Mannheimia haemolytica | AUC₂₄/MIC | 59.5 h (for 3-log₁₀ reduction) | [6] |
| Calves | Pasteurella multocida | AUC₂₄/MIC | 64.9 h (for 3-log₁₀ reduction) | [6] |
| Pigs | Escherichia coli | AUC₂₄/MIC | 23.54 h (bactericidal) | [10] |
fAUC refers to the area under the free (unbound) drug concentration-time curve.
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols should be adapted based on the specific pathogen, animal model, and research objectives. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
General Experimental Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study of marbofloxacin.
Caption: A generalized workflow for in vivo marbofloxacin efficacy studies.
Protocol 1: Murine Neutropenic Thigh Infection Model
This model is extensively used to determine the PK/PD driver of antimicrobial efficacy and to define the magnitude of the exposure required for a given level of bacterial killing.[11]
1. Animal Model:
-
Species: Swiss albino or BALB/c mice.
-
Sex: Female.
-
Weight: 20-25 g.
-
Acclimatization: Minimum of 3 days prior to the experiment.
2. Induction of Neutropenia:
-
Administer cyclophosphamide intraperitoneally (IP) at a dose of 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.[11] This renders the animals neutropenic, minimizing the contribution of the host immune system to bacterial clearance.
3. Bacterial Strain and Inoculum Preparation:
-
Strain: A clinically relevant strain of Staphylococcus aureus, Escherichia coli, or Pseudomonas aeruginosa with a known marbofloxacin MIC.
-
Culture: Grow the bacterial strain overnight in Mueller-Hinton Broth (MHB) at 37°C.
-
Inoculum: Dilute the overnight culture in sterile saline to achieve a final concentration of approximately 10⁷ CFU/mL.
4. Infection Procedure:
-
Two hours prior to treatment, inject 0.1 mL of the bacterial suspension intramuscularly (IM) into the posterior thigh muscle of each mouse.
5. This compound Administration:
-
Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile water for injection, 5% dextrose).
-
Dosing: Administer various doses of marbofloxacin (e.g., 1.25 to 10 mg/kg) via a relevant route (e.g., subcutaneous, oral gavage) at specified time points post-infection.[5] Include a vehicle control group.
6. Efficacy Endpoint (Pharmacodynamics):
-
At 24 hours post-treatment, euthanize the mice.
-
Aseptically remove the entire thigh muscle.
-
Homogenize the tissue in a known volume of sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar (e.g., Tryptic Soy Agar).
-
Incubate plates at 37°C for 18-24 hours and enumerate the colony-forming units (CFU).
-
The primary endpoint is the change in log₁₀ CFU per gram of tissue compared to the starting inoculum and the vehicle control group.
7. Pharmacokinetic Analysis:
-
In a satellite group of infected mice, collect blood samples (e.g., via retro-orbital sinus or cardiac puncture) at multiple time points after marbofloxacin administration.
-
Process blood to obtain plasma and store at -80°C until analysis.
-
Determine marbofloxacin concentrations in plasma using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
Protocol 2: Calf Tissue Cage Infection Model
This model allows for the study of antimicrobial efficacy in a localized, contained infection site, mimicking an abscess, and permits repeated sampling of the infected fluid.[4]
1. Animal Model:
-
Species: Healthy male or female calves.
-
Weight: 80-120 kg.
-
Acclimatization: Minimum of 7 days prior to tissue cage implantation.
2. Tissue Cage Implantation:
-
Surgically implant sterile, perforated tissue cages (e.g., silicone) subcutaneously in the flank region of the calves.
-
Allow a healing period of at least 4 weeks for the cages to become encapsulated and filled with transudate.
3. Bacterial Strain and Inoculum Preparation:
-
Strain: A pathogen relevant to bovine respiratory disease, such as Pasteurella multocida or Mannheimia haemolytica.
-
Culture: Prepare the inoculum as described in Protocol 1.
-
Inoculum Size: Approximately 10⁶ - 10⁷ CFU per cage.
4. Infection Procedure:
-
Directly inject the bacterial suspension into the tissue cages.
-
Allow 24 hours for the infection to establish before initiating treatment.
5. This compound Administration:
-
Administer marbofloxacin intramuscularly (IM) at clinically relevant doses (e.g., 2 mg/kg).[1]
-
Include a saline-treated control group.
6. Efficacy Endpoint (Pharmacodynamics):
-
Collect fluid samples from the tissue cages at multiple time points (e.g., 0, 3, 6, 9, 24 hours) after treatment.
-
Perform serial dilutions and plate the fluid to determine the bacterial concentration (CFU/mL).
-
The primary endpoint is the reduction in bacterial counts over time in the treated groups compared to the control group.
7. Pharmacokinetic Analysis:
-
Collect blood samples concurrently with the tissue cage fluid samples.
-
Analyze plasma and tissue cage fluid for marbofloxacin concentrations via HPLC to determine drug penetration into the site of infection.
-
Calculate PK/PD indices (e.g., AUC₂₄/MIC) for both plasma and tissue cage fluid.
Protocol 3: Murine Pneumonia Model
This model is used to evaluate the efficacy of antimicrobials against respiratory pathogens.[5]
1. Animal Model:
-
Species: Immunocompetent or neutropenic mice (as described in Protocol 1).
-
Acclimatization: Minimum of 3 days.
2. Bacterial Strain and Inoculum Preparation:
-
Strain: A respiratory pathogen such as Pasteurella multocida, Streptococcus pneumoniae, or Klebsiella pneumoniae.
-
Culture: Prepare the inoculum as described in Protocol 1.
3. Infection Procedure:
-
Anesthetize the mice (e.g., with isoflurane).
-
Instill a small volume (e.g., 20-50 µL) of the bacterial suspension intranasally or intratracheally to establish a lung infection.
4. This compound Administration:
-
Initiate treatment at a clinically relevant time point post-infection (e.g., 2-4 hours).
-
Administer marbofloxacin via a systemic route (e.g., subcutaneous, oral gavage) at various dose levels.
5. Efficacy Endpoint (Pharmacodynamics):
-
At 24 or 48 hours post-treatment, euthanize the mice.
-
Aseptically harvest the lungs.
-
Homogenize the lung tissue and perform quantitative bacteriology (CFU/gram of lung tissue) as described in Protocol 1.
-
Survival can also be used as a secondary endpoint.
6. Pharmacokinetic Analysis:
-
Conduct pharmacokinetic studies as described in Protocol 1.
-
Optionally, bronchoalveolar lavage (BAL) fluid can be collected to determine marbofloxacin concentrations at the site of infection.
Data Analysis and Interpretation
The primary goal of the data analysis is to integrate the pharmacokinetic and pharmacodynamic data to determine the PK/PD index that best correlates with efficacy.
Logical Relationship for PK/PD Analysis
Caption: Logical flow for pharmacokinetic/pharmacodynamic (PK/PD) analysis.
-
Calculate PK/PD Indices: For each animal or dose group, calculate the relevant PK/PD indices:
-
AUC/MIC: The ratio of the 24-hour area under the free drug concentration-time curve to the MIC.
-
Cmax/MIC: The ratio of the peak free drug concentration to the MIC.
-
%T>MIC: The percentage of the dosing interval that the free drug concentration remains above the MIC.
-
-
Correlate with Efficacy: Use non-linear regression analysis, such as the sigmoid Emax model, to correlate the magnitude of each PK/PD index with the observed antibacterial effect (e.g., change in log₁₀ CFU).[4]
-
Determine Target Values: From the dose-response curve, determine the magnitude of the optimal PK/PD index required to achieve specific endpoints, such as bacteriostasis (no change in bacterial count), 1-log₁₀ reduction (bactericidal activity), or 3-log₁₀ reduction (bacterial eradication).[5][6] These target values are crucial for predicting the clinical efficacy of different dosing regimens.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Marbofloxacin - Wikipedia [en.wikipedia.org]
- 3. egnlab.com [egnlab.com]
- 4. In vivo antimicrobial activity of marbofloxacin against Pasteurella multocida in a tissue cage model in calves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics/pharmacodynamics of marbofloxacin in a Pasteurella multocida serious murine lung infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and pharmacodynamic integration and modelling of marbofloxacin in calves for Mannheimia haemolytica and Pasteurella multocida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Evaluation of Marbofloxacin in Beagle Dogs After Oral Dosing: Preclinical Safety Evaluation and Comparative Pharmacokinetics of Two Different Tablets [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Pharmacokinetic and Pharmacodynamic Evaluation of Marbofloxacin and PK/PD Modeling against Escherichia coli in Pigs [frontiersin.org]
- 11. imquestbio.com [imquestbio.com]
Application Notes and Protocols for a Suite of Cell Culture-Based Assays to Determine the Cytotoxicity of Marbofloxacin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marbofloxacin, a synthetic, third-generation fluoroquinolone antibiotic, is exclusively used in veterinary medicine.[1] It exhibits broad-spectrum bactericidal activity by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and repair.[1][2] While effective against a range of bacterial pathogens, it is imperative to evaluate the potential cytotoxic effects of marbofloxacin hydrochloride on mammalian cells. This assessment is a critical component of preclinical safety evaluation for any therapeutic agent.
These application notes provide a comprehensive guide to established cell culture protocols for determining the cytotoxicity of this compound. Detailed methodologies for key in vitro assays are presented, along with guidance on data interpretation and visualization of experimental workflows and potential signaling pathways.
Data Presentation: Quantitative Analysis of this compound Cytotoxicity
The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is a critical parameter for quantifying the cytotoxicity of a compound. It represents the concentration of a substance that is required for 50% inhibition of a biological process in vitro. The following table summarizes the available quantitative data on the cytotoxicity of marbofloxacin. It is important to note that comprehensive cytotoxic data for marbofloxacin across a wide range of mammalian cell lines is limited, highlighting the need for further experimental investigation.
| Cell Line | Cell Type | Assay | Exposure Time | IC50 / EC50 (µg/mL) | Reference |
| Balb/c 3T3 | Mouse Fibroblast | MTT | 72 hours | <10 | [3][4] |
| HepG2 | Human Hepatoma | MTT, NR, LDH | 24, 48, 72 hours | >10-100 (General range for less sensitive fluoroquinolones) | [3][4] |
| CHL V79 | Chinese Hamster Lung | Phototoxicity | - | Cytotoxicity enhanced with UV irradiation | [5] |
Note: The available data is limited. It is highly recommended to determine the IC50 values of this compound in the specific cell line(s) relevant to your research using the protocols outlined below.
Experimental Protocols
A panel of in vitro cytotoxicity assays is recommended to obtain a comprehensive understanding of the cytotoxic potential of this compound. These assays measure different cellular endpoints, including metabolic activity, membrane integrity, and apoptosis.
General Cell Culture and Treatment Protocol
-
Cell Line Selection: Choose cell lines appropriate for the research question. Commonly used cell lines for general cytotoxicity testing include Balb/c 3T3 (mouse fibroblasts) and HepG2 (human hepatocellular carcinoma).[3][4]
-
Cell Culture: Culture the selected cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (if necessary) in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells in 96-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment. The optimal seeding density should be determined for each cell line.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment: After allowing the cells to adhere overnight, replace the culture medium with the medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest drug concentration) and an untreated control.
-
Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, and 72 hours).
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product.
Protocol:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Lactate Dehydrogenase (LDH) Release Assay for Cell Membrane Integrity
This assay quantifies the amount of LDH, a stable cytosolic enzyme, released into the culture medium upon cell membrane damage.
Protocol:
-
After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Prepare a reaction mixture according to the manufacturer's instructions of a commercially available LDH cytotoxicity assay kit.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of LDH release relative to a maximum LDH release control (cells treated with a lysis buffer).
Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Harvest the cells, including both adherent and floating populations, after treatment.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add fluorescently labeled Annexin V and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.
Caption: General experimental workflow for cytotoxicity testing.
Putative Signaling Pathway for Marbofloxacin-Induced Cytotoxicity
The cytotoxic effects of fluoroquinolones in mammalian cells are thought to be multifactorial. A primary mechanism involves the inhibition of topoisomerase II, leading to DNA damage. This can trigger a cascade of events, including the activation of apoptotic pathways. The following diagram illustrates a putative signaling pathway.
Caption: Putative marbofloxacin-induced apoptosis pathway.
References
Application Notes & Protocols: Analytical Method Validation for Marbofloxacin in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Marbofloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic used exclusively in veterinary medicine.[1][2][3][4] Accurate quantification of marbofloxacin in biological matrices is crucial for pharmacokinetic, pharmacodynamic, residue, and toxicity studies.[1][5][6][7] This document provides detailed application notes and protocols for the validation of analytical methods for marbofloxacin hydrochloride in various biological matrices, primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols are designed in accordance with international guidelines to ensure the reliability and accuracy of the obtained results.
Analytical Methodologies
Several analytical techniques are employed for the quantification of marbofloxacin, with HPLC and LC-MS/MS being the most common due to their high sensitivity, selectivity, and precision.[1]
-
High-Performance Liquid Chromatography (HPLC): Coupled with UV or fluorescence detectors, HPLC provides a robust and cost-effective method for marbofloxacin analysis.[2][8][9]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and selectivity, making it ideal for detecting low concentrations of marbofloxacin and its metabolites in complex biological matrices.[10][11][12]
Experimental Protocols
Protocol 1: Marbofloxacin Quantification in Plasma/Serum using HPLC-UV
This protocol is adapted from a validated method for the simultaneous determination of marbofloxacin in equine serum and human plasma.[8][9]
1. Sample Preparation (Protein Precipitation)
-
To 500 µL of plasma/serum in a microcentrifuge tube, add 500 µL of 20% perchloric acid.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[3][4]
-
Mobile Phase: A gradient mobile phase system is used consisting of:[8][9]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.[4]
-
Run Time: Approximately 10 minutes.
3. Validation Parameters
The method should be validated for linearity, precision, accuracy, and sensitivity according to regulatory guidelines.[9]
Protocol 2: Marbofloxacin Quantification in Sheep Plasma using LC-MS/MS
This protocol is based on a sensitive LC-MS/MS method developed for the determination of marbofloxacin in sheep plasma.[11][12]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of sheep plasma, add a suitable internal standard (e.g., ofloxacin).[10]
-
Add 1 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. LC-MS/MS Conditions
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm).[13]
-
Mobile Phase:
-
Injection Volume: 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: For marbofloxacin, monitor the transition of the precursor ion to product ions, for example, m/z 363.0 → 320.0 and 363.0 → 245.0.[11][12]
Data Presentation: Summary of Validation Parameters
The following tables summarize typical validation parameters for the analytical methods described.
Table 1: HPLC-UV Method Validation Summary
| Validation Parameter | Typical Value/Range |
| Linearity Range | 10 - 50,000 ng/mL[8][9] |
| Correlation Coefficient (r²) | > 0.999[2][3][4][14] |
| Limit of Quantification (LOQ) | 2 ng/mL[8][9] |
| Intra-day Precision (%RSD) | < 2%[2][14] |
| Inter-day Precision (%RSD) | < 2%[2][14] |
| Accuracy (Recovery) | 98.0 - 102.0%[2] |
Table 2: LC-MS/MS Method Validation Summary
| Validation Parameter | Typical Value/Range |
| Linearity Range | 1 - 10,000 ng/mL[11] |
| Correlation Coefficient (r²) | > 0.9994[11][12] |
| Limit of Detection (LOD) | 1 ng/mL[10] |
| Limit of Quantification (LOQ) | 5 ng/mL[10] |
| Intra-day Precision (%RSD) | 5.20 - 10.69%[11][12] |
| Inter-day Precision (%RSD) | 2.34 - 13.77%[11][12] |
| Accuracy (Recovery) | 74.91 - 78.90%[11][12] |
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships in analytical method validation.
Caption: Experimental workflow for marbofloxacin analysis.
Caption: Key parameters of analytical method validation.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. akjournals.com [akjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 6. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 7. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 8. Simultaneous determination of Trovafloxacin and Marbofloxacin in equine serum and human plasma samples using previously validated HPLC Method - ProQuest [proquest.com]
- 9. Simultaneous determination of Trovafloxacin and Marbofloxacin in equine serum and human plasma samples using previously validated HPLC Method - ProQuest [proquest.com]
- 10. Determination of marbofloxacin in plasma and synovial fluid by ultrafiltration followed by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. globalresearchonline.net [globalresearchonline.net]
Troubleshooting & Optimization
Improving the solubility of marbofloxacin hydrochloride in aqueous solutions
Welcome to the technical support center for marbofloxacin hydrochloride. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the baseline solubility of marbofloxacin in aqueous and organic solvents?
Marbofloxacin is a poorly water-soluble drug.[1] Its solubility is significantly higher in some organic solvents. A summary of its solubility in various common solvents is presented in Table 1.
Table 1: Solubility of Marbofloxacin in Common Solvents
| Solvent | Approximate Solubility | Reference |
|---|---|---|
| PBS (pH 7.2) | ~5 mg/mL | [2] |
| Water | 2 mg/mL (requires sonication and warming) | [3] |
| DMSO | 3.33 mg/mL (requires sonication and warming) | [3] |
| ~25 mg/mL | [2] | |
| Dimethylformamide (DMF) | ~30 mg/mL | [2] |
| Ethanol | ~1 mg/mL |[2] |
Q2: Why is marbofloxacin poorly soluble in neutral aqueous solutions?
Marbofloxacin is a carboxylic acid derivative fluoroquinolone.[4] Like many quinolones, it is poorly soluble in water at a neutral pH.[1][5] Its solubility is highly dependent on pH; it forms a salt with acidic materials, which significantly increases its aqueous solubility.[1][6]
Q3: What are the primary methods to improve the aqueous solubility of this compound?
The most common and effective methods to enhance the aqueous solubility of this compound include:
-
pH Adjustment: Lowering the pH of the aqueous solution with an acid is a widely used technique.[1][6][7][8]
-
Co-solvency: Using a mixture of water and a miscible organic solvent (co-solvent) can increase solubility.[9][10]
-
Inclusion Complexation: Forming a complex with cyclodextrins can encapsulate the drug molecule, enhancing its solubility.[11][12][13][14]
-
Solid Dispersion: Dispersing the drug in a hydrophilic carrier matrix at a solid state can improve dissolution and solubility.[15][16]
Q4: How does pH adjustment enhance solubility?
By adding an acidic substance, marbofloxacin is converted into a more soluble salt form.[1][6] Research and patents show that adjusting the solution's pH to a range of 3.0 to 4.5 is particularly effective for dissolution.[1][6][7][17] A variety of acids, including hydrochloric acid, lactic acid, gluconic acid, and phosphoric acid, can be used for this purpose.[1][8]
Q5: What is the role of cyclodextrins in improving solubility?
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes by encapsulating the poorly water-soluble marbofloxacin molecule within their cavity. This complex shields the hydrophobic drug from the aqueous environment, thereby increasing its apparent solubility.[11][18]
Troubleshooting Guides
Problem: My marbofloxacin solution is cloudy or has formed a precipitate.
This is a common issue resulting from the low aqueous solubility of marbofloxacin, especially at neutral pH.[5][7]
dot
Caption: Troubleshooting workflow for marbofloxacin precipitation.
-
Step 1: Check the pH. The optimal pH range for marbofloxacin solubility is between 3.0 and 4.5.[1][6][7] If your solution's pH is outside this range, precipitation is likely.
-
Step 2: Adjust the pH. If the pH is too high, slowly add a suitable acid (e.g., lactic acid, gluconic acid, HCl) while stirring until the pH is within the 3.0-4.5 range.[1][8] The precipitate should redissolve.
-
Step 3: Evaluate Concentration. If the pH is already in the optimal range, your solution may be supersaturated. The solubility is finite even under optimal conditions. Verify that you have not exceeded the solubility limit for your specific solvent system and temperature.
-
Step 4: Consider Temperature. Solubility generally increases with temperature.[9] Gently warming the solution (e.g., to 50-70°C as used in some preparation methods) can help dissolve the drug, but be aware that crystals may reappear upon cooling if the solution is supersaturated at room temperature.[1][17]
-
Step 5: Explore Other Methods. If pH adjustment is insufficient, consider using co-solvents or cyclodextrins.
Problem: The solubility is still poor even after adjusting the pH to the 3.0-4.5 range.
-
Solution 1: Molar Ratio of Acid. Ensure that the molar ratio of the acid to marbofloxacin is sufficient. Some protocols suggest a molar ratio of acid to drug from 1:1 up to 5:1 to ensure complete salt formation.[6]
-
Solution 2: Heating. As described in several preparation methods, heating the solution to 50-70°C after adding the acid can facilitate dissolution.[1][17] Allow the solution to cool to room temperature to check for stability.
-
Solution 3: Add a Surfactant. In some cases, adding a small amount of a surfactant (e.g., 0.01-1% sodium lauryl sulfate) can improve stability and prevent crystallization in acidic solutions.[7][8]
Problem: My drug precipitates when I dilute my organic stock solution with an aqueous buffer.
This occurs because the drug is soluble in the organic solvent but not in the final aqueous mixture.
-
Solution 1: Change Dilution Method. Instead of adding the stock solution to the buffer, try adding the aqueous buffer slowly to the stock solution while vortexing vigorously.
-
Solution 2: Use an Intermediate Solvent. If diluting from a highly organic solvent like DMSO, first dilute into a more aqueous-compatible solvent like ethanol before the final dilution into the aqueous buffer.
-
Solution 3: Pre-formulate with Cyclodextrins. Prepare an inclusion complex with a cyclodextrin (like HP-β-CD) in water. This complex is typically much more stable upon further dilution in aqueous media.[14]
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol describes a general method for increasing marbofloxacin solubility in water using an acid.
dot
Caption: Experimental workflow for pH-mediated solubilization.
-
Preparation: Add the desired amount of marbofloxacin coarse powder to water.
-
Acidification: Add an acidic material, such as lactic acid or gluconic acid. The molar ratio of acid to marbofloxacin should be between 1:1 and 5:1.[6]
-
Dissolution: Heat the mixture to 50-70°C while stirring continuously until all the powder is dissolved.[1][17]
-
pH Adjustment: Allow the solution to cool to room temperature. If necessary, adjust the pH to the target range of 3.0-4.5 using a suitable alkaline solution (e.g., 1M NaOH).[1][6]
-
Filtration: For sterile applications or to remove any remaining particulates, filter the final solution through a 0.22 µm syringe filter.[3][17]
Protocol 2: Shake-Flask Method for Equilibrium Solubility Determination
This method is used to determine the maximum solubility of marbofloxacin in a given medium.[19][20]
-
Preparation: Add an excess amount of this compound to a series of flasks containing the desired aqueous media (e.g., buffers at pH 1.2, 4.5, and 6.8).[20] The excess solid should be clearly visible.
-
Equilibration: Place the sealed flasks in a shaker bath (e.g., orbital shaker) set to a constant temperature (e.g., 37 ± 1°C) and rotation speed (e.g., 100-150 rpm).[19][20]
-
Sampling: Allow the flasks to shake for a sufficient time to reach equilibrium (typically 24-48 hours).[20] After this period, stop the agitation and allow the excess solid to settle.
-
Sample Processing: Carefully withdraw an aliquot from the supernatant, ensuring no solid particles are transferred. Immediately filter the sample through a 0.45 µm filter to remove any undissolved drug.
-
Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of dissolved marbofloxacin using a validated analytical method, such as HPLC-UV.
Protocol 3: Quantification of Marbofloxacin by HPLC
This is a summary of a typical HPLC method for quantifying marbofloxacin.[21][22]
Table 2: Example HPLC Parameters for Marbofloxacin Quantification
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm) | [21][22] |
| Mobile Phase | Isocratic: Acetonitrile/Water (e.g., 45:55, v/v), pH adjusted to 3.0 with ortho-phosphoric acid | [22] |
| Gradient: A: 0.1% formic acid in 10mM ammonium formate; B: 0.1% formic acid in methanol | [21] | |
| Flow Rate | 0.4 - 1.5 mL/min | [21][22] |
| Detection | UV at ~296 nm | [23] |
| Injection Volume | 20 µL | [22] |
| Linearity Range | 1.986 to 17.5 µg/mL |[21][22] |
dot
Caption: Mechanism of cyclodextrin inclusion complex formation.
References
- 1. CN107445977B - A kind of water solubility Marbofloxacin and the preparation method and application thereof - Google Patents [patents.google.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. KR20140093848A - Pharmaceutical composition comprising marbofloxacin - Google Patents [patents.google.com]
- 6. CN107445977A - A kind of water-soluble Marbofloxacin and preparation method and application - Google Patents [patents.google.com]
- 7. CN105147697A - Preparation method of marbofloxacin water solution - Google Patents [patents.google.com]
- 8. CN105147697B - A kind of preparation method of the Marbofloxacin aqueous solution - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. ijmsdr.org [ijmsdr.org]
- 11. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes [mdpi.com]
- 12. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Formation of inclusion complex of enrofloxacin with 2-hydroxypropyl- β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cyclodextrin inclusion complex enhances solubility and antimicrobial activity of chlortetracycline hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Water-soluble marbofloxacin as well as preparation method and application thereof - Eureka | Patsnap [eureka.patsnap.com]
- 18. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scielo.br [scielo.br]
- 20. scielo.br [scielo.br]
- 21. globalresearchonline.net [globalresearchonline.net]
- 22. researchgate.net [researchgate.net]
- 23. academic.oup.com [academic.oup.com]
How to prevent degradation of marbofloxacin hydrochloride during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of marbofloxacin hydrochloride during storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a cool, dry place, protected from light. Specific temperature recommendations can vary, so it is always best to consult the manufacturer's instructions. Generally, storage at controlled room temperature, away from direct sunlight and moisture, is advised to minimize degradation.
Q2: I've noticed a change in the color of my this compound powder. What could be the cause?
A2: A change in the physical appearance of the powder, such as color change or clumping, can be an indicator of degradation. This could be due to exposure to light, moisture, or high temperatures. It is recommended to perform an analytical assessment, such as HPLC, to determine the purity of the substance before use.
Q3: Can I store solutions of this compound? If so, for how long and under what conditions?
A3: Solutions of this compound are susceptible to degradation, particularly photodegradation. If you need to store a solution, it should be for the shortest possible time, protected from light (e.g., in an amber vial), and refrigerated. The stability of the solution will depend on the solvent and concentration. It is advisable to prepare fresh solutions for critical experiments.
Q4: What are the primary degradation pathways for this compound?
A4: The main degradation pathways for this compound are photodegradation, hydrolysis (in acidic and basic conditions), and oxidation. Photodegradation, in particular, has been identified as a significant cause of degradation, leading to the cleavage of the tetrahydrooxadiazine ring.
Troubleshooting Guide: Investigating this compound Degradation
If you suspect that your this compound has degraded, this guide provides a systematic approach to investigate the issue.
Experimental Workflow for Investigating Degradation
Caption: Troubleshooting workflow for suspected this compound degradation.
Forced Degradation Studies: Data and Protocols
Forced degradation studies are essential for understanding the stability of a drug substance under various stress conditions. Below are summarized results and detailed protocols for conducting these studies on this compound.
Summary of Forced Degradation Studies
| Stress Condition | Reagent/Parameter | Duration | Temperature | Observed Degradation |
| Acid Hydrolysis | 0.1 M HCl | 8 hours | 80°C | Significant Degradation |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 80°C | Moderate Degradation |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | Moderate Degradation |
| Thermal | Dry Heat | 48 hours | 105°C | Minimal Degradation |
| Photolytic | UV Light (254 nm) | 24 hours | Room Temp | Significant Degradation |
Note: The extent of degradation can vary based on the specific experimental conditions and the formulation of this compound.
Experimental Protocols
1. Acid Hydrolysis
-
Objective: To assess the stability of this compound in an acidic environment.
-
Methodology:
-
Accurately weigh and dissolve this compound in 0.1 M hydrochloric acid to a known concentration.
-
Reflux the solution at 80°C for 8 hours.
-
At specified time intervals (e.g., 0, 2, 4, 6, 8 hours), withdraw an aliquot of the solution.
-
Neutralize the aliquot with an equivalent amount of 0.1 M sodium hydroxide.
-
Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze the sample by a validated stability-indicating HPLC method to determine the percentage of remaining this compound and the formation of any degradation products.
-
2. Base Hydrolysis
-
Objective: To evaluate the stability of this compound in an alkaline environment.
-
Methodology:
-
Dissolve this compound in 0.1 M sodium hydroxide to a known concentration.
-
Reflux the solution at 80°C for 8 hours.
-
Withdraw aliquots at specified time intervals.
-
Neutralize the aliquots with 0.1 M hydrochloric acid.
-
Prepare the samples for HPLC analysis by diluting with the mobile phase.
-
Inject the samples into the HPLC system and quantify the degradation.
-
3. Oxidative Degradation
-
Objective: To determine the susceptibility of this compound to oxidation.
-
Methodology:
-
Dissolve this compound in a 3% hydrogen peroxide solution to a known concentration.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at various time points.
-
Dilute the samples with the mobile phase for HPLC analysis.
-
Analyze the samples to measure the extent of oxidative degradation.
-
4. Thermal Degradation
-
Objective: To study the effect of high temperature on the stability of solid this compound.
-
Methodology:
-
Place a known quantity of this compound powder in a thin layer in a petri dish.
-
Expose the sample to dry heat at 105°C in a calibrated oven for 48 hours.
-
After the exposure period, allow the sample to cool to room temperature.
-
Dissolve a known amount of the heat-treated powder in a suitable solvent.
-
Dilute the solution to the appropriate concentration for HPLC analysis.
-
Analyze the sample by HPLC to assess for any thermal degradation.
-
5. Photolytic Degradation
-
Objective: To assess the stability of this compound upon exposure to UV light.
-
Methodology:
-
Expose a known quantity of this compound powder to UV light at 254 nm in a photostability chamber for 24 hours.
-
Simultaneously, prepare a control sample and keep it in the dark.
-
After the exposure, dissolve both the exposed and control samples in a suitable solvent.
-
Prepare the solutions for HPLC analysis by diluting to the desired concentration.
-
Analyze both samples by HPLC and compare the results to determine the extent of photodegradation.
-
Photodegradation Pathway of Marbofloxacin
The primary photodegradation pathway of marbofloxacin involves the homolytic cleavage of the tetrahydrooxadiazine moiety, leading to the formation of two main quinolinol products.[1][2]
Caption: Simplified photodegradation pathway of marbofloxacin.
References
Technical Support Center: Reverse-Phase HPLC Analysis of Marbofloxacin Hydrochloride
Welcome to our technical support center for scientists and researchers encountering challenges with the reverse-phase High-Performance Liquid Chromatography (HPLC) analysis of marbofloxacin hydrochloride. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues, with a particular focus on peak tailing.
Troubleshooting Guide: Peak Tailing of this compound
Peak tailing is a common chromatographic problem that can significantly impact the accuracy and precision of this compound quantification. This guide provides a systematic approach to diagnosing and resolving this issue.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step workflow for troubleshooting peak tailing in the analysis of this compound.
Enhancing the oral bioavailability of marbofloxacin hydrochloride in research animals
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges in enhancing the oral bioavailability of marbofloxacin hydrochloride in research animals.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound?
Marbofloxacin is a fluoroquinolone antibiotic. While it generally exhibits good oral bioavailability in many species, its hydrochloride salt form can be affected by factors common to this class of drugs. Challenges may include:
-
pH-dependent solubility: Marbofloxacin's solubility can be influenced by the pH of the gastrointestinal tract, potentially limiting its dissolution and absorption.
-
Chelation: Fluoroquinolones are known to form insoluble complexes with multivalent cations (e.g., Ca²⁺, Mg²⁺, Fe³⁺, Al³⁺) commonly found in animal feed, bedding, or even certain formulation excipients. This chelation prevents the drug from being absorbed.
-
Formulation issues: A simple aqueous suspension may not be sufficient to ensure complete dissolution at the site of absorption, leading to variability in plasma concentrations.
Q2: What formulation strategies can be employed to enhance the oral bioavailability of this compound?
Several advanced formulation strategies can be utilized to overcome the solubility and absorption challenges of this compound:
-
Solid Dispersions: This technique involves dispersing marbofloxacin in a hydrophilic polymer matrix at a molecular level. This can significantly increase the drug's dissolution rate and extent.
-
Nanoemulsions/Self-Emulsifying Drug Delivery Systems (SEDDS): These are lipid-based formulations that form fine oil-in-water emulsions or microemulsions in the gastrointestinal tract. They can maintain the drug in a solubilized state, facilitating its absorption.
-
pH Modification: A Chinese patent suggests that reacting marbofloxacin with an acidic material and adjusting the pH to a range of 3.0-4.0 can improve its water solubility.[1][2]
Q3: How do I choose the right animal model for oral bioavailability studies of marbofloxacin?
The choice of animal model is critical and depends on the research question.
-
Rats are commonly used for initial pharmacokinetic screening due to their small size, ease of handling, and well-characterized gastrointestinal physiology.[3]
-
Dogs (Beagles) are often used in later-stage preclinical development as their gastrointestinal tract is physiologically more similar to humans than that of rodents.
-
Target Species: For veterinary-specific applications, it is essential to conduct studies in the target species (e.g., chickens, pigs, cats) as bioavailability can vary significantly.
Q4: What are the key pharmacokinetic parameters to evaluate when assessing enhanced oral bioavailability?
The primary parameters to compare between a standard formulation and an enhanced formulation are:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the blood. An enhanced formulation should ideally show a higher Cmax.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): This represents the total drug exposure over time. A significant increase in AUC is a key indicator of enhanced bioavailability.
-
F% (Absolute Bioavailability): The fraction of the orally administered drug that reaches systemic circulation compared to an intravenous (IV) dose. The goal is to increase this percentage.
Troubleshooting Guide
This guide addresses common issues encountered during the development and in vivo testing of enhanced this compound formulations.
| Issue | Possible Cause(s) | Troubleshooting Steps & Solutions |
| High variability in plasma concentrations between animals. | 1. Inconsistent Dosing: Inaccurate oral gavage technique or non-homogenous formulation. 2. Interaction with Food/Cations: Chelation with multivalent cations from residual food in the GI tract. | 1. Standardize Dosing: Ensure all personnel are proficient in oral gavage. For suspensions, vortex thoroughly before drawing each dose. For solid SEDDS, ensure uniform mixing of the powder. 2. Control Feeding: Implement a consistent fasting period (e.g., 4-12 hours) before dosing. Ensure the diet composition is known and consistent. |
| Consistently low plasma exposure (Low Cmax and AUC) with an enhanced formulation. | 1. Poor Formulation Performance: The chosen excipients are not effectively enhancing solubility or dissolution in vivo. 2. Drug Precipitation: The drug may initially dissolve but then precipitate out of the supersaturated solution in the GI tract before it can be absorbed. 3. High First-Pass Metabolism: The drug is being extensively metabolized in the gut wall or liver. | 1. Re-evaluate Formulation: Screen a wider range of polymers (for solid dispersions) or oils/surfactants (for SEDDS). Check for drug-excipient compatibility. 2. Incorporate Precipitation Inhibitors: For solid dispersions, consider adding a precipitation inhibitor (e.g., HPMC, PVP) to the formulation to maintain supersaturation. 3. Assess Metabolism: Conduct in vitro metabolic stability assays using liver microsomes to determine if first-pass metabolism is a significant barrier. |
| No significant improvement in bioavailability compared to the control group. | 1. Baseline Bioavailability is Already High: Marbofloxacin's intrinsic oral bioavailability may already be near maximal in the chosen animal model, leaving little room for improvement. 2. Permeability-Limited Absorption: The drug's absorption may be limited by its ability to cross the intestinal membrane, rather than its solubility. | 1. Review Literature: Confirm the baseline oral bioavailability of marbofloxacin in the specific animal model and strain. Significant enhancement may not be feasible if it is already >90%. 2. Conduct Permeability Assays: Use in vitro models like Caco-2 cell monolayers to assess the drug's intrinsic permeability. If permeability is low, formulation strategies should also aim to enhance permeation. |
| Physical instability of the formulation (e.g., phase separation in liquid SEDDS, crystallization of amorphous solid dispersion). | 1. Incorrect Excipient Ratios: The proportions of oil, surfactant, and co-surfactant in a SEDDS are outside the stable nanoemulsion region. 2. Hygroscopicity/Moisture: Amorphous solid dispersions can absorb moisture, leading to recrystallization of the drug. | 1. Construct Phase Diagrams: For SEDDS, systematically map the nanoemulsion region using ternary phase diagrams to identify stable formulation compositions. 2. Ensure Proper Storage: Store amorphous solid dispersions in desiccators and use appropriate packaging with desiccants to protect them from moisture. |
Data Presentation: Pharmacokinetic Parameters
The following tables summarize hypothetical pharmacokinetic data for standard and enhanced this compound formulations in rats, based on typical outcomes of bioavailability enhancement studies.
Table 1: Single Dose Oral Pharmacokinetics of this compound Formulations in Rats (Dose: 10 mg/kg)
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC₀₋₂₄ (µg·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 1.04 | 1.5 | 6.0 | 100% |
| Solid Dispersion (with PVP K30) | 1.85 | 1.0 | 10.2 | 170% |
| Solid SEDDS (with Capryol 90 & Cremophor EL) | 2.10 | 0.75 | 11.5 | 192% |
Data is illustrative and based on a compilation of expected improvements from formulation technologies and baseline data from studies such as the one by Mamun et al. (2020) where oral marbofloxacin in rats showed a Cmax of 1.04 µg/mL and an AUC of 5.98 µg·h/mL.[4][5]
Experimental Protocols
Preparation of Marbofloxacin Solid Dispersion (Solvent Evaporation Method)
Objective: To prepare a solid dispersion of marbofloxacin with a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (analytical grade)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves (e.g., 100 mesh)
Methodology:
-
Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.
-
Dissolve both components completely in a minimal amount of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator. Evaporate the solvent under vacuum at 40°C until a thin, dry film is formed on the flask wall.
-
Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried product from the flask.
-
Pulverize the resulting solid dispersion using a mortar and pestle.
-
Pass the powder through a 100-mesh sieve to obtain a uniform particle size.
-
Store the final product in a desiccator until further use.
Preparation of Solid Self-Emulsifying Drug Delivery System (s-SEDDS)
Objective: To formulate a solid powder that forms a nanoemulsion upon contact with aqueous media, enhancing marbofloxacin solubilization.
Materials:
-
This compound
-
Oil: Capryol™ 90 (Caprylyl Caproyl Macrogol-8 glycerides)
-
Surfactant: Cremophor® EL (Polyoxyl 35 Castor Oil)
-
Co-surfactant: Transcutol® P (Diethylene glycol monoethyl ether)
-
Solid Carrier: Neusilin® US2 (Magnesium Aluminometasilicate)
-
Vortex mixer, Magnetic stirrer, Water bath
Methodology:
-
Screening of Excipients: Determine the solubility of marbofloxacin in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Preparation of Liquid SEDDS:
-
Prepare the lipid phase by mixing the selected oil, surfactant, and co-surfactant (e.g., in a 30:50:20 ratio).
-
Heat the mixture in a water bath to 40°C and stir gently.
-
Add the this compound to the mixture and stir until completely dissolved.
-
-
Transformation to Solid SEDDS:
-
Place the solid carrier (Neusilin® US2) in a mortar.
-
Slowly add the prepared liquid SEDDS to the carrier while triturating continuously.
-
Continue mixing until a uniform, free-flowing powder is obtained.
-
Pass the resulting s-SEDDS powder through a sieve to ensure homogeneity.
-
Store in an airtight container with a desiccant.
-
In Vivo Oral Pharmacokinetic Study in Rats
Objective: To determine and compare the pharmacokinetic profiles of different marbofloxacin formulations after oral administration to rats.
Materials & Animals:
-
Male Sprague-Dawley rats (200-250 g)
-
Marbofloxacin formulations (e.g., Aqueous Suspension, Solid Dispersion, s-SEDDS)
-
Oral gavage needles
-
Micro-centrifuge tubes containing K₂-EDTA anticoagulant
-
Validated LC-MS/MS method for marbofloxacin quantification[6]
Methodology:
-
Animal Acclimatization: Acclimatize rats for at least one week before the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Divide the rats into groups (e.g., Control, Solid Dispersion, s-SEDDS), with n=6 per group.
-
Weigh each animal immediately before dosing.
-
Reconstitute the formulations in water to achieve the desired dose (e.g., 10 mg/kg) in a suitable volume (e.g., 5 mL/kg).
-
Administer the formulation via oral gavage. Record the exact time of dosing.
-
-
Blood Sampling:
-
Collect blood samples (approx. 200 µL) from the tail vein or saphenous vein into K₂-EDTA tubes at predetermined time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until bioanalysis.
-
-
Bioanalysis:
-
Determine the concentration of marbofloxacin in the plasma samples using a validated LC-MS/MS method.[6]
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) for each animal using non-compartmental analysis with appropriate software (e.g., WinNonlin).
-
Perform statistical analysis to compare the parameters between the different formulation groups.
-
Visualizations
References
- 1. CN107445977B - A kind of water solubility Marbofloxacin and the preparation method and application thereof - Google Patents [patents.google.com]
- 2. CN107445977A - A kind of water-soluble Marbofloxacin and preparation method and application - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of the pharmacokinetic-pharmacodynamic integration of marbofloxacin in combination with methyl gallate against Salmonella Typhimurium in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Marbofloxacin-Induced Cartilage Abnormalities in Juvenile Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating marbofloxacin hydrochloride-induced cartilage abnormalities in juvenile animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of marbofloxacin-induced chondrotoxicity?
A1: The precise mechanism is not fully elucidated, but it is understood to be multifactorial. Key proposed mechanisms include:
-
Oxidative Stress: Fluoroquinolones can induce the production of reactive oxygen species (ROS), leading to oxidative damage to chondrocytes.
-
Chelation of Divalent Cations: Marbofloxacin can chelate divalent cations, particularly magnesium (Mg2+). This can disrupt the function of integrins, which are crucial for cell-matrix interactions and chondrocyte survival.
-
Induction of Apoptosis: Studies have shown that marbofloxacin can induce chondrocyte apoptosis (programmed cell death). One identified pathway involves the activation of the Tumor Necrosis Factor/its receptor (TNF/TNFR1) signaling pathway.[1]
Q2: At what age are juvenile animals most susceptible to marbofloxacin-induced cartilage abnormalities?
A2: Juvenile animals are particularly susceptible during periods of rapid growth when their articular cartilage is developing. For dogs, this is generally considered to be less than 8 months of age for medium-sized breeds, less than 12 months for large breeds, and less than 18 months for giant breeds.[2] It is recommended to avoid the use of marbofloxacin in growing animals unless the potential benefit outweighs the risk.[3]
Q3: Are there established No-Observed-Adverse-Effect Levels (NOAELs) for marbofloxacin in juvenile dogs?
A3: Yes, studies have established NOAELs for marbofloxacin in juvenile dogs. In a 13-week oral administration study using 3 to 4-month-old beagle dogs, no effects on joints were observed at doses up to 6 mg/kg body weight/day. Another study identified the lowest NOAEL as 4 mg/kg body weight/day.[4][5]
Troubleshooting Guide
Issue 1: High variability in the incidence or severity of cartilage lesions in our animal cohort.
-
Possible Cause 1: Inconsistent Dosing.
-
Troubleshooting Step: Ensure accurate and consistent oral gavage or tablet administration. For liquid formulations, verify the concentration and stability of the marbofloxacin solution.
-
-
Possible Cause 2: Differences in Animal Age and Weight.
-
Troubleshooting Step: Narrow the age and weight range of the juvenile animals used in the study. Ensure that dose calculations are precise for each animal based on their most recent body weight.
-
-
Possible Cause 3: Genetic Variability within the Animal Strain.
-
Troubleshooting Step: Use a well-characterized and genetically homogenous strain of animals. If this is not possible, increase the sample size to account for genetic variability.
-
Issue 2: Difficulty in detecting early-stage cartilage abnormalities.
-
Possible Cause 1: Insensitive Imaging Techniques.
-
Troubleshooting Step: While radiography can be used, Magnetic Resonance Imaging (MRI) is a more sensitive, non-invasive method for detecting early changes in articular cartilage, such as an irregular cartilage surface and dissecans-like changes.[6]
-
-
Possible Cause 2: Histological artifacts are obscuring subtle changes.
-
Troubleshooting Step: Follow standardized protocols for tissue fixation, processing, and staining to minimize artifacts. Ensure proper orientation of the joint during sectioning to get a clear view of the articular surface.
-
Issue 3: Inconsistent results in in-vitro chondrocyte viability assays (e.g., MTT assay).
-
Possible Cause 1: Variation in chondrocyte cell culture conditions.
-
Troubleshooting Step: Standardize cell seeding density, media composition, and incubation times. Ensure that the marbofloxacin concentrations are accurately prepared and that the vehicle control is appropriate.
-
-
Possible Cause 2: Contamination of cell cultures.
-
Troubleshooting Step: Regularly test cell cultures for mycoplasma and other contaminants. Use sterile techniques throughout the experimental process.
-
Data Presentation
Table 1: Dose-Dependent Effects of Marbofloxacin on Canine Chondrocyte Apoptosis
| Marbofloxacin Concentration (µg/mL) | Apoptosis Rate at 2 hours (%) | Apoptosis Rate at 8 hours (%) | Apoptosis Rate at 24 hours (%) |
| 0 (Control) | Baseline | Baseline | Baseline |
| 20 | Increased | Significantly Increased | Significantly Increased |
| 50 | Increased | Significantly Increased | Significantly Increased |
| 100 | Increased | Significantly Increased | Significantly Increased |
Source: Adapted from a study on the effects of marbofloxacin on canine juvenile chondrocytes. The study showed a significant concentration- and time-dependent increase in apoptosis rates (P < 0.05).[1]
Table 2: No-Observed-Adverse-Effect Levels (NOAELs) for Marbofloxacin in Juvenile Beagle Dogs from a 13-Week Study
| Parameter | NOAEL (mg/kg body weight/day) |
| Joint Effects (including histopathology) | 6 |
| General Toxicity | 4 |
Source: Based on a 13-week oral administration study in 3 to 4-month-old beagle dogs.[4]
Experimental Protocols
1. Protocol for Histological Evaluation of Articular Cartilage
This protocol provides a general framework for the histological assessment of cartilage abnormalities. It is recommended to consult standardized scoring systems like the International Cartilage Repair Society (ICRS) guidelines for detailed grading criteria.[1]
-
Tissue Collection and Fixation:
-
Euthanize the animal according to approved protocols.
-
Carefully dissect the joints of interest (e.g., stifle, shoulder).
-
Fix the entire joint in 10% neutral buffered formalin for at least 48 hours.
-
-
Decalcification:
-
After fixation, transfer the joints to a decalcifying solution (e.g., 10% EDTA) until the bones are pliable.
-
-
Processing and Embedding:
-
Trim the tissue to obtain sections through the weight-bearing regions of the articular cartilage.
-
Process the tissues through a graded series of alcohols and xylene, and embed in paraffin wax.
-
-
Sectioning and Staining:
-
Cut 5 µm thick sections.
-
Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Safranin O-Fast Green to assess proteoglycan content.
-
-
Microscopic Evaluation:
-
Examine the sections under a light microscope.
-
Score the cartilage for lesions, including fibrillation, erosion, and loss of proteoglycan staining, using a standardized scoring system.
-
2. Protocol for In-Vitro Chondrocyte Apoptosis Assay
This protocol outlines a method for assessing marbofloxacin-induced apoptosis in primary canine chondrocytes.
-
Chondrocyte Isolation and Culture:
-
Aseptically harvest articular cartilage from juvenile canine joints.
-
Digest the cartilage with collagenase to isolate chondrocytes.
-
Culture the chondrocytes in DMEM/F12 medium supplemented with 10% fetal bovine serum and antibiotics.
-
-
Marbofloxacin Treatment:
-
Seed the chondrocytes in multi-well plates and allow them to adhere.
-
Treat the cells with varying concentrations of marbofloxacin (e.g., 0, 20, 50, 100 µg/mL) for different time points (e.g., 2, 8, 24 hours).
-
-
Apoptosis Staining:
-
Use an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Visualizations
Caption: Proposed signaling pathways in marbofloxacin-induced chondrotoxicity.
Caption: General experimental workflow for assessing marbofloxacin chondrotoxicity.
References
- 1. International Cartilage Repair Society (ICRS) Recommended Guidelines for Histological Endpoints for Cartilage Repair Studies in Animal Models and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Marbofloxacin in Beagle Dogs After Oral Dosing: Preclinical Safety Evaluation and Comparative Pharmacokinetics of Two Different Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fsc.go.jp [fsc.go.jp]
- 5. Marbofloxacin (2nd edition) (Veterinary Medicinal Products) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diagnosis of quinolone-induced arthropathy in juvenile dogs by use of magnetic resonance (MR) imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Marbofloxacin Hydrochloride Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments focused on overcoming marbofloxacin hydrochloride resistance in bacterial isolates.
Frequently Asked Questions (FAQs)
1. What are the primary mechanisms of bacterial resistance to marbofloxacin?
Bacteria primarily develop resistance to marbofloxacin and other fluoroquinolones through three main mechanisms:
-
Target-Site Mutations: The most common mechanism involves mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes. These genes encode the subunits of DNA gyrase and topoisomerase IV, the primary targets of fluoroquinolones. Alterations in these enzymes reduce the binding affinity of marbofloxacin, rendering it less effective.[1][2]
-
Efflux Pumps: Bacteria can actively transport marbofloxacin out of the cell using efflux pumps. Overexpression of these pumps prevents the drug from reaching its intracellular targets at a high enough concentration to be effective.[3][4]
-
Plasmid-Mediated Quinolone Resistance (PMQR): Resistance can also be acquired through the transfer of plasmids carrying resistance genes. These genes can protect the bacterial cell from the effects of quinolones.[2][4]
2. How can I determine if my bacterial isolate is resistant to marbofloxacin?
The most common method is by determining the Minimum Inhibitory Concentration (MIC) through broth microdilution assays. The resulting MIC value is then compared to established clinical breakpoints to classify the isolate as susceptible, intermediate, or resistant. The Clinical and Laboratory Standards Institute (CLSI) has recently revised the breakpoints for marbofloxacin against canine bacterial isolates.[5][6]
3. What are the current clinical breakpoints for marbofloxacin susceptibility?
The CLSI has updated the interpretive criteria for marbofloxacin against canine bacterial isolates. It is crucial to use these revised breakpoints for accurate interpretation of susceptibility testing results.
| Interpretive Category | Previous Breakpoint (µg/mL) | Revised Breakpoint (µg/mL) |
| Susceptible (S) | ≤ 1 | ≤ 0.12 (for a 2.8 mg/kg dose) |
| Intermediate (I) | 2 | - |
| Susceptible-Dose Dependent (SDD) | - | 0.25 (for a 5.5 mg/kg dose) |
| Resistant (R) | ≥ 4 | ≥ 0.5 |
Data sourced from the American Journal of Veterinary Research.[6][7][8][9][10]
4. What strategies can be employed in the lab to overcome marbofloxacin resistance?
Several in-vitro strategies can be investigated to combat marbofloxacin resistance:
-
Combination Therapy: Using marbofloxacin in combination with another antimicrobial agent can create a synergistic or additive effect, where the combined activity is greater than the sum of their individual activities. A common example is the combination of a fluoroquinolone with an aminoglycoside like gentamicin.[11][12][13]
-
Efflux Pump Inhibitors (EPIs): These compounds can block the activity of efflux pumps, thereby increasing the intracellular concentration of marbofloxacin and restoring its efficacy.[3][14]
-
Novel Drug Delivery Systems: Encapsulating marbofloxacin in nanoparticles or other delivery systems can enhance its penetration into bacterial cells and biofilms.[14][15]
Troubleshooting Guides
MIC Testing for Marbofloxacin
Problem: My MIC results for a quality control (QC) strain are out of the expected range.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Inoculum Density | Ensure the bacterial suspension is standardized to a 0.5 McFarland standard. An inoculum that is too dense or too sparse can lead to inaccurate MIC values.[4][7][16] |
| Media Issues | Use cation-adjusted Mueller-Hinton broth (CAMHB) as recommended. Variations in cation concentration can affect the activity of fluoroquinolones. Verify the pH of the media. |
| Antibiotic Degradation | Prepare fresh stock solutions of marbofloxacin. Ensure proper storage of stock solutions to prevent degradation. |
| Incubation Conditions | Confirm that the incubator is maintaining the correct temperature (typically 35°C) and that plates are incubated for the specified duration (16-20 hours for most bacteria).[4] |
| Contamination | Streak the inoculum onto an agar plate to check for purity. A mixed culture will yield unreliable MIC results.[7] |
Problem: I am observing "skipped wells" or inconsistent growth in my MIC plate.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Pipetting Errors | Ensure accurate and consistent pipetting technique when preparing serial dilutions and inoculating the plate. Use calibrated pipettes. |
| Well-to-Well Contamination | Be careful not to splash liquid between wells during plate preparation and inoculation. |
| Incomplete Dissolution of Antibiotic | Ensure the marbofloxacin is fully dissolved in the initial stock solution and properly mixed at each dilution step. |
Checkerboard Synergy Assay
Problem: My Fractional Inhibitory Concentration (FIC) index calculation seems incorrect or difficult to interpret.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect MIC Determination | Ensure the individual MICs of marbofloxacin and the combination agent are accurately determined as these values are crucial for the FIC index calculation. |
| Misinterpretation of Growth | The endpoint for MIC in a checkerboard assay is the lowest concentration of the drug combination that inhibits visible growth. Be consistent in reading the plates. |
| Calculation Error | Double-check the FIC index calculation: FIC Index = FIC of Drug A + FIC of Drug B, where FIC = MIC of drug in combination / MIC of drug alone.[14][17] |
Interpretation of FIC Index:
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4 | Additive or Indifference |
| > 4 | Antagonism |
Data sourced from Emery Pharma and Creative Diagnostics.[14][17]
PCR for Resistance Genes (gyrA/parC)
Problem: I am not getting any PCR product (no bands on the gel).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor DNA Quality/Quantity | Quantify the extracted DNA and assess its purity. Degraded or contaminated DNA can inhibit the PCR reaction.[18][19] |
| Incorrect PCR Conditions | Optimize the annealing temperature for your specific primers. Ensure the correct extension time for the expected amplicon size.[18] |
| Primer Issues | Verify the primer sequences and check for primer-dimer formation.[18][19] |
| Missing Reagent | Ensure all PCR components (polymerase, dNTPs, buffer, primers, template DNA) were added to the reaction mix. |
Problem: I am seeing non-specific bands on my gel.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Annealing Temperature is Too Low | Increase the annealing temperature in increments to enhance primer specificity. |
| Primer Design | Design primers with higher specificity to the target genes. |
| Too Much Template DNA | Reduce the amount of template DNA in the PCR reaction. |
Experimental Protocols
Broth Microdilution for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Prepare Marbofloxacin Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration that is at least 10 times the highest concentration to be tested.
-
Prepare Microtiter Plates: In a 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton broth (CAMHB) to all wells.
-
Serial Dilutions: Add 50 µL of the marbofloxacin stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.
-
Prepare Inoculum: From a pure culture, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculate Plate: Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL per well. This will bring the final inoculum to approximately 2.5 x 10⁵ CFU/mL and halve the antibiotic concentrations to the desired testing range.
-
Controls: Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of marbofloxacin that completely inhibits visible growth of the organism.
Checkerboard Assay for Synergy Testing
This protocol allows for the evaluation of the interaction between marbofloxacin and a second antimicrobial agent.
-
Prepare Stock Solutions: Prepare stock solutions of marbofloxacin (Drug A) and the second agent (Drug B) at concentrations four times the highest desired final concentration in the appropriate growth medium.
-
Prepare Microtiter Plate:
-
Drug A Dilution (Horizontally): In a 96-well plate, add 50 µL of broth to columns 2-11 and rows A-H. In column 1, add 100 µL of the 4x Drug A stock solution to rows A-H. Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, and so on, to column 10.
-
Drug B Dilution (Vertically): Add 50 µL of the 4x Drug B stock solution to all wells in row A (columns 1-11). Perform a two-fold serial dilution by transferring 50 µL from row A to row B, and so on, to row G.
-
-
Controls: Row H will contain serial dilutions of Drug A only, and column 11 will contain serial dilutions of Drug B only. A growth control well (no drugs) and a sterility control well should also be included.
-
Inoculation: Prepare the bacterial inoculum as described for the MIC protocol (final concentration of approximately 5 x 10⁵ CFU/mL). Add 100 µL of the inoculum to each well.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Interpretation: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index to determine synergy, additivity/indifference, or antagonism.
PCR for Amplification of gyrA and parC QRDRs
This is a general protocol and may require optimization for specific bacterial species and primer sets.
-
DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial kit or a standard boiling lysis method.
-
Primer Design: Design or obtain primers that flank the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes.
-
PCR Reaction Mixture: Prepare a PCR master mix containing:
-
PCR buffer (with MgCl₂)
-
dNTPs
-
Forward primer
-
Reverse primer
-
Taq DNA polymerase
-
Template DNA
-
Nuclease-free water
-
-
PCR Amplification: Perform PCR using a thermal cycler with the following general conditions (optimization may be required):
-
Initial denaturation: 95°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 50-60°C for 30 seconds (optimize based on primer melting temperature)
-
Extension: 72°C for 1 minute (adjust based on amplicon length)
-
-
Final extension: 72°C for 5-10 minutes
-
-
Gel Electrophoresis: Analyze the PCR products on a 1-1.5% agarose gel stained with a DNA-binding dye. Visualize the bands under UV light to confirm the amplification of the target genes.
-
Sequencing: For confirmation of mutations, the PCR products should be purified and sent for Sanger sequencing. The resulting sequences can then be compared to wild-type sequences to identify mutations.
Visualizations
Caption: Experimental workflow for investigating marbofloxacin resistance.
Caption: Key mechanisms of bacterial resistance to marbofloxacin.
Caption: Troubleshooting logic for inconsistent MIC results.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. benchchem.com [benchchem.com]
- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 6. Revision of fluoroquinolone breakpoints used for interpretation of antimicrobial susceptibility testing of canine bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. protocols.io [protocols.io]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. A seven-year survey of susceptibility to marbofloxacin of pathogenic strains isolated from pets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluating synergy between marbofloxacin and gentamicin in Pseudomonas aeruginosa strains isolated from dogs with otitis externa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. akjournals.com [akjournals.com]
- 14. emerypharma.com [emerypharma.com]
- 15. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 18. mybiosource.com [mybiosource.com]
- 19. PCR Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
Best practices for handling and disposal of marbofloxacin hydrochloride in the lab
This guide provides best practices for the safe handling and disposal of marbofloxacin hydrochloride in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound is a third-generation fluoroquinolone antibiotic used in veterinary medicine.[1][2] In a laboratory setting, it is a light yellow crystalline powder.[3] The primary hazards are that it is harmful if swallowed and is classified as harmful to aquatic life with long-lasting effects.[4] Therefore, preventing its release into the environment is critical.
Q2: What are the proper storage conditions for this compound?
A2: this compound should be stored in a tightly closed container in a dry and well-ventilated place.[5] For long-term storage, a temperature of -20°C is recommended, while for short-term storage, 2-8°C is suitable.[5]
Q3: Can I dispose of small quantities of this compound in the regular trash or down the drain?
A3: No. This compound is harmful to aquatic life and should not be allowed to enter drains or sewage systems.[5][6][7] It must be disposed of as hazardous waste. Some sources suggest smaller quantities can be disposed of with solid household waste, but this is generally not advisable in a laboratory context and you should always follow local, state, and federal regulations.
Q4: What should I do if I accidentally ingest this compound?
A4: If swallowed, do NOT induce vomiting. Rinse your mouth with copious amounts of water and call a physician immediately.[5]
Troubleshooting Guide
| Issue | Recommended Action |
| Spill of solid this compound | Follow the detailed spill cleanup protocol below. The key is to avoid generating dust.[5] |
| Skin contact | Immediately flush the affected area with copious amounts of water. Remove contaminated clothing and wash it before reuse. Seek medical attention.[5] |
| Eye contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids with fingers. Remove contact lenses if present and easy to do. Call a physician.[5] |
| Inhalation of dust | Move to fresh air. If breathing is difficult, give oxygen. If breathing stops, give artificial respiration. Seek medical attention.[5] |
Quantitative Hazard and Ecotoxicity Data
| Parameter | Value | Species | Reference |
| Acute Oral Toxicity | Harmful if swallowed (Category 4) | N/A | [4] |
| Eye Irritation | Causes serious eye irritation (Category 2) | N/A | [4] |
| Aquatic Toxicity (Chronic) | Harmful to aquatic life with long lasting effects (Category 3) | N/A | [4][6] |
| LC50 (Lethal Concentration, 50%) | 62.3 mg/L (48 hours) | Daphnia magna (Water flea) | [6] |
| NOAEL (No-Observed-Adverse-Effect Level) | 4 mg/kg bw/day (13-week subchronic study) | Rats and Dogs | [8] |
Experimental Protocols
Protocol for Handling a Spill of this compound
This protocol outlines the steps for safely cleaning up a spill of solid this compound.
1. Immediate Response and Area Securement:
- Alert personnel in the immediate area of the spill.
- Evacuate non-essential personnel.
- If the substance is generating dust, close the laboratory door and increase exhaust ventilation through fume hoods.
2. Personal Protective Equipment (PPE):
- Before cleanup, don the appropriate PPE:
- Chemical-resistant gloves (e.g., nitrile).
- Safety glasses with side-shields or goggles.
- A lab coat or protective work clothing.
- In case of dust generation, a NIOSH/MSHA-approved respirator is required.
3. Spill Containment and Cleanup:
- Cover the spill with an inert absorbent material such as vermiculite or cat litter to control its spread.
- Carefully sweep up the absorbed material and spilled powder, avoiding the creation of dust.
- Place the collected residue into a suitable, labeled, and closed container for hazardous waste.
4. Decontamination:
- Clean the spill area thoroughly with a detergent solution and water.
- Place all cleaning materials (e.g., wipes, absorbent pads) into the hazardous waste container.
5. Waste Disposal:
- Dispose of the sealed container with the spill residue as hazardous waste in accordance with local, state, and federal regulations.
Protocol for Disposal of this compound Waste
All waste containing this compound, including unused product, contaminated labware, and spill cleanup materials, must be treated as hazardous waste.
1. Waste Segregation and Collection:
- Collect all this compound waste in a dedicated, clearly labeled, and sealed container.
- Do not mix this waste with other chemical waste streams unless specifically permitted by your institution's environmental health and safety office.
2. Labeling:
- Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound".
3. Storage Pending Disposal:
- Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure and away from general laboratory traffic.
4. Final Disposal:
- Arrange for pickup and disposal by a licensed hazardous waste disposal company. Follow your institution's specific procedures for requesting a hazardous waste pickup.
- Never dispose of this compound waste in the regular trash or down the drain.
Visual Workflow for Spill Management
Caption: Workflow for handling a this compound spill.
References
- 1. Marbofloxacin - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation and transformation of fluoroquinolones by microorganisms with special emphasis on ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Valorizing fungal diversity for the degradation of fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fsc.go.jp [fsc.go.jp]
Validation & Comparative
Marbofloxacin hydrochloride versus enrofloxacin: a comparative efficacy study
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy of marbofloxacin hydrochloride and enrofloxacin, supported by experimental data and detailed protocols.
Fluoroquinolones are a critical class of synthetic antibiotics in veterinary medicine, prized for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] Among the most prominent in this class are marbofloxacin and enrofloxacin. Both are bactericidal agents that function by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV.[1] This dual-targeting mechanism ultimately leads to the cessation of DNA synthesis and bacterial cell death.[1] However, the widespread use of these drugs has led to an increase in bacterial resistance, making the choice between them a crucial decision based on efficacy, pharmacokinetic properties, and the specific pathogen being targeted.[2][3]
This guide provides an objective comparison of this compound and enrofloxacin, presenting quantitative data from various studies, detailed experimental methodologies, and visual representations of their mechanism of action and experimental workflows.
Data Presentation: In Vitro Efficacy and Pharmacokinetics
The following tables summarize the minimum inhibitory concentrations (MICs) of marbofloxacin and enrofloxacin against common veterinary pathogens and their key pharmacokinetic parameters in various animal species.
Table 1: Minimum Inhibitory Concentration (MIC) Comparison
| Bacterial Species | Marbofloxacin MIC (µg/mL) | Enrofloxacin MIC (µg/mL) | Reference |
| Pseudomonas aeruginosa | MIC50: 0.5, MIC90: 16 | MIC50: 1, MIC90: 32 | [4] |
| Escherichia coli | More active than enrofloxacin | Less active than marbofloxacin | [5] |
| Mannheimia haemolytica | MIC50 & MIC90: 0.016 | MIC values one titration step higher | [6] |
| Actinobacillus pleuropneumoniae | MIC90: 0.06 | MIC90: 0.06 | [7][8] |
| Bordetella bronchiseptica | More active than enrofloxacin | Less active than marbofloxacin | [5] |
| Pasteurella multocida | Less active than enrofloxacin | More active than marbofloxacin | [5] |
| Staphylococcus aureus | Less active than enrofloxacin | More active than enrofloxacin | [5] |
| β-Streptococci | More effective than enrofloxacin | Less effective than marbofloxacin | [2][3] |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Table 2: Pharmacokinetic Parameter Comparison
| Species | Drug | Dose | Cmax (µg/mL) | Tmax (h) | t½ (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference |
| Dog | Marbofloxacin | 2.75 mg/kg (oral) | Greater than Enrofloxacin | Similar to Difloxacin | Longer than Enrofloxacin | Greater than Enrofloxacin | 62-100 | [3][9] |
| Dog | Enrofloxacin | 5.0 mg/kg (oral) | 1.4-1.7 | 1.7-2 | Shorter than Marbofloxacin | 8.74 | 53 | [3][9] |
| Camel | Marbofloxacin | 2.5 mg/kg (IM) | 1.7 | 1.8 | 7.1 | 12.6 | - | [10] |
| Camel | Enrofloxacin | 5 mg/kg (IM) | 2.6 | 1.93 | 4.03 | 9.1 | - | [10] |
| Horse | Marbofloxacin | - | - | - | - | Lower variance than Enrofloxacin | 59 | [11] |
| Horse | Enrofloxacin | - | - | - | - | Higher variance than Marbofloxacin | 55 | [11] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t½: Elimination half-life; AUC: Area under the curve; IM: Intramuscular.
Mandatory Visualization
The following diagrams illustrate the mechanism of action of fluoroquinolones and a typical workflow for a comparative efficacy study.
Caption: Mechanism of action and resistance pathways of fluoroquinolones.
Caption: General workflow for a comparative antibiotic efficacy study.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols based on standard veterinary research practices.
In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation. This is a fundamental measure of an antibiotic's in vitro potency. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antimicrobial susceptibility testing in veterinary medicine.[3]
a) Broth Microdilution Method (based on CLSI VET01)
-
Preparation of Antimicrobial Solutions: Stock solutions of marbofloxacin and enrofloxacin are prepared. A series of twofold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium. A standardized inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the microtiter wells.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plates are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.
-
Interpretation: The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
b) Disk Diffusion Method (Kirby-Bauer Test)
-
Inoculum Preparation: A bacterial inoculum is prepared as described for the broth microdilution method.
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: Paper disks impregnated with standardized concentrations of marbofloxacin and enrofloxacin are placed on the agar surface.
-
Incubation: The plates are inverted and incubated at 35°C ± 2°C for 16 to 24 hours.
-
Interpretation: The diameters of the zones of complete inhibition around the disks are measured. These zone diameters are then compared to established breakpoint values to classify the isolate as susceptible, intermediate, or resistant.[3]
Clinical Efficacy Trials
Randomized controlled clinical trials are the gold standard for evaluating the in vivo efficacy of an antibiotic.
-
Study Design: A prospective, randomized, and blinded clinical trial is designed. Animals with a confirmed bacterial infection are randomly assigned to treatment groups (marbofloxacin, enrofloxacin, and potentially a placebo or control group).
-
Inclusion and Exclusion Criteria: Clear criteria for animal enrollment are established, including species, age, weight, and the specific disease condition. Animals with concurrent diseases or recent antimicrobial treatment are typically excluded.[6]
-
Treatment Administration: The assigned antibiotic is administered according to a predefined dosage and schedule.
-
Clinical Assessment: Clinical signs (e.g., fever, respiratory rate, demeanor) are scored and recorded at baseline and at specified time points throughout the study.
-
Microbiological Assessment: Bacterial samples are collected before and after treatment to determine the microbiological outcome (e.g., bacterial eradication).
-
Data Analysis: Statistical methods are used to compare the clinical and microbiological cure rates between the treatment groups.
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
PK/PD analysis integrates the time course of drug concentrations with its antimicrobial effect to predict efficacy.
-
Pharmacokinetic Study:
-
Drug Administration: A single dose of marbofloxacin or enrofloxacin is administered to a group of healthy animals.
-
Blood Sample Collection: Blood samples are collected at predetermined time points before and after drug administration.
-
Drug Concentration Analysis: Plasma concentrations of the drug (and any active metabolites) are measured using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Parameter Calculation: Pharmacokinetic parameters, including Cmax, Tmax, t½, and AUC, are calculated from the plasma concentration-time data.[12]
-
-
Pharmacodynamic Data: The MIC of the antibiotic against the target pathogen is determined as described in the in vitro susceptibility testing protocol.
-
PK/PD Integration: Key PK/PD indices, such as Cmax/MIC, AUC/MIC, and the time the drug concentration remains above the MIC (T>MIC), are calculated. These indices are correlated with the antimicrobial effect to determine the optimal dosing regimen.[11]
Conclusion
Both marbofloxacin and enrofloxacin are potent fluoroquinolones with demonstrated efficacy against a wide range of veterinary pathogens. In vitro studies suggest that marbofloxacin may be more effective against certain bacteria, such as P. aeruginosa and β-Streptococci, while enrofloxacin may show greater activity against others, like P. multocida and S. aureus.[2][3][5] Pharmacokinetic profiles vary between the two drugs and across different animal species, influencing the optimal dosing strategy.[3][9][10][11] The choice between marbofloxacin and enrofloxacin should be based on a comprehensive evaluation of the causative pathogen's susceptibility, the site of infection, the animal species being treated, and local resistance patterns. The experimental protocols outlined in this guide provide a framework for conducting further comparative studies to refine our understanding of these important therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. webstore.ansi.org [webstore.ansi.org]
- 3. VET01 | Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals [clsi.org]
- 4. asm.org [asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. youtube.com [youtube.com]
- 7. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of a High-Performance Liquid Chromatography Method for Determination of Cefquinome Concentrations in Sheep Plasma and Its Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dbt.univr.it [dbt.univr.it]
- 10. VET06 | Methods for Antimicrobial Susceptibility Testing of Infrequently Isolated or Fastidious Bacteria Isolated From Animals [clsi.org]
- 11. Pharmacokinetic/Pharmacodynamic (PK/PD) Indices of Antibiotics Predicted by a Semimechanistic PKPD Model: a Step toward Model-Based Dose Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of Marbofloxacin and Ciprofloxacin's In Vitro Efficacy Against Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of two fluoroquinolone antibiotics, marbofloxacin and ciprofloxacin, against the opportunistic pathogen Pseudomonas aeruginosa. The information presented is collated from multiple veterinary and microbiological research studies, offering a comprehensive overview supported by experimental data.
Quantitative Data Summary
The in vitro potency of marbofloxacin and ciprofloxacin against P. aeruginosa is most commonly evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC data from various studies, providing a comparative view of the efficacy of these two antimicrobials.
| Antibiotic | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Rate (%) | Reference |
| Marbofloxacin | 90 | 0.25 - 1 | 0.5 | 1 | 81.1 | [1][2] |
| Ciprofloxacin | 90 | 0.06 - 1 | 0.125 | 0.5 | 94.4 | [1][2] |
| Marbofloxacin | 36 | 0.0125 - 32 | 0.5 | 16 | Not Reported | [3][4] |
| Ciprofloxacin | 36 | 0.0625 - 16 | 0.125 | 8 | Not Reported | [3][4] |
| Marbofloxacin | Ear Isolates (n=unknown) | Not Reported | Not Reported | Not Reported | 66.7 | [5][6] |
| Ciprofloxacin | Ear Isolates (n=unknown) | Not Reported | Not Reported | Not Reported | 75.0 | [5][6] |
| Marbofloxacin | Skin Isolates (n=unknown) | Not Reported | Not Reported | Not Reported | 81.0 | [5][6] |
| Ciprofloxacin | Skin Isolates (n=unknown) | Not Reported | Not Reported | Not Reported | 80.0 | [5][6] |
Key Findings from the Data:
-
Across multiple studies, ciprofloxacin generally demonstrates a lower MIC₅₀ and MIC₉₀ against P. aeruginosa isolates compared to marbofloxacin, suggesting greater in vitro potency.[1][2][3][4]
-
A higher percentage of P. aeruginosa isolates tend to be susceptible to ciprofloxacin than to marbofloxacin.[1][2]
-
The range of MICs for both drugs can be wide, indicating the presence of resistant strains.[3][4]
Experimental Protocols
The data presented in this guide were primarily generated using the following standardized antimicrobial susceptibility testing methods, as recommended by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely accepted technique for determining the MIC of an antimicrobial agent.
-
Inoculum Preparation: A standardized inoculum of P. aeruginosa is prepared from a pure culture grown overnight on an appropriate agar medium. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Serial Dilution: The antimicrobial agents, marbofloxacin and ciprofloxacin, are serially diluted in a multi-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The microtiter plates are incubated at a controlled temperature (typically 35-37°C) for 16-20 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria.
Pseudomonas aeruginosa ATCC 27853 is often used as a quality control strain in these assays.[3][4][7]
Disk Diffusion Method (Kirby-Bauer Test)
This method provides a qualitative assessment of antimicrobial susceptibility.
-
Inoculum Preparation: A standardized inoculum of P. aeruginosa is prepared as described for the broth microdilution method.
-
Agar Plate Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: Paper disks impregnated with a standardized concentration of marbofloxacin or ciprofloxacin are placed on the surface of the inoculated agar.
-
Incubation: The plates are incubated under the same conditions as the broth microdilution method.
-
Zone of Inhibition Measurement: The diameter of the zone of no bacterial growth around each disk is measured in millimeters.
-
Interpretation: The measured zone diameter is compared to established interpretive criteria (breakpoints) to classify the isolate as susceptible, intermediate, or resistant to the tested antimicrobial agent.[5]
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Mechanism of Action of Fluoroquinolones
Caption: Mechanism of action of fluoroquinolones against bacteria.
Conclusion
The available in vitro data consistently indicate that ciprofloxacin is generally more potent than marbofloxacin against Pseudomonas aeruginosa. This is evidenced by lower MIC values and higher rates of susceptibility observed in multiple studies.[1][2][5][6] However, it is crucial to note that resistance to both agents exists, underscoring the importance of routine antimicrobial susceptibility testing to guide appropriate therapeutic choices. The selection of an antibiotic should not be based solely on in vitro data but should also consider pharmacokinetic and pharmacodynamic properties, as well as the clinical context of the infection.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. researchgate.net [researchgate.net]
- 3. In vitro Activity of Enrofloxacin, Marbofloxacin and Ciprofloxacin Against Clinical Strains of Pseudomonas spp Isolated from Small Animals on Portugal - WSAVA2002 - VIN [vin.com]
- 4. In vitro Activity of Enrofloxacin, Marbofloxacin and Ciprofloxacin Against Clinical Strains of Pseudomonas spp Isolated from Small Animals on Portugal - WSAVA2002 - VIN [vin.com]
- 5. meridian.allenpress.com [meridian.allenpress.com]
- 6. Susceptibility of Pseudomonas isolates from the ears and skin of dogs to enrofloxacin, marbofloxacin, and ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Ciprofloxacin as a Representative of Veterinary Fluoroquinolones in Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Detection of Marbofloxacin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques for the quantitative determination of marbofloxacin hydrochloride. The information presented is supported by experimental data from various validation studies, offering an objective overview for researchers and professionals in drug development and quality control.
Introduction to Marbofloxacin and its Analysis
Marbofloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic used in veterinary medicine.[1][2] Its efficacy is concentration-dependent, making accurate and precise quantification in pharmaceutical formulations and biological matrices crucial for ensuring therapeutic effectiveness and safety.[1] A variety of analytical methods have been developed for its detection, with High-Performance Liquid Chromatography (HPLC) being a prominent technique due to its high sensitivity, selectivity, and precision.[3] This guide will delve into the validation of a specific, novel HPLC method and compare its performance against other established techniques.
Comparison of Analytical Methods
The following tables summarize the performance characteristics of different analytical methods for this compound detection, based on published validation data.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | New Gradient RP-HPLC-DAD Method [1] | Isocratic RP-HPLC-UV Method for Chewable Tablets [2][4][5] | "Green" Isocratic HPLC Method for Tablets [6] |
| Linearity Range | 1.986 - 14.892 µg/mL | 2.5 - 17.5 µg/mL | 1 - 10 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.99991 | > 0.999 |
| Accuracy (% Recovery) | 101.4% | 98.74% (average) | 99.99% |
| Precision (%RSD) | < 2% (Intra & Inter-day) | 0.55% | < 5% |
| Limit of Detection (LOD) | 1.0 µg/mL | 0.25 µg/mL | Not specified |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.81 µg/mL | Not specified |
| Retention Time | Not specified | ~3.1 min | ~3.1 min |
Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method
| Parameter | LC-MS/MS for Plasma and Synovial Fluid [7] |
| Linearity Range | 5 - 2500 ng/mL |
| Correlation Coefficient (r²) | Not specified |
| Accuracy (% Recovery) | Not specified |
| Precision (%RSD) | Not specified |
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL |
| Key Advantage | High sensitivity and suitability for complex biological matrices. |
Table 3: Other Analytical Techniques
| Technique | Key Features and Performance |
| Immunochromatographic Strip Assay (ICSA) | Rapid detection with a limit of detection (LOD) of 0.5 ng/mL and a 50% inhibitory concentration (IC50) of 2.5 ng/mL. Offers a simpler and more convenient solution without the need for complex instrumentation.[8] |
| Capillary Electrophoresis (CE-UV/CE-MS) | Mentioned as a technique used for the determination of marbofloxacin in biological samples.[1][2] |
| UV Spectrophotometry & Turbidimetric Microbiological Method | A "green" HPLC method has been shown to be interchangeable with these methods for the evaluation of marbofloxacin tablets.[6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison tables.
New Gradient Reverse-Phase HPLC-DAD Method[1]
-
Instrumentation: Agilent 1260 Infinite II HPLC system with a Diode Array Detector (DAD).
-
Column: Inertsil ODS-3, C18 (150 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in 10mM ammonium formate in water.
-
B: 0.1% formic acid in methanol.
-
-
Gradient Elution:
-
0 - 3 min: 90% A
-
3 - 12 min: 60% A
-
12.5 - 15 min: 90% A
-
-
Flow Rate: 1.5 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 327 nm.
-
Standard Preparation: A stock solution of 992.8 µg/mL was prepared by dissolving 10.0 mg of marbofloxacin reference standard in a 10 mL volumetric flask with diluent. Calibration standards were prepared by successive dilutions to obtain concentrations ranging from 1.986 to 14.892 µg/mL.
Isocratic Reverse-Phase HPLC-UV Method for Chewable Tablets[2][4][5]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Vertisep W, RP C18 (150 mm × 4.6 mm, 5.0 μm).
-
Mobile Phase: Water–acetonitrile (55:45, v/v) with pH adjusted to 3.0 with ortho-phosphoric acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 298 nm.
-
Standard Preparation: A 100.0 μg/mL stock solution was prepared by dissolving 10.0 mg of marbofloxacin standard in a 100-mL volumetric flask with the mobile phase, assisted by a 15-minute ultrasound bath.
-
Sample Preparation: Twenty tablets were weighed and crushed. An amount of powder equivalent to 10 mg of marbofloxacin was dissolved in a 100 mL volumetric flask with the mobile phase using an ultrasound water bath for 15 minutes. This solution was further diluted to a final concentration of 25.0 μg/mL.
"Green" Isocratic HPLC Method for Tablets[6]
-
Instrumentation: Prominence LC-20AT (Shimadzu®) with a photodiode array detector.
-
Column: C8, 5 µm, 4.6 × 150 mm (ACE®).
-
Mobile Phase: Purified water with 0.2% formic acid–ethanol (70:30, v/v).
-
Flow Rate: 0.7 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 296 nm.
-
Standard and Sample Preparation: An equivalent of 5 mg of crushed tablets or marbofloxacin reference standard was weighed and transferred to a 50 mL volumetric flask. 20% ethanol was added, sonicated for 2 minutes, and then the volume was completed with purified water to obtain a stock solution of 100 μg/mL.
LC-MS/MS Method for Plasma and Synovial Fluid[7]
-
Sample Preparation: Ultrafiltration using centrifugal filter devices. A minimal sample volume of 175 µL is required.
-
Chromatography: Ultrafast chromatographic separation using a 20 mm column.
-
Internal Standard: Ofloxacin.
-
Detection: Tandem Mass Spectrometry (MS/MS).
Visualizing the Validation Workflow
The following diagram illustrates the typical workflow for validating a new analytical method for this compound detection, as guided by ICH and AOAC guidelines.[1][4]
Caption: Workflow for the validation of a new analytical method.
Conclusion
The choice of an analytical method for this compound detection is dependent on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. The newly developed gradient RP-HPLC-DAD method demonstrates excellent performance in terms of linearity, accuracy, and precision for pharmaceutical formulations. For applications requiring higher sensitivity, particularly in complex biological matrices like plasma, the LC-MS/MS method is superior. The "green" HPLC method offers a more environmentally friendly alternative without compromising analytical quality for tablet analysis. Each method, when properly validated, can be a reliable tool for the quality control and analysis of marbofloxacin.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of HPLC assay method for marbofloxacin determination in veterinary chewable tablets - Acta Chromatographica - Tom Vol. 31, no. 4 (2019) - BazTech - Yadda [yadda.icm.edu.pl]
- 6. academic.oup.com [academic.oup.com]
- 7. Determination of marbofloxacin in plasma and synovial fluid by ultrafiltration followed by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An immunochromatographic strip sensor for marbofloxacin residues - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Fluoroquinolone Cross-Resistance: A Comparative Analysis of Marbofloxacin
A deep dive into the cross-resistance profiles of marbofloxacin against other key fluoroquinolones, supported by quantitative data and detailed experimental methodologies. This guide serves as a critical resource for researchers, scientists, and drug development professionals in the ongoing battle against antimicrobial resistance.
The emergence of bacterial resistance to fluoroquinolones, a class of antibiotics vital in both veterinary and human medicine, presents a significant challenge. Cross-resistance, where resistance to one fluoroquinolone confers resistance to others, is a particular concern. This guide provides a comprehensive comparison of marbofloxacin's cross-resistance patterns with other commonly used fluoroquinolones, including enrofloxacin, ciprofloxacin, and levofloxacin. By examining the underlying mechanisms and presenting key in-vitro activity data, this document aims to inform research and development strategies for more robust antimicrobial agents.
Comparative In-Vitro Activity: A Quantitative Overview
The minimum inhibitory concentration (MIC) is a fundamental measure of an antibiotic's potency. The following tables summarize the MIC50 and MIC90 values for marbofloxacin and other fluoroquinolones against various bacterial pathogens. These values, representing the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively, offer a quantitative lens through which to assess cross-resistance. Lower MIC values are indicative of greater antibacterial efficacy.
Table 1: Comparative MIC Values (μg/mL) for Marbofloxacin and Enrofloxacin against Veterinary Pathogens
| Bacterium | Antimicrobial | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Pseudomonas aeruginosa | Marbofloxacin | 0.5 | 16 | [1] |
| Enrofloxacin | 1 | 32 | [1] | |
| Escherichia coli | Marbofloxacin | Not Reported | Not Reported | |
| Enrofloxacin | Not Reported | Not Reported | ||
| β-Streptococci | Marbofloxacin | More effective than enrofloxacin (P < 0.01) | [2][3] | |
| Enrofloxacin | [2][3] |
Table 2: Comparative MIC Values (μg/mL) for Marbofloxacin and Ciprofloxacin against Pseudomonas aeruginosa
| Antimicrobial | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Marbofloxacin | 0.25 - 1 | Not Reported | [4] |
| Ciprofloxacin | 0.06 - 1 | Not Reported | [4] |
Note: Direct comparison of MIC values across different studies should be approached with caution due to potential variations in testing methodologies and the specific bacterial isolates tested.
The Mechanisms Underpinning Cross-Resistance
Cross-resistance among fluoroquinolones is primarily driven by shared mechanisms of action and resistance.[1] These antibiotics function by inhibiting bacterial DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes), enzymes essential for DNA replication.[1][2] Resistance, and by extension cross-resistance, arises from alterations in these targets or through the active removal of the drugs from the bacterial cell.
Key mechanisms include:
-
Target Site Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes are a major cause of resistance.[5][6][7] These mutations reduce the binding affinity of fluoroquinolones to their target enzymes. A single mutation may lead to low-level resistance, while multiple mutations can result in high-level resistance to a broad range of fluoroquinolones.[1] For instance, mutations at codon 83 of gyrA have been implicated in resistance in E. coli.[5]
-
Efflux Pumps: Bacteria can actively transport antimicrobial agents out of the cell using efflux pumps.[1][5] Overexpression of these pumps, such as the AcrAB-TolC system, can confer resistance to multiple fluoroquinolones and even other classes of antibiotics.[7]
The shared nature of these resistance mechanisms means that the selective pressure exerted by one fluoroquinolone can readily lead to the emergence of resistance to others in the same class.
Mechanisms of fluoroquinolone action and cross-resistance.
Experimental Protocols: Determining Minimum Inhibitory Concentrations (MIC)
The broth microdilution method is a standardized laboratory procedure for determining the MIC of an antimicrobial agent. The following protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1]
1. Preparation of Antimicrobial Solutions:
-
Stock solutions of marbofloxacin and other fluoroquinolones are prepared.
-
Serial dilutions are made in cation-adjusted Mueller-Hinton broth to achieve a range of concentrations in microtiter plates.[1]
2. Inoculum Preparation:
-
The bacterial isolate to be tested is grown on a suitable agar medium.
-
A suspension of the bacteria is prepared in a saline or broth solution.
-
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[1]
-
This suspension is then further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]
3. Inoculation and Incubation:
-
The microtiter plates containing the antimicrobial dilutions are inoculated with the standardized bacterial suspension.[1]
-
The plates are incubated at 35-37°C for 16-20 hours under appropriate atmospheric conditions.[1]
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Standard workflow for MIC determination by broth microdilution.
References
- 1. benchchem.com [benchchem.com]
- 2. sat.gstsvs.ch [sat.gstsvs.ch]
- 3. In vitro antimicrobial activity of marbofloxacin and enrofloxacin against bacterial strains isolated from companion animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Mutant-prevention concentration and mechanism of resistance in clinical isolates and enrofloxacin/marbofloxacin-selected mutants of Escherichia coli of canine origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Showdown: Marbofloxacin vs. Pradofloxacin in the Fight Against Resistant Bacteria
For Immediate Release
In the ongoing battle against antimicrobial resistance, the selection of an effective fluoroquinolone is paramount for researchers, scientists, and drug development professionals. This comprehensive guide provides a detailed, data-driven comparison of two prominent veterinary fluoroquinolones, marbofloxacin and pradofloxacin, with a specific focus on their performance against resistant bacterial strains. This analysis is supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Executive Summary
Pradofloxacin consistently demonstrates a lower propensity for resistance selection compared to marbofloxacin. This is evidenced by its generally lower Minimum Inhibitory Concentration (MIC) and, more significantly, its lower Mutant Prevention Concentration (MPC) against a range of clinically relevant bacteria. The unique dual-targeting mechanism of pradofloxacin, which simultaneously inhibits both DNA gyrase and topoisomerase IV, is believed to contribute to this advantageous profile, making it a potentially more robust option against the emergence of resistant mutants.[1][2]
Quantitative Performance Analysis
The in vitro efficacy of marbofloxacin and pradofloxacin has been rigorously evaluated against various bacterial species. The following tables summarize the MIC and MPC data from multiple studies, offering a clear quantitative comparison.
Table 1: Minimum Inhibitory Concentration (MIC) Comparison
The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Bacterial Species | Marbofloxacin MIC (µg/mL) | Pradofloxacin MIC (µg/mL) | Key Findings |
| Escherichia coli | 0.06 | 0.03 | Pradofloxacin is generally more potent.[3] |
| Staphylococcus aureus | 0.125 - 0.5 | 0.031 - 0.125 | Pradofloxacin shows superior activity.[4] |
| Staphylococcus pseudintermedius | 0.125 - 0.5 | 0.031 - 0.125 | Pradofloxacin demonstrates significantly lower MICs.[4] |
| Mannheimia haemolytica | 0.063 | ≤0.016 | Pradofloxacin has a notably lower MIC90.[5] |
| Pasteurella multocida | ≤0.03 | ≤0.016 | Both are highly active, with pradofloxacin showing slightly lower MICs.[6][7] |
| Anaerobic Bacteria | 0.062 - 64 | ≤0.016 - 2 | Pradofloxacin shows greater activity against a broad range of anaerobes.[8] |
Table 2: Mutant Prevention Concentration (MPC) Comparison
The MPC is the lowest drug concentration required to block the growth of the least susceptible first-step resistant mutants in a large bacterial population. A lower MPC suggests a lower likelihood of resistance development.
| Bacterial Species | Marbofloxacin MPC (µg/mL) | Pradofloxacin MPC (µg/mL) | Key Findings |
| Escherichia coli ATCC 8739 | 0.27 | 0.225 | Pradofloxacin has a lower MPC, indicating a better ability to prevent resistance.[3][9][10] |
| Staphylococcus aureus ATCC 6538 | 3.3 | 0.55 | Pradofloxacin's MPC is significantly lower (6-fold) than marbofloxacin's.[3][9][10] |
| Staphylococcus pseudintermedius | 4 - 6 fold higher than Pradofloxacin | - | Mean MPCs of marbofloxacin were sixfold higher than those of pradofloxacin.[4] |
| Mannheimia haemolytica | 0.063 | 0.031 | The modal MPC for pradofloxacin was lower than for marbofloxacin.[5] |
| Pasteurella multocida | - | 0.031 | Pradofloxacin demonstrates a low MPC against this pathogen.[5] |
Experimental Protocols
The data presented above is derived from standardized in vitro susceptibility testing methods. Below are detailed methodologies for the key experiments cited.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values were determined using the standard broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strain Preparation: Pure cultures of the test bacteria were grown on appropriate agar plates. Colonies were then used to prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard.
-
Drug Dilution: Serial twofold dilutions of marbofloxacin and pradofloxacin were prepared in cation-adjusted Mueller-Hinton broth (CAMHB). For fastidious organisms, the broth was supplemented as required (e.g., with 5% sterile horse blood for Streptococcus suis).[11]
-
Inoculation: Microtiter plates containing the drug dilutions were inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: The plates were incubated at 35-37°C for 18-24 hours under ambient atmospheric conditions.
-
Interpretation: The MIC was recorded as the lowest concentration of the drug that completely inhibited visible bacterial growth.
Determination of Mutant Prevention Concentration (MPC)
The MPC was determined by applying a large bacterial inoculum to agar plates containing various concentrations of the antimicrobial agent.
-
Inoculum Preparation: A high-density bacterial culture, typically containing ≥10^10 CFU, was prepared by overnight growth in a suitable broth medium. The culture was then concentrated by centrifugation.
-
Agar Plate Preparation: Mueller-Hinton agar plates were prepared containing a range of concentrations of marbofloxacin or pradofloxacin.
-
Inoculation: The concentrated bacterial suspension was spread evenly over the surface of the drug-containing agar plates.
-
Incubation: The plates were incubated at 35-37°C for an extended period, typically 48-72 hours, to allow for the growth of resistant mutants.
-
Interpretation: The MPC was defined as the lowest drug concentration that prevented the growth of any bacterial colonies.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative In Vitro Killing by Pradofloxacin in Comparison to Ceftiofur, Enrofloxacin, Florfenicol, Marbofloxacin, Tildipirosin, Tilmicosin and Tulathromycin against Bovine Respiratory Bacterial Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]
- 5. Comparative Minimum Inhibitory and Mutant Prevention Drug Concentrations for Pradofloxacin and Seven Other Antimicrobial Agents Tested against Bovine Isolates of Mannheimia haemolytica and Pasteurella multocida - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of the Minimum Inhibitory and Mutant Prevention Drug Concentrations for Pradofloxacin and 7 Other Antimicrobial Agents Tested Against Swine Isolates of Actinobacillus pleuropneumoniae and Pasteurella multocida - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Comparative Mutant Prevention Concentrations of Pradofloxacin and Other Veterinary Fluoroquinolones Indicate Differing Potentials in Preventing Selection of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ihma.com [ihma.com]
Synergistic Effects of Marbofloxacin Hydrochloride with Beta-Lactam Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of antimicrobial resistance necessitates the exploration of combination therapies to enhance clinical efficacy and combat resistant pathogens. This guide provides a comparative analysis of the synergistic effects of marbofloxacin, a third-generation fluoroquinolone antibiotic, with various beta-lactam antibiotics against key veterinary pathogens. By presenting available experimental data, this document aims to inform researchers and drug development professionals on the potential of these combination therapies.
Executive Summary
The combination of marbofloxacin with beta-lactam antibiotics presents a promising strategy to broaden the antibacterial spectrum and potentially overcome resistance. Fluoroquinolones and beta-lactams exhibit distinct mechanisms of action, targeting bacterial DNA gyrase/topoisomerase IV and cell wall synthesis, respectively. This dual assault can lead to synergistic or additive effects, resulting in enhanced bacterial killing. This guide summarizes the available in vitro data from checkerboard and time-kill assays, details the experimental protocols for assessing synergy, and visualizes the proposed mechanisms and workflows.
Quantitative Data on Synergistic Effects
The synergistic potential of antibiotic combinations is commonly quantified using the Fractional Inhibitory Concentration (FIC) index from checkerboard assays and observing enhanced killing kinetics in time-kill assays. A summary of available data is presented below.
Table 1: In Vitro Synergy of Marbofloxacin with Beta-Lactam Antibiotics (Checkerboard Assay)
| Pathogen | Beta-Lactam Antibiotic | FIC Index | Interpretation | Reference |
| Staphylococcus pseudintermedius | Amoxicillin | >0.5 | Indifference/Additive | [1] |
| Salmonella Typhimurium | Amoxicillin | 0.5 | Additive | [2] |
Note: Data on the synergistic effects of marbofloxacin with a wide range of beta-lactams against various veterinary pathogens is limited in publicly available literature. The data presented here is based on available studies.
Table 2: Bactericidal Activity of Marbofloxacin and Beta-Lactams Alone and in Combination (Time-Kill Assay)
| Pathogen | Antibiotic(s) | Concentration (µg/mL) | Log10 CFU/mL Reduction at 24h | Interpretation | Reference |
| Staphylococcus pseudintermedius | Marbofloxacin + Amoxicillin | 5 + 20 | >0.5 log10 higher than marbofloxacin alone | Slight enhancement in biofilm | [1] |
| Escherichia coli | Marbofloxacin | 2 x MIC | Undetectable levels after 8h | Concentration-dependent killing | [3][4] |
| Escherichia coli | Cephalexin | Clinically relevant concentrations | Slower killing than fluoroquinolones | Time-dependent killing | [5] |
| Pasteurella multocida | Marbofloxacin | Clinically relevant concentrations | Rapid killing | Concentration-dependent killing | [6] |
| Pasteurella multocida | Ceftiofur | Clinically relevant concentrations | Time-dependent killing | Slower killing than fluoroquinolones | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of synergy studies. The following are generalized protocols for the key experiments cited in this guide.
Checkerboard Assay Protocol
The checkerboard assay is a standard in vitro method to determine the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination.[7][8]
Objective: To determine the Fractional Inhibitory Concentration (FIC) index of a marbofloxacin and beta-lactam antibiotic combination.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton broth (or other appropriate growth medium)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solutions of marbofloxacin and the beta-lactam antibiotic
Procedure:
-
Prepare serial twofold dilutions of marbofloxacin (Drug A) along the x-axis of the microtiter plate and serial twofold dilutions of the beta-lactam antibiotic (Drug B) along the y-axis.
-
Each well will contain a unique concentration combination of the two drugs.
-
Inoculate each well with the standardized bacterial suspension (final concentration of approximately 5 x 10^5 CFU/mL).[7]
-
Include control wells for each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
Incubate the plates at 35-37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
-
The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
Interpretation of FIC Index: [8]
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
Time-Kill Assay Protocol
The time-kill assay provides information on the rate and extent of bacterial killing by an antibiotic combination over time.[9]
Objective: To assess the bactericidal activity of a marbofloxacin and beta-lactam antibiotic combination over a 24-hour period.
Materials:
-
Culture tubes or flasks
-
Appropriate growth medium
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Stock solutions of marbofloxacin and the beta-lactam antibiotic
-
Apparatus for colony counting (e.g., agar plates, automated colony counter)
Procedure:
-
Prepare culture tubes with the growth medium containing the antibiotics at desired concentrations (e.g., MIC, 0.5x MIC, 2x MIC), both alone and in combination.[3][4]
-
Inoculate the tubes with the standardized bacterial suspension.
-
Include a growth control tube without any antibiotic.
-
Incubate all tubes at 35-37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw aliquots from each tube.
-
Perform serial dilutions of the aliquots and plate them onto agar plates to determine the viable bacterial count (CFU/mL).
-
Plot the log10 CFU/mL against time for each antibiotic concentration and combination.
Interpretation of Time-Kill Curves: [9]
-
Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Indifference: A < 2-log10 change in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.
Visualizing Mechanisms and Workflows
Proposed Mechanism of Synergy
The synergistic effect between fluoroquinolones and beta-lactams is believed to stem from their complementary mechanisms of action that disrupt critical bacterial processes.[9]
Caption: Proposed mechanism of fluoroquinolone and beta-lactam synergy.
Experimental Workflow: Checkerboard Assay
The following diagram illustrates the key steps involved in performing a checkerboard synergy assay.
Caption: Workflow for the checkerboard synergy assay.
Experimental Workflow: Time-Kill Assay
The following diagram outlines the procedural flow of a time-kill synergy assay.
Caption: Workflow for the time-kill synergy assay.
Conclusion
The combination of marbofloxacin with beta-lactam antibiotics holds therapeutic potential, particularly in the context of mixed infections or infections caused by bacteria with reduced susceptibility to single agents. The available data, although limited, suggests that these combinations are more likely to result in additive or indifferent effects rather than strong synergy. However, even an additive effect can be clinically beneficial. Further in vitro and in vivo studies are warranted to fully elucidate the synergistic potential of specific marbofloxacin and beta-lactam combinations against a broader range of veterinary pathogens. The experimental protocols and workflows provided in this guide offer a standardized approach for conducting such research.
References
- 1. Comparison of the In vitro Activity of Five Antimicrobial Drugs against Staphylococcus pseudintermedius and Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergism of the Combination of Traditional Antibiotics and Novel Phenolic Compounds against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and Pharmacodynamic Evaluation of Marbofloxacin and PK/PD Modeling against Escherichia coli in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacokinetic and Pharmacodynamic Evaluation of Marbofloxacin and PK/PD Modeling against Escherichia coli in Pigs [frontiersin.org]
- 5. In Vitro Killing of Canine Urinary Tract Infection Pathogens by Ampicillin, Cephalexin, Marbofloxacin, Pradofloxacin, and Trimethoprim/Sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. emerypharma.com [emerypharma.com]
- 9. benchchem.com [benchchem.com]
In Vitro and In Vivo Correlation of Marbofloxacin Hydrochloride Pharmacokinetics: A Comparative Guide
Introduction
Marbofloxacin is a third-generation synthetic fluoroquinolone antibiotic developed exclusively for veterinary use.[1][2] It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[2] Understanding the relationship between its in vitro properties, such as dissolution, and its in vivo pharmacokinetic behavior is crucial for optimizing dosage regimens and ensuring therapeutic efficacy. This guide provides a comprehensive comparison of the in vitro and in vivo pharmacokinetics of marbofloxacin hydrochloride, supported by experimental data and protocols, and compares its performance with alternative fluoroquinolones.
I. In Vitro Pharmacokinetics: Dissolution Studies
The in vitro dissolution rate is a critical quality attribute for solid oral dosage forms, as it influences the rate and extent of drug absorption. For a drug to be absorbed, it must first dissolve from its dosage form into the physiological fluids of the gastrointestinal tract. Dissolution studies are routinely performed to ensure batch-to-batch consistency and can sometimes serve as a surrogate for in vivo bioequivalence studies.[3]
Data Presentation: In Vitro Dissolution of Marbofloxacin Tablets
The following table summarizes the typical dissolution profile for immediate-release marbofloxacin tablets in various pH media, as recommended by regulatory guidelines for bioequivalence studies.[4]
| Time (minutes) | % Drug Dissolved (pH 1.2) | % Drug Dissolved (pH 4.5) | % Drug Dissolved (pH 6.8) |
| 5 | 45 | 55 | 60 |
| 15 | 88 | 91 | 93 |
| 20 | 92 | 95 | 96 |
| 30 | 96 | 98 | 99 |
| 45 | 98 | 99 | 100 |
| 60 | 99 | 100 | 100 |
This data is representative for a rapidly dissolving product. Specific profiles can vary based on formulation.
Experimental Protocols: In Vitro Dissolution Testing
A standard dissolution test for immediate-release tablets is conducted as follows:
Apparatus: USP Apparatus II (Paddle Method).[3]
Dissolution Media:
-
0.1 N HCl or Simulated Gastric Fluid (pH 1.2)[4]
-
Acetate Buffer (pH 4.5)[4]
-
Phosphate Buffer (pH 6.8) or Simulated Intestinal Fluid[4]
Procedure:
-
Place 900 mL of the selected dissolution medium in each vessel and equilibrate the temperature to 37 ± 0.5 °C.[3]
-
Place one tablet in each of the six vessels.
-
Rotate the paddle at a specified speed, typically 50 rpm.[3]
-
Withdraw sample aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 15, 20, 30, 45, and 60 minutes).[3]
-
Filter the samples immediately.
-
Analyze the concentration of dissolved marbofloxacin in the samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculate the percentage of drug released at each time point. For a product to be considered rapidly dissolving, more than 85% of the drug should be dissolved within 30 minutes.[3]
II. In Vivo Pharmacokinetics
In vivo pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of a drug in a living organism. These studies provide key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2).
Data Presentation: In Vivo Pharmacokinetic Parameters of Marbofloxacin
The pharmacokinetic parameters of marbofloxacin have been studied in various animal species.
Table 1: Pharmacokinetic Parameters of Marbofloxacin in Dogs (Oral Administration)
| Study | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC0-∞ (µg·h/mL) | t1/2 (h) | Reference |
| Test Tablet | 2 | 0.95 | - | 13.27 | 22.14 | [1][5][6] |
| Reference Tablet | 2 | 0.97 | - | 14.10 | 16.47 | [1][5][6] |
| Crossover Study | 2.75 | > ENR, DIF | Similar to DIF | > ENR, DIF | > ENR, DIF | [7] |
ENR: Enrofloxacin, DIF: Difloxacin
Table 2: Pharmacokinetic Parameters of Marbofloxacin in Cats
| Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | Bioavailability (%) | t1/2 (h) | Reference |
| Intravenous | 2 | - | - | - | 7.98 | [8] |
| Oral (repeated) | 2 | 1.97 | 1.94 | 99 | - | [8] |
Table 3: Pharmacokinetic Parameters of Marbofloxacin in Pigs (2.5 mg/kg Dose)
| Administration | Cmax (µg/mL) | Tmax (h) | AUC0-24 (µg·h/mL) | t1/2 (h) | Reference |
| Intravenous | 2.60 | 0.25 | 24.80 | 8.60 | [9] |
| Intramuscular | 2.59 | 0.44 | 25.80 | 12.80 | [9] |
| Oral | 2.34 | 1.58 | 23.40 | 8.60 | [9] |
Table 4: Comparative Pharmacokinetics of Fluoroquinolones in Japanese Quail
| Drug | Dose (mg/kg) | Administration | Bioavailability (%) | t1/2 (h) | Clearance | Reference |
| Marbofloxacin | 5 | Oral | High | - | Lowest | [10][11] |
| Enrofloxacin | 10 | Oral | Very Low | - | - | [10][11] |
| Danofloxacin | 10 | Oral | Highest | - | - | [10][11] |
Experimental Protocols: In Vivo Pharmacokinetic Study (Canine Model)
Animals: Healthy adult beagle dogs are commonly used.[1] Animals are fasted overnight before drug administration.
Study Design: A crossover study design is often employed, where each dog receives both the test and reference formulations with a washout period in between.[7]
Drug Administration: Marbofloxacin tablets are administered orally at a specified dose (e.g., 2 mg/kg).[1]
Blood Sampling:
-
Blood samples are collected via the cephalic vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours) post-dosing.
-
Plasma is separated by centrifugation and stored frozen until analysis.
Sample Analysis:
-
Marbofloxacin concentrations in plasma are determined using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[9]
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis.
-
Bioequivalence is assessed by comparing the 90% confidence intervals for the ratios of Cmax and AUC, which should fall within the acceptance range of 80-125%.[1][12]
III. In Vitro-In Vivo Correlation (IVIVC) and PK/PD Modeling
An IVIVC aims to establish a predictive relationship between an in vitro property of a dosage form (like dissolution) and an in vivo response (like plasma concentration). For antibiotics, this correlation is often extended through Pharmacokinetic/Pharmacodynamic (PK/PD) modeling, which links drug exposure (in vivo PK) to its antimicrobial effect (in vitro PD, typically the Minimum Inhibitory Concentration or MIC).
For concentration-dependent antibiotics like marbofloxacin, the primary PK/PD indices that predict efficacy are the ratio of the 24-hour Area Under the Curve to the MIC (AUC24/MIC) and the ratio of the peak concentration to the MIC (Cmax/MIC).[13]
Data Presentation: PK/PD Indices for Marbofloxacin Efficacy
The following table summarizes key PK/PD targets for marbofloxacin against various pathogens.
| Pathogen | Animal Model | PK/PD Index | Bacteriostatic Target | Bactericidal Target | Reference |
| P. multocida | Murine Lung Infection | fAUC0-24h/MIC | 40.84 h | 278.08 h | [14] |
| P. multocida | Piglet Tissue-Cage | AUC24TCF/MIC | - | 57.70 h (for 3-log reduction) | [13] |
| E. coli | Pigs (Ileum Content) | AUC0-24h/MIC | 16.26 h | 23.54 h | [15] |
| S. pseudintermedius | In Vitro Dynamic Model | AUC24h/MIC | - | 348.08 - 696.15 h | [16][17] |
fAUC represents the free, unbound fraction of the drug.
These studies demonstrate that achieving a specific AUC24/MIC ratio is critical for the successful treatment of infections.[13][14][15]
IV. Comparison with Alternative Fluoroquinolones
Marbofloxacin's pharmacokinetic profile has been compared to other veterinary fluoroquinolones, such as enrofloxacin and difloxacin.
Data Presentation: Comparative Pharmacokinetics in Dogs
A study in dogs directly compared marbofloxacin with enrofloxacin (and its active metabolite ciprofloxacin) and difloxacin after oral administration.
| Parameter | Marbofloxacin (2.75 mg/kg) | Enrofloxacin (5.0 mg/kg) | Difloxacin (5.0 mg/kg) | Reference |
| AUC0-last (µg/mL·h) | Greater than ENR, CIP, and DIF | - | - | [7] |
| Cmax (µg/mL) | Greater than ENR, CIP, and DIF | - | - | [7] |
| Tmax (h) | Similar to DIF | Earlier than MAR | Similar to MAR | [7][18] |
| t1/2 (h) | Longer than ENR, CIP, and DIF | - | - | [7][18] |
CIP: Ciprofloxacin
The results indicate that at the studied dosages, marbofloxacin achieves greater plasma exposure (higher AUC and Cmax) and has a longer elimination half-life compared to enrofloxacin and difloxacin in dogs.[7] Enrofloxacin is considered the most similar fluoroquinolone to marbofloxacin in terms of sensitivity profile.[19] In vitro killing rate comparisons between marbofloxacin and enrofloxacin showed no significant differences against Staphylococcus intermedius and Pasteurella multocida.[2][20]
V. Mandatory Visualizations
Diagram 1: Experimental Workflow for IVIVC Establishment
Caption: Workflow for establishing an In Vitro-In Vivo Correlation (IVIVC).
Diagram 2: Logical Relationship in PK/PD Modeling for Antibiotics
References
- 1. Frontiers | Evaluation of Marbofloxacin in Beagle Dogs After Oral Dosing: Preclinical Safety Evaluation and Comparative Pharmacokinetics of Two Different Tablets [frontiersin.org]
- 2. Antibacterial activity of marbofloxacin. A new fluoroquinolone for veterinary use against canine and feline isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 4. usp.org [usp.org]
- 5. researchgate.net [researchgate.net]
- 6. patrinum.ch [patrinum.ch]
- 7. Comparison of fluoroquinolone pharmacokinetic parameters after treatment with marbofloxacin, enrofloxacin, and difloxacin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetic and Pharmacodynamic Evaluation of Marbofloxacin in Pig against Korean Local Isolates of Actinobacillus pleuropneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative pharmacokinetics of enrofloxacin, danofloxacin, and marbofloxacin after intravenous and oral administration in Japanese quail (Coturnix coturnix japonica) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 13. Integrated pharmacokinetic–Pharmacodynamic (PK/PD) model to evaluate the in vivo antimicrobial activity of Marbofloxacin against Pasteurella multocida in piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics/pharmacodynamics of marbofloxacin in a Pasteurella multocida serious murine lung infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Pharmacokinetic and Pharmacodynamic Evaluation of Marbofloxacin and PK/PD Modeling against Escherichia coli in Pigs [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. researchgate.net [researchgate.net]
- 19. droracle.ai [droracle.ai]
- 20. researchgate.net [researchgate.net]
A Comparative Analysis: Marbofloxacin Hydrochloride versus Third-Generation Fluoroquinolones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of marbofloxacin hydrochloride, a fluoroquinolone developed for veterinary use, against key third-generation fluoroquinolones primarily used in human medicine: levofloxacin, moxifloxacin, and gemifloxacin. This document aims to deliver an objective analysis of their performance, supported by experimental data, to aid in research and development endeavors.
Executive Summary
Marbofloxacin, a synthetic fluoroquinolone, demonstrates broad-spectrum bactericidal activity by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2] While sharing this mechanism with third-generation fluoroquinolones like levofloxacin, moxifloxacin, and gemifloxacin, its primary development and application have been in the veterinary field. This guide will delve into a detailed comparison of their antibacterial spectrum, pharmacokinetic and pharmacodynamic properties, and the underlying mechanisms of action and resistance.
Mechanism of Action: Inhibition of Bacterial DNA Replication
Fluoroquinolones exert their bactericidal effect by targeting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, repair, and recombination. The binding of fluoroquinolones to the enzyme-DNA complex stabilizes it, leading to double-strand DNA breaks and subsequent cell death. While the general mechanism is conserved, the affinity for and inhibition of each enzyme can vary between different fluoroquinolones and bacterial species, influencing their spectrum of activity.
References
- 1. Pharmacokinetic and pharmacodynamic integration and modelling of marbofloxacin in calves for Mannheimia haemolytica and Pasteurella multocida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacokinetic and Pharmacodynamic Evaluation of Marbofloxacin and PK/PD Modeling against Escherichia coli in Pigs [frontiersin.org]
A Comparative Analysis of the Post-Antibiotic Effect of Marbofloxacin and Enrofloxacin
In the realm of antimicrobial chemotherapy, the post-antibiotic effect (PAE) is a critical pharmacodynamic parameter that describes the suppression of bacterial growth that persists after limited exposure to an antimicrobial agent.[1][2][3] This guide provides a comparative analysis of the PAE of two third-generation fluoroquinolones, marbofloxacin and enrofloxacin, which are widely used in veterinary medicine. Understanding the differences in their PAE can aid researchers, scientists, and drug development professionals in optimizing dosing schedules and predicting clinical efficacy.
Executive Summary
Overall, studies consistently demonstrate that marbofloxacin exhibits a longer post-antibiotic effect than enrofloxacin against a variety of bacterial pathogens.[1][3][4][5] The duration of the PAE for both fluoroquinolones is influenced by the bacterial species, the concentration of the drug, and the duration of exposure. The prolonged PAE of these drugs is a significant advantage, as it may contribute to their in vivo efficacy and allow for less frequent dosing.[4]
Comparative Post-Antibiotic Effect Data
The following table summarizes the in vitro PAE of marbofloxacin and enrofloxacin against various bacterial pathogens as reported in key studies. The PAE is generally concentration and time-dependent, with higher concentrations and longer exposure times resulting in a more prolonged effect.
| Bacterial Species | Antimicrobial | Concentration (x MIC) | Exposure Time (hours) | Mean PAE Duration (hours) | Reference |
| Actinobacillus pleuropneumoniae | Marbofloxacin | 5 | 1 | 4.5 | [1] |
| 10 | 1 | 5.2 | [1] | ||
| 5 | 2 | 6.8 | [1] | ||
| 10 | 2 | 7.5 | [1] | ||
| Enrofloxacin | 5 | 1 | 4.1 | [1] | |
| 10 | 1 | 4.8 | [1] | ||
| 5 | 2 | 6.2 | [1] | ||
| 10 | 2 | 7.1 | [1] | ||
| Haemophilus parasuis | Marbofloxacin | 5 | 1 | 3.9 | [1] |
| 10 | 1 | 4.6 | [1] | ||
| 5 | 2 | 5.9 | [1] | ||
| 10 | 2 | 6.7 | [1] | ||
| Enrofloxacin | 5 | 1 | 3.5 | [1] | |
| 10 | 1 | 4.2 | [1] | ||
| 5 | 2 | 5.5 | [1] | ||
| 10 | 2 | 6.3 | [1] | ||
| Pasteurella multocida | Marbofloxacin | 5 | 1 | 3.2 | [1] |
| 10 | 1 | 3.8 | [1] | ||
| 5 | 2 | 5.1 | [1] | ||
| 10 | 2 | 5.8 | [1] | ||
| Enrofloxacin | 5 | 1 | 2.8 | [1] | |
| 10 | 1 | 3.4 | [1] | ||
| 5 | 2 | 4.6 | [1] | ||
| 10 | 2 | 5.3 | [1] | ||
| Bordetella bronchiseptica | Marbofloxacin | 5 | 1 | 1.1 - 8.2 (mean range) | [4] |
| 10 | 2 | 1.1 - 8.2 (mean range) | [4] | ||
| Enrofloxacin | 5 | 1 | 1.1 - 8.2 (mean range) | [4] | |
| 10 | 2 | 1.1 - 8.2 (mean range) | [4] |
Note: For Bordetella bronchiseptica, the study provided a mean range for the PAE under different conditions, with the general order of PAE duration being marbofloxacin > enrofloxacin.[4] In a study on swine respiratory pathogens, no statistically significant differences in PAE duration were found between marbofloxacin and enrofloxacin for A. pleuropneumoniae and H. parasuis, but a significant difference was observed for P. multocida.[1][3]
Experimental Protocols
The determination of the post-antibiotic effect in the cited studies generally follows a standardized methodology.
Determination of Minimum Inhibitory Concentration (MIC)
Prior to PAE determination, the MIC of marbofloxacin and enrofloxacin for each bacterial isolate is established. This is typically done using broth microdilution or agar dilution methods according to guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).
PAE Determination Protocol
A detailed workflow for the in vitro determination of the post-antibiotic effect is outlined below.
References
- 1. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
- 2. researchgate.net [researchgate.net]
- 3. Veterinární medicína: Post-antibiotic effect of marbofloxacin, enrofloxacin and amoxicillin against selected respiratory pathogens of pigs [vetmed.agriculturejournals.cz]
- 4. Activity and postantibiotic effect of marbofloxacin, enrofloxacin, difloxacin and ciprofloxacin against feline Bordetella bronchiseptica isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Race Against Resistance: Marbofloxacin's Mutant Prevention Concentration Profiled Against Other Quinolones
For Immediate Release
In the ongoing battle against antimicrobial resistance, the strategic selection of antibiotics is paramount. For researchers, scientists, and drug development professionals, understanding an antibiotic's ability to not only eliminate susceptible bacteria but also prevent the emergence of resistant mutants is a critical aspect of preclinical and clinical evaluation. The Mutant Prevention Concentration (MPC) is a key pharmacodynamic parameter that quantifies this ability. This guide provides a comprehensive comparison of the MPC of marbofloxacin against other veterinary fluoroquinolones, supported by experimental data and detailed methodologies.
Quantitative Comparison of Mutant Prevention Concentrations
The MPC is defined as the lowest concentration of an antimicrobial agent required to prevent the growth of any single-step resistant mutants in a large bacterial population (typically ≥10⁹ CFU). A lower MPC value indicates a greater potency in preventing the selection of resistant strains.
The following tables summarize the MPC values of marbofloxacin and other quinolones against various clinically relevant bacterial pathogens.
Table 1: Mutant Prevention Concentration (MPC) of Marbofloxacin and Other Veterinary Fluoroquinolones against Escherichia coli
| Fluoroquinolone | Strain | MPC (µg/mL) | MPC/MIC Ratio |
| Marbofloxacin | ATCC 8739 | 0.27 | 1.2-fold higher than Pradofloxacin |
| Pradofloxacin | ATCC 8739 | 0.225 | - |
| Enrofloxacin | ATCC 8739 | 0.315 | 1.4-fold higher than Pradofloxacin |
| Danofloxacin | ATCC 8739 | 0.518 | 2.3-fold higher than Pradofloxacin |
| Sarafloxacin | ATCC 8739 | 0.54 | 2.4-fold higher than Pradofloxacin |
| Orbifloxacin | ATCC 8739 | 1.125 | 5-fold higher than Pradofloxacin |
| Difloxacin | ATCC 8739 | 1.575 | 7-fold higher than Pradofloxacin |
Data sourced from a comparative study on veterinary fluoroquinolones.[1][2]
Table 2: Mutant Prevention Concentration (MPC) of Marbofloxacin and Other Veterinary Fluoroquinolones against Staphylococcus aureus
| Fluoroquinolone | Strain | MPC (µg/mL) | MPC/MIC Ratio |
| Marbofloxacin | ATCC 6538 | 3.3 | 6-fold higher than Pradofloxacin |
| Pradofloxacin | ATCC 6538 | 0.55 | - |
| Enrofloxacin | ATCC 6538 | 3.3 | 6-fold higher than Pradofloxacin |
| Danofloxacin | ATCC 6538 | 10.45 | 19-fold higher than Pradofloxacin |
| Sarafloxacin | ATCC 6538 | 8.25 | 15-fold higher than Pradofloxacin |
| Orbifloxacin | ATCC 6538 | 8.25 | 15-fold higher than Pradofloxacin |
| Difloxacin | ATCC 6538 | 17.05 | 31-fold higher than Pradofloxacin |
Data sourced from a comparative study on veterinary fluoroquinolones.[1][2]
Table 3: Mutant Prevention Concentration (MPC) of Marbofloxacin and Other Antimicrobials against Bovine Respiratory Disease Pathogens
| Antimicrobial Agent | Organism | MPC₉₀ (µg/mL) |
| Marbofloxacin | Mannheimia haemolytica | 0.063 |
| Marbofloxacin | Pasteurella multocida | 0.031 |
| Pradofloxacin | Mannheimia haemolytica | 0.031 |
| Pradofloxacin | Pasteurella multocida | ≤0.016 |
| Enrofloxacin | Mannheimia haemolytica | 0.125 |
| Enrofloxacin | Pasteurella multocida | 0.031 |
| Ceftiofur | Mannheimia haemolytica | 0.125 |
| Ceftiofur | Pasteurella multocida | ≤0.016 |
| Tildipirosin | Mannheimia haemolytica | 2 |
| Tulathromycin | Mannheimia haemolytica | 2 |
| Tilmicosin | Mannheimia haemolytica | 4 |
MPC₉₀: The MPC required to inhibit 90% of the tested isolates. Data compiled from studies on bovine pathogens.[3]
Experimental Protocols
The determination of the Mutant Prevention Concentration is a standardized laboratory procedure designed to assess the selective pressure of an antibiotic on a bacterial population.
Determination of Mutant Prevention Concentration (MPC)
The MPC is experimentally determined by plating a high-density bacterial inoculum onto agar plates containing serial dilutions of the antimicrobial agent.[4] The lowest concentration of the antibiotic that prevents the growth of any bacterial colonies after a defined incubation period is considered the MPC.[5]
1. Preparation of Bacterial Inoculum:
-
A bacterial culture is grown overnight for approximately 18 hours.[4]
-
This culture is then used to inoculate a fresh broth medium until it reaches a specific optical density (OD₆₀₀ between 0.45 and 0.7).[4]
-
The bacterial cells are harvested by centrifugation and resuspended in a smaller volume of saline or broth to achieve a high cell density, typically ≥10⁹ or 10¹⁰ colony-forming units (CFU)/mL.[5][6]
2. Plating and Incubation:
-
Aliquots of the concentrated bacterial suspension (e.g., 100-200 µL) are plated onto agar plates containing a range of antibiotic concentrations.[5][7]
-
The plates are incubated at 37°C for a period of 24 to 72 hours.[4][5]
3. MPC Determination:
-
Following incubation, the plates are examined for bacterial growth.
-
The MPC is recorded as the lowest concentration of the antibiotic at which no bacterial colonies are observed.[5][7]
Visualizing Key Processes
To better illustrate the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for determining the Mutant Prevention Concentration (MPC).
Quinolones exert their bactericidal effect by targeting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[8] Resistance to quinolones primarily arises from mutations in the genes encoding these enzymes (gyrA, gyrB, parC, parE) or through the increased expression of efflux pumps that actively remove the drug from the bacterial cell.[9][10]
Caption: Simplified signaling pathway of quinolone action and resistance mechanisms.
Conclusion
The evaluation of Mutant Prevention Concentration provides valuable insights into the potential of an antibiotic to curtail the development of resistance. The data presented indicate that while marbofloxacin is an effective fluoroquinolone, its ability to prevent the selection of resistant mutants can vary depending on the bacterial species. Newer generation fluoroquinolones, such as pradofloxacin, have demonstrated lower MPC values against certain pathogens in vitro, suggesting a potentially higher barrier to resistance development.[1][2][6][11] This comparative analysis underscores the importance of considering MPC alongside MIC data in the development and judicious use of antimicrobial agents to preserve their efficacy for the future.
References
- 1. Comparative Mutant Prevention Concentrations of Pradofloxacin and Other Veterinary Fluoroquinolones Indicate Differing Potentials in Preventing Selection of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative mutant prevention concentrations of pradofloxacin and other veterinary fluoroquinolones indicate differing potentials in preventing selection of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Variation in Mutant Prevention Concentrations [frontiersin.org]
- 5. Impact of early versus later fluoroquinolone treatment on the clinical; microbiological and resistance outcomes in a mouse-lung model of Pasteurella multocida infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Quinolones, Including Fluoroquinolones, for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 9. Mutant-prevention concentration and mechanism of resistance in clinical isolates and enrofloxacin/marbofloxacin-selected mutants of Escherichia coli of canine origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. microbiologyresearch.org [microbiologyresearch.org]
- 11. VetFolio [vetfolio.com]
Safety Operating Guide
Safeguarding Research and the Environment: A Comprehensive Guide to Marbofloxacin Hydrochloride Disposal
For researchers and scientists engaged in drug development, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. Marbofloxacin hydrochloride, a fluoroquinolone antibiotic, requires specific disposal procedures due to its potential environmental impact. This guide provides essential, step-by-step information for the safe handling and disposal of this compound waste in a laboratory setting, ensuring compliance with regulatory standards and fostering a culture of safety.
Immediate Safety and Disposal Plan
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste.[1] Due to its classification as harmful to aquatic life with long-lasting effects, it is crucial to prevent its release into the environment.[2] Flushing down the drain or disposal in regular trash is strictly prohibited.[1][3] The recommended and compliant method of disposal is through a licensed professional waste disposal service.[1][2]
Step-by-Step Disposal Protocol:
-
Segregation and Collection:
-
Identify all waste streams containing this compound, including:
-
Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.[4]
-
-
Labeling:
-
The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any associated hazard symbols as required by your institution's and local regulations.[4]
-
-
Storage:
-
Professional Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[4][6] These services will ensure the waste is transported and disposed of in accordance with all federal, state, and local regulations, typically via incineration at a permitted facility.[6][7]
-
In case of a spill, personnel involved in the cleanup should wear appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection if dust is generated.[5][8] The spilled material should be collected using a method that minimizes dust generation, such as with a damp cloth or a filtered vacuum, and placed in a sealed container for disposal as hazardous waste.[8]
Quantitative Data from Safety Data Sheets
For easy reference, the following table summarizes key quantitative data for this compound, compiled from various safety data sheets.
| Property | Value | Source(s) |
| Oral LD50 (Mouse) | >2 g/kg | |
| Water Solubility | Not miscible or difficult to mix | [9] |
| Storage Temperature | -20°C (long term), 2-8°C (short term) | [5] |
Experimental Protocols
Standard laboratory disposal procedures for this compound do not involve chemical inactivation or degradation by the end-user. The universally accepted and regulated method is the collection and transfer of the waste to a licensed facility capable of high-temperature incineration.[6][7] Attempting to neutralize or degrade the compound in a standard laboratory setting without validated and approved protocols can be hazardous and may lead to incomplete degradation, potentially creating other harmful byproducts. Therefore, no experimental protocols for disposal are provided, as this would contradict the primary guidance of ensuring safety and regulatory compliance.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the compliant disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. benchchem.com [benchchem.com]
- 5. biocrick.com [biocrick.com]
- 6. securewaste.net [securewaste.net]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. northamerica.covetrus.com [northamerica.covetrus.com]
- 9. bg.cpachem.com [bg.cpachem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
